6-Chloro-N-methylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-8-5-2-3-6(7)9-4-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRYVKXHKZPNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-84-6 | |
| Record name | 6-chloro-N-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloro-N-methylpyridin-3-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Chloro-N-methylpyridin-3-amine
Introduction
This compound is a key heterocyclic building block in medicinal and agricultural chemistry. As a substituted pyridine, its unique electronic properties and strategically positioned functional groups—a nucleophilic secondary amine and a reactive chloro-substituent—make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] It is a crucial intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors, and is structurally related to neonicotinoid insecticides.[2][3] This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights into the rationale behind experimental choices and providing comprehensive, step-by-step protocols for researchers and drug development professionals.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals several logical disconnections, leading to commercially available or readily accessible starting materials. The primary strategies involve forming the C-N bond of the methylamino group at different stages of the synthesis. Key precursors identified through this analysis include 2-chloro-5-nitropyridine and 6-chloronicotinic acid, which represent the starting points for the most common and reliable synthetic routes.
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway 1: From 2-Chloro-5-nitropyridine
This is arguably the most classical and frequently employed route. It is a robust, two-step process that leverages the well-established chemistry of nitro group reduction followed by N-alkylation.
Step 1a: Reduction of 2-Chloro-5-nitropyridine
The initial step involves the reduction of the nitro group of 2-chloro-5-nitropyridine to a primary amine, yielding 6-chloropyridin-3-amine.
Mechanistic Insight: The choice of reducing agent is critical to ensure chemoselectivity. Catalytic hydrogenation (e.g., using H₂ gas with Pd/C or PtO₂) is highly effective and clean, as the only byproduct is water. Alternatively, metal/acid systems like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid, are also widely used. These methods are advantageous in a laboratory setting as they do not require specialized high-pressure hydrogenation equipment. The tin(II) chloride reduction proceeds via a series of single-electron transfers from Sn(II) to the nitro group under acidic conditions.
Caption: Synthesis via reduction and N-methylation.
Step 1b: N-Methylation of 6-Chloropyridin-3-amine
The resulting 6-chloropyridin-3-amine is then methylated to afford the final product.
Mechanistic Insight: The Eschweiler-Clarke reaction is a premier choice for this transformation. It utilizes formic acid as the reducing agent and formaldehyde as the source of the methyl group. The reaction proceeds through the formation of an imine intermediate between the primary amine and formaldehyde, which is then reduced by formic acid (which in turn is oxidized to CO₂). This method is highly advantageous as it is a one-pot procedure, uses inexpensive reagents, and prevents over-alkylation (quaternization), which can be a problem with other methylating agents like methyl iodide.
Experimental Protocol (Pathway 1)
Part A: Synthesis of 6-Chloropyridin-3-amine from 2-Chloro-5-nitropyridine
-
Materials: 2-Chloro-5-nitropyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate.
-
To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv).
-
Add concentrated HCl and cool the mixture in an ice bath to 0 °C.
-
Add a solution of tin(II) chloride dihydrate (approx. 4-5 equiv) in concentrated HCl dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice and basify to pH > 10 by the slow addition of concentrated NaOH solution, ensuring the temperature is kept low.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-chloropyridin-3-amine, which can be purified by column chromatography or recrystallization.
Part B: Synthesis of this compound (Eschweiler-Clarke Reaction)
-
Materials: 6-Chloropyridin-3-amine, Formaldehyde (37% aq. solution), Formic acid (98-100%).
-
In a round-bottom flask, add 6-chloropyridin-3-amine (1.0 equiv), formaldehyde (approx. 1.5 equiv), and formic acid (approx. 3.0 equiv).
-
Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction for the cessation of CO₂ evolution.
-
Cool the mixture to room temperature and carefully add water.
-
Basify the solution with NaOH or sodium carbonate (Na₂CO₃) to pH > 9.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[1]
Synthesis Pathway 2: From 6-Chloronicotinic Acid
This pathway offers an alternative route using a different commercially available starting material. The strategy involves converting the carboxylic acid functional group into the desired methylamine. This is typically achieved by first creating an amide and then reducing it.
Mechanistic Insight: The conversion of a carboxylic acid to a secondary amine can be a multi-step process. A highly efficient method involves first activating the carboxylic acid, commonly by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then treated with methylamine to form 6-chloro-N-methylnicotinamide.[4] The subsequent reduction of the amide to the amine is a critical step. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are required for this transformation. LiAlH₄ is a potent, non-selective reducing agent that readily reduces amides, esters, and carboxylic acids. Borane offers a slightly milder and more selective alternative.
Caption: Synthesis via amidation and subsequent reduction.
Experimental Protocol (Pathway 2)
Part A: Synthesis of 6-Chloro-N-methylnicotinamide [4]
-
Materials: 6-Chloronicotinic acid, Thionyl chloride (SOCl₂), Methylamine solution (e.g., 40% in water), Dioxane, Toluene.
-
Gently reflux a mixture of 6-chloronicotinic acid (1.0 equiv) and thionyl chloride (approx. 2.0 equiv) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 6-chloronicotinoyl chloride.
-
Dissolve the crude acid chloride in a suitable solvent mixture like dioxane/toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of methylamine (excess) to the cooled solution, maintaining the temperature below 5 °C.
-
Allow the reaction to stir for an additional 2-3 hours while warming to room temperature.
-
Evaporate the solvent in vacuo. Stir the residue with water to precipitate the crude product.
-
Filter the solid, wash with water, and dry to obtain crude 6-chloro-N-methylnicotinamide.
Part B: Reduction of 6-Chloro-N-methylnicotinamide
-
Materials: 6-Chloro-N-methylnicotinamide, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃•THF), Anhydrous Tetrahydrofuran (THF).
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (N₂ or Ar).
-
Suspend LiAlH₄ (approx. 1.5-2.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of 6-chloro-N-methylnicotinamide (1.0 equiv) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete by TLC/LC-MS.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target compound, which can be purified by column chromatography.
Comparative Analysis of Synthetic Pathways
| Parameter | Pathway 1 (from 2-Chloro-5-nitropyridine) | Pathway 2 (from 6-Chloronicotinic Acid) |
| Number of Steps | 2 | 2 (assuming acid chloride formation and amidation is one pot) |
| Starting Material Cost | Generally moderate | Generally moderate to low[3] |
| Key Reagents | SnCl₂ or H₂/Pd-C; Formaldehyde, Formic Acid | SOCl₂, Methylamine, LiAlH₄ or BH₃•THF |
| Safety & Handling | Use of strong acids. Eschweiler-Clarke generates CO₂. Catalytic hydrogenation requires pressure equipment. | Use of highly reactive and corrosive SOCl₂. Use of pyrophoric and water-reactive LiAlH₄ requires stringent anhydrous conditions and careful quenching. |
| Scalability | Good. Eschweiler-Clarke is a robust industrial reaction. Large-scale hydrogenation is common. | Challenging due to the hazards associated with LiAlH₄. Use of borane complexes can be more amenable to scale-up. |
| Overall Yield | Typically high | Generally good, but can be variable depending on the efficiency of the reduction step. |
| Waste Profile | Tin or iron salts if used. Catalytic methods are cleaner. | Aluminum salts from LiAlH₄ reduction require disposal. |
Conclusion
The synthesis of this compound can be reliably achieved through several strategic routes. The pathway commencing from 2-chloro-5-nitropyridine is often favored due to its operational simplicity, high yields, and the use of well-established, robust reactions like nitro group reduction and Eschweiler-Clarke N-methylation. The alternative route from 6-chloronicotinic acid provides a solid alternative, though it necessitates the use of more hazardous and moisture-sensitive reagents like LiAlH₄, which requires more stringent experimental control, particularly on a larger scale. The choice of pathway will ultimately depend on factors such as starting material availability and cost, scale of the synthesis, and the safety infrastructure available to the research or development team.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-N-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-N-methylpyridin-3-amine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development. This guide provides an in-depth analysis of the key physicochemical parameters of this compound, supported by established analytical methodologies. We will delve into the structural, physical, and chemical characteristics of this compound, offering both theoretical insights and practical experimental protocols.
Introduction: The Significance of this compound
This compound, with the CAS number 120739-84-6, is a substituted pyridine derivative. Its structure, featuring a chlorine atom and a methylamino group on the pyridine ring, makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of these functional groups allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.
A comprehensive characterization of its physicochemical properties is the foundation for any successful application. These properties govern its behavior in both chemical reactions and biological systems, influencing factors such as solubility, permeability, and metabolic stability. This guide aims to provide a detailed overview of these critical parameters.
Core Physicochemical Properties
A molecule's identity and behavior are defined by its fundamental physicochemical properties. For this compound, these properties provide the initial roadmap for its handling, formulation, and application.
Chemical Structure and Identification
-
Chemical Name: this compound
-
Molecular Formula: C₆H₇ClN₂[1]
-
Molecular Weight: 142.59 g/mol [1]
-
SMILES: CNC1=CC=C(Cl)N=C1[1]
The structure of this compound is fundamental to its reactivity and interactions. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring influences the electron density of the aromatic system, while the methylamino group can act as both a hydrogen bond donor and acceptor.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are computationally predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Weight | 142.59 g/mol | ChemScene[1] |
| logP (Octanol-Water Partition Coefficient) | 1.7767 | ChemScene (Computed)[1] |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | ChemScene (Computed)[1] |
| Hydrogen Bond Donors | 1 | ChemScene (Computed)[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene (Computed)[1] |
| Rotatable Bonds | 1 | ChemScene (Computed)[1] |
| Physical Form | Solid | Sigma-Aldrich |
In-Depth Analysis and Experimental Methodologies
To truly understand the utility of this compound, we must look beyond the numbers and examine the methodologies used to determine these properties. This section provides both the "what" and the "how," offering a deeper insight into the compound's behavior.
Lipophilicity: The Octanol-Water Partition Coefficient (logP)
Theoretical Insight: The logP value of 1.7767 indicates that this compound is moderately lipophilic.[1] This property is a critical determinant of a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. A balanced logP is often sought in drug design to ensure adequate absorption and distribution without excessive accumulation in fatty tissues.
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partitioning of a solute between two immiscible phases, n-octanol and water.
Workflow Diagram:
Caption: Workflow for logP determination using the Shake-Flask method.
Causality Behind Experimental Choices:
-
Pre-saturation of phases: This step is crucial to prevent volume changes during the experiment due to the mutual solubility of n-octanol and water, which would affect the accuracy of the concentration measurements.
-
Choice of analytical method (UV-Vis/HPLC): The selection depends on the compound's properties. A chromophore is necessary for UV-Vis detection. HPLC is a more universal and sensitive method, capable of separating the compound of interest from potential impurities.
Acidity/Basicity: The pKa Value
Theoretical Insight: The pKa of a molecule describes its tendency to ionize at a given pH. For this compound, there are two key nitrogen atoms that can be protonated: the pyridine ring nitrogen and the exocyclic amino nitrogen. The pyridine nitrogen is generally more basic than the amino group in 3-aminopyridines. The pKa of the pyridinium ion in 3-aminopyridine is predicted to be around 5.7.[5] The electron-withdrawing chlorine atom at the 6-position would be expected to decrease the basicity of the pyridine nitrogen, lowering its pKa. Understanding the pKa is vital for predicting the compound's charge state in physiological environments, which in turn affects its solubility, receptor binding, and off-target effects.
Experimental Protocol: Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Workflow Diagram:
Caption: Workflow for pKa determination via potentiometric titration.
Causality Behind Experimental Choices:
-
Use of a co-solvent: If the compound has low aqueous solubility, a co-solvent like methanol or DMSO may be necessary. The apparent pKa will then need to be corrected to obtain the aqueous pKa.
-
Slow, incremental addition of titrant: This ensures that the solution reaches equilibrium at each step, leading to an accurate titration curve.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: The compound should be stored at 4°C, protected from light.[1] Some suppliers recommend storage in a freezer under an inert atmosphere at -20°C.
-
Safety: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
The physicochemical properties of this compound provide a critical framework for its application in scientific research and development. This guide has offered a detailed examination of its key characteristics, moving beyond a simple tabulation of data to provide insights into the experimental methodologies and the rationale behind them. By understanding these fundamental properties, researchers can better predict the behavior of this versatile building block and unlock its full potential in the synthesis of novel molecules.
References
An In-Depth Technical Guide to the Synthesis of 6-Chloro-N-methylpyridin-3-amine: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-N-methylpyridin-3-amine is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif is present in a range of commercially significant compounds, making its efficient and scalable synthesis a subject of considerable interest in the chemical and pharmaceutical industries. This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound, with a detailed focus on the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols. The content is tailored for researchers and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights to inform synthetic route design and optimization.
Three principal synthetic disconnections for this compound will be explored in this guide:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) on a Dichloropyridine Framework.
-
Route 2: N-Methylation of a Pre-functionalized Aminopyridine.
-
Route 3: Reductive Amination of a Pyridine-3-carboxaldehyde Derivative.
Each route presents distinct advantages and challenges concerning starting material availability, cost, reaction efficiency, and scalability. This guide will dissect each pathway to provide a holistic understanding of the synthetic landscape for this crucial intermediate.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloropyridine
This approach leverages the inherent electrophilicity of the pyridine ring, enhanced by the presence of two electron-withdrawing chlorine atoms, to facilitate nucleophilic attack by methylamine. The judicious choice of a di-substituted pyridine is paramount to direct the regioselectivity of the amination.
Starting Material: 2,5-Dichloropyridine
Chemical Structure:
Properties and Sourcing: 2,5-Dichloropyridine is a commercially available, crystalline solid.[1] Its procurement for research and development purposes is straightforward, with numerous chemical suppliers offering various grades of purity. For industrial-scale synthesis, cost-effectiveness and supplier reliability are key considerations.
Mechanistic Rationale and Regioselectivity
The nucleophilic aromatic substitution (SNAr) on dichloropyridines is a well-established transformation.[2][3] The pyridine nitrogen atom is strongly electron-withdrawing, which activates the α (2- and 6-) and γ (4-) positions towards nucleophilic attack. In the case of 2,5-dichloropyridine, the incoming nucleophile, methylamine, will preferentially attack one of the two chlorinated carbon centers.
The regioselectivity of this reaction is governed by the relative stability of the Meisenheimer-type intermediate formed upon nucleophilic attack. Attack at the C2 position is generally favored over the C5 position due to the ability of the adjacent ring nitrogen to stabilize the negative charge of the intermediate through resonance.[3]
Experimental Protocol: Synthesis of this compound from 2,5-Dichloropyridine
This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
2,5-Dichloropyridine
-
Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)
-
A suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or a sealed tube with a lower boiling point solvent)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HCl byproduct.
Procedure:
-
To a pressure-rated reaction vessel, add 2,5-dichloropyridine (1.0 eq.) and the chosen solvent.
-
Add the non-nucleophilic base (1.1 - 1.5 eq.).
-
Introduce the methylamine solution or gas (1.1 - 2.0 eq.).
-
Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 150 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (the salt of the base and HCl) is present, it can be removed by filtration.
-
The crude product is then isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) from an aqueous workup.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2,5-Dichloropyridine | Methylamine, K₂CO₃ | NMP | 120 | 12-24 | 75-85 | >98 |
Route 2: N-Methylation of 5-Amino-2-chloropyridine
This strategy introduces the methyl group in the final step, starting from a commercially available aminopyridine derivative. The key challenge in this approach is to achieve selective mono-methylation of the amino group without affecting the pyridine nitrogen or causing over-methylation.
Starting Material: 5-Amino-2-chloropyridine
Chemical Structure:
Properties and Sourcing: 5-Amino-2-chloropyridine is a readily available solid compound.[4] It serves as a common starting material in various synthetic campaigns and can be procured from numerous chemical suppliers.
Mechanistic Rationale: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[5][6] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[5] For a primary amine, the reaction proceeds in two stages to introduce two methyl groups. By carefully controlling the stoichiometry of the reagents, it is possible to favor the formation of the mono-methylated product.
The mechanism involves the initial formation of an imine between the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. The formic acid is oxidized to carbon dioxide in the process.[7]
Experimental Protocol: Synthesis of this compound via Eschweiler-Clarke Reaction
This protocol is adapted from general procedures for the Eschweiler-Clarke reaction and may require optimization.
Materials:
-
5-Amino-2-chloropyridine
-
Formaldehyde (as a 37% aqueous solution)
-
Formic acid (88-98%)
Procedure:
-
To a round-bottom flask, add 5-amino-2-chloropyridine (1.0 eq.).
-
Add formaldehyde solution (1.1 - 1.5 eq.).
-
Slowly add formic acid (2.0 - 3.0 eq.) to the mixture. The addition is exothermic, and the temperature should be controlled with an ice bath if necessary.
-
Heat the reaction mixture to reflux (typically around 100 °C) and maintain for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Be cautious as carbon dioxide will be evolved.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 5-Amino-2-chloropyridine | Formaldehyde, Formic Acid | 100 | 4-8 | 70-80 | >97 |
Route 3: Reductive Amination of 6-Chloronicotinaldehyde
This pathway involves the formation of an imine between 6-chloronicotinaldehyde and methylamine, followed by in-situ reduction to the target amine. This one-pot procedure is often favored for its efficiency and atom economy.[8]
Starting Material: 6-Chloronicotinaldehyde
Chemical Structure:
Properties and Sourcing: 6-Chloronicotinaldehyde is a commercially available solid.[9] Its synthesis typically involves the oxidation of 6-chloro-3-pyridinemethanol, which in turn can be prepared from the corresponding carboxylic acid.
Mechanistic Rationale: One-Pot Imine Formation and Reduction
Reductive amination is a powerful tool for C-N bond formation.[8] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to an imine or iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to afford the amine. A key advantage of modern reductive amination protocols is the use of mild reducing agents that do not readily reduce the starting aldehyde, thus allowing for a one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this purpose.[10][11]
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol is based on general procedures for reductive amination using sodium triacetoxyborohydride.[10][12]
Materials:
-
6-Chloronicotinaldehyde
-
Methylamine (as a solution in THF or as a hydrochloride salt with a base)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF))
-
Acetic acid (catalytic amount, optional)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 6-chloronicotinaldehyde (1.0 eq.) in the chosen anhydrous solvent.
-
Add the methylamine solution (1.1 - 1.5 eq.). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.2 - 1.5 eq.) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 6-Chloronicotinaldehyde | Methylamine, NaBH(OAc)₃ | DCE | 25 | 2-6 | 85-95 | >98 |
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Advantages | Key Challenges |
| 1. Nucleophilic Aromatic Substitution | 2,5-Dichloropyridine | Direct, potentially cost-effective at scale. | Regioselectivity can be an issue, may require harsh conditions (high temperature/pressure). |
| 2. N-Methylation | 5-Amino-2-chloropyridine | Readily available starting material, well-established reaction. | Potential for over-methylation, requires careful control of stoichiometry. |
| 3. Reductive Amination | 6-Chloronicotinaldehyde | High yielding, mild reaction conditions, excellent atom economy. | The starting aldehyde may be more expensive than the starting materials for other routes. |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct synthetic strategies, each with its own set of advantages and considerations. The choice of the optimal route will depend on a variety of factors, including the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product.
-
Nucleophilic aromatic substitution offers a direct approach but requires careful control to ensure the desired regioselectivity.
-
N-methylation via the Eschweiler-Clarke reaction provides a reliable method for the final-step introduction of the methyl group, with a lower risk of over-alkylation compared to other methylation techniques.
-
Reductive amination stands out as a highly efficient and mild one-pot procedure, often providing the highest yields, albeit potentially with a higher initial cost for the starting aldehyde.
This in-depth guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions when designing a synthetic strategy for this compound. The provided protocols serve as a starting point for laboratory execution, with the understanding that optimization is a key component of successful chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-氨基-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gctlc.org [gctlc.org]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 11. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reaction Mechanism and Synthesis of 6-Chloro-N-methylpyridin-3-amine
Abstract
6-Chloro-N-methylpyridin-3-amine is a pivotal intermediate in the synthesis of various high-value chemical entities, particularly within the agrochemical and pharmaceutical industries. Its structural motif is a core component of several commercial products. This guide provides an in-depth analysis of the prevalent reaction mechanisms for its formation, targeting researchers and process chemists. We will dissect a classical, multi-step pathway involving a Hofmann rearrangement followed by N-methylation via reductive amination, and contrast it with a modern, convergent approach utilizing palladium-catalyzed Buchwald-Hartwig amination. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and process validation. Detailed mechanistic diagrams, comparative data, and a full experimental protocol are provided to bridge theoretical understanding with practical application.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a cornerstone of medicinal and agricultural chemistry, and its functionalization dictates biological activity. This compound, with its specific substitution pattern—a halogen for cross-coupling, a primary amine for derivatization, and a methyl group influencing solubility and binding—represents a versatile building block. It is a known metabolite and a key precursor for neonicotinoid insecticides like Acetamiprid.[1][2] Understanding its synthesis is crucial for the development of novel analogues and the optimization of existing manufacturing processes. This document explores the chemical logic behind its formation, providing a robust framework for scientific professionals.
Primary Synthesis Pathway: A Two-Stage Approach
A fundamentally sound and widely understood route to this compound involves the initial synthesis of its primary amine precursor, 6-Chloropyridin-3-amine, followed by a selective N-methylation.
Stage 1: Synthesis of 6-Chloropyridin-3-amine via Hofmann Rearrangement
The Hofmann rearrangement is a classic and reliable method for converting a primary amide into a primary amine with one fewer carbon atom.[3] The synthesis begins with the readily available 6-chloronicotinic acid.[4][5][6] This acid is first converted to its corresponding primary amide, 6-chloronicotinamide, through standard methods (e.g., activation to an acyl chloride followed by reaction with ammonia). The subsequent Hofmann rearrangement is the key mechanistic step.
Mechanistic Breakdown:
The reaction is typically conducted using bromine in a strong aqueous base like sodium hydroxide, which forms sodium hypobromite in situ.[3]
-
Deprotonation and N-Bromination: The amide N-H proton is acidic and is abstracted by the hydroxide base to form an anion. This anion then acts as a nucleophile, attacking bromine in an α-substitution to yield an N-bromoamide intermediate.
-
Second Deprotonation: The remaining amide proton is now even more acidic due to the electron-withdrawing effect of the adjacent bromine and carbonyl group. A second deprotonation by the base generates a bromoamide anion.
-
Rearrangement to Isocyanate: This is the rate-determining step. The bromoamide anion undergoes a concerted rearrangement. The pyridyl group (R) attached to the carbonyl carbon migrates to the nitrogen atom, simultaneously displacing the bromide ion as a leaving group. This concerted process avoids the formation of a high-energy nitrene intermediate and produces a 6-chloro-3-pyridyl isocyanate.[3][7]
-
Hydrolysis to Amine: The isocyanate intermediate is not isolated. Under the aqueous basic conditions, it rapidly undergoes nucleophilic attack by water (or hydroxide) to form a carbamic acid. Carbamic acids are inherently unstable and spontaneously decarboxylate (lose CO₂) to yield the final product, 6-Chloropyridin-3-amine.[3][8]
Caption: Hofmann rearrangement pathway from 6-chloronicotinamide.
Stage 2: N-Methylation via Reductive Amination
With 6-Chloropyridin-3-amine in hand, the final step is selective mono-methylation. While direct alkylation with a methyl halide is possible, it often leads to over-alkylation (formation of a tertiary amine) and is difficult to control. Reductive amination is a superior method for achieving clean, controlled N-alkylation.[9]
Mechanistic Breakdown:
This process involves two key stages: the formation of an iminium ion and its subsequent reduction.[10][11]
-
Iminium Ion Formation: The primary amine (6-Chloropyridin-3-amine) acts as a nucleophile and attacks the carbonyl carbon of formaldehyde. This reaction is typically catalyzed by mild acid. The initial adduct undergoes dehydration to form a transient imine, which is quickly protonated under the acidic conditions to form a more stable and electrophilic iminium ion.
-
Hydride Reduction: A mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced.[9] These reagents are gentle enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the electrophilic iminium ion. A hydride ion (H⁻) from the reducing agent attacks the carbon of the C=N⁺ bond, breaking the pi bond and delivering the methyl group to the nitrogen, thus forming the final secondary amine product, this compound.
Caption: N-methylation via reductive amination.
Alternative Pathway: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination represents a paradigm shift in C-N bond formation, utilizing a palladium catalyst to directly couple an aryl halide with an amine.[12][13] This method offers a more convergent and often more efficient route, potentially avoiding the multiple steps of the classical approach. To synthesize this compound, this reaction would couple a suitable di-halogenated pyridine, such as 3-bromo-6-chloropyridine, with methylamine.
Mechanistic Breakdown (Catalytic Cycle):
The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[12][14]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, generated in situ, reacts with the aryl halide (3-bromo-6-chloropyridine). The palladium atom inserts itself into the carbon-bromine bond (which is more reactive than the carbon-chlorine bond), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (methylamine) coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium amido complex.
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Comparative Analysis & Experimental Considerations
| Feature | Pathway 1: Hofmann + Reductive Amination | Pathway 2: Buchwald-Hartwig Amination |
| Starting Materials | 6-Chloronicotinic acid, Bromine, NaOH, Formaldehyde | 3-Bromo-6-chloropyridine, Methylamine |
| Key Reagents | Strong base, Halogen, Hydride reducing agent | Palladium catalyst, Phosphine ligand, Strong base |
| Number of Steps | Multi-step (amide formation, rearrangement, amination) | Typically a single catalytic step |
| Atom Economy | Lower, due to loss of CO₂ and use of stoichiometric reagents | Higher, as it is a cross-coupling reaction |
| Process Control | Well-established, robust classical reactions.[3] | Requires strict exclusion of air/moisture; catalyst/ligand screening may be needed.[12][15] |
| Advantages | Avoids expensive transition metal catalysts; uses common reagents. | High efficiency, excellent functional group tolerance, convergent.[14] |
| Disadvantages | Use of hazardous bromine; lower overall yield over multiple steps. | Catalyst cost and toxicity; potential for difficult purification. |
Detailed Experimental Protocol (Primary Pathway)
This protocol is a representative synthesis based on the principles of the Hofmann rearrangement and reductive amination.
Part A: Synthesis of 6-Chloropyridin-3-amine
-
Amide Formation: To a solution of 6-chloronicotinic acid (1 equiv.) in an appropriate solvent (e.g., toluene with catalytic DMF), add thionyl chloride (1.2 equiv.) dropwise at 0 °C. Heat the mixture to reflux for 2-3 hours. Cool to room temperature and concentrate in vacuo. Dissolve the crude acyl chloride in a suitable solvent (e.g., THF) and add it slowly to a cooled (0 °C) solution of concentrated aqueous ammonia (excess). Stir for 1 hour, then extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 6-chloronicotinamide.
-
Hofmann Rearrangement: Prepare a fresh solution of sodium hypobromite by adding bromine (1.1 equiv.) to a cold (0-5 °C) solution of sodium hydroxide (4-5 equiv.) in water. To this solution, add the crude 6-chloronicotinamide portion-wise, maintaining the temperature below 10 °C. After the addition is complete, slowly warm the reaction mixture to 70-80 °C and hold for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS). Cool the mixture, extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography (silica gel) to obtain pure 6-Chloropyridin-3-amine.
Part B: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 6-Chloropyridin-3-amine (1 equiv.) in methanol. Add aqueous formaldehyde (37% solution, 1.5 equiv.) followed by acetic acid to adjust the pH to approximately 5-6.
-
Reduction: To the stirring solution, add sodium cyanoborohydride (1.5 equiv.) portion-wise at room temperature. Caution: NaBH₃CN is toxic and releases HCN gas under strongly acidic conditions.
-
Work-up: Stir the reaction for 12-24 hours. Quench the reaction by carefully adding aqueous NaOH solution until basic. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to yield this compound.
Conclusion
The synthesis of this compound can be approached through multiple mechanistic pathways, each with distinct advantages and challenges. The classical route, leveraging the Hofmann rearrangement and reductive amination, is a robust, well-understood process built on fundamental organic transformations. In contrast, the modern Buchwald-Hartwig amination offers a more elegant and convergent solution, reflecting the power of transition metal catalysis in modern synthetic chemistry. The choice of synthetic route in a research or industrial setting will ultimately depend on factors such as cost of goods, scalability, process safety, and available equipment. A thorough understanding of the underlying mechanisms, as detailed in this guide, is paramount for making informed decisions and achieving successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 5. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chloronicotinic acid [webbook.nist.gov]
- 7. youtube.com [youtube.com]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Part 1: Foundational Computational Methodologies: The Quantum Chemical Toolkit
An In-depth Technical Guide to the Theoretical Study of 6-Chloro-N-methylpyridin-3-amine
Introduction: The Strategic Importance of the Substituted Aminopyridine Scaffold
The 6-chloro-3-aminopyridine framework is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds. Its derivatives have shown significant therapeutic potential, targeting diseases ranging from cancer to neurological disorders. The molecule of interest, this compound, introduces a methyl group to the exocyclic amine, a subtle modification that can profoundly impact its physicochemical properties, conformational preferences, and biological activity.
While extensive experimental data exists for the parent compound, 6-chloropyridin-3-amine, a comprehensive body of theoretical research specifically focused on its N-methylated analogue is less prevalent in public-domain literature. This guide, therefore, serves as a foundational resource, outlining the robust theoretical and computational methodologies that can be applied to elucidate the structural, electronic, and reactivity properties of this compound. By leveraging established computational protocols for analogous substituted pyridines, we provide a predictive roadmap for researchers, scientists, and drug development professionals to understand and harness the potential of this specific molecule.
The bedrock of any theoretical investigation into a molecule like this compound is quantum chemistry. These methods allow us to solve, or approximate solutions to, the Schrödinger equation for the molecule, yielding a wealth of information about its behavior at the electronic level.
Expertise in Method Selection: Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[1][2] Unlike more computationally demanding ab initio methods like Møller-Plesset perturbation theory (MP2), DFT calculates the electron density of the system rather than the full many-electron wavefunction.[3][4]
The choice of functional and basis set is critical for obtaining meaningful results.
-
Functional: The B3LYP hybrid functional is a proven workhorse, combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It reliably predicts geometries, electronic properties, and vibrational frequencies for a wide range of organic molecules.[5][6]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is highly recommended. This designation indicates a triple-zeta quality basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distributions, which is crucial for describing π-systems and strained rings.[3][4]
The following diagram outlines a typical workflow for a comprehensive theoretical study, from initial structure input to the analysis of key chemical properties.
Caption: General workflow for a theoretical study of a small molecule.
Part 2: Molecular Geometry and Conformational Preferences
Before any electronic properties can be accurately predicted, the molecule's lowest-energy three-dimensional structure must be determined through geometry optimization. For this compound, this process involves not just finding the equilibrium bond lengths and angles but also exploring its conformational and tautomeric landscape.
Tautomerism: The Amino vs. Imino Forms
Aminopyridines can exist in tautomeric equilibrium with their corresponding pyridinimine forms.[7] DFT calculations are exceptionally well-suited to determine the relative stability of these tautomers. By calculating the total electronic energy of the optimized geometry for each form, we can predict the dominant species in the gas phase. For 2-aminopyridine derivatives, the canonical amino form is overwhelmingly more stable than the imino tautomer.[3][4] A similar preference is strongly predicted for this compound.
Conformational Analysis
The presence of the N-methyl group introduces a rotational degree of freedom around the C3-N bond. While the barrier to this rotation is expected to be low, identifying the global minimum conformation is essential. Furthermore, the amino group itself can exhibit planar or pyramidal geometry. Theoretical calculations can quantify the energy barrier for the nitrogen inversion of the amino group, which is typically very low for aminopyridines, indicating rapid inversion at room temperature.[4][7]
Table 1: Predicted Geometric Parameters for a Model Aminopyridine The following table presents DFT-calculated geometric parameters for a related molecule, 2-amino-3-methylpyridine, which serves as a proxy for the structural features expected in our target molecule.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-NH(CH₃) | ~1.38 Å |
| Bond Angle | C2-N1-C6 | ~117° |
| Dihedral Angle | C4-C3-N-C(methyl) | ~0° or 180° (planar or anti-planar) |
Note: C-Cl bond length is an estimate based on typical chloropyridine structures.
Part 3: Electronic Structure and Chemical Reactivity
The arrangement of electrons within a molecule dictates its reactivity. DFT provides powerful tools to visualize and quantify this arrangement, allowing us to predict how this compound will interact with other molecules, including biological targets.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[8][9]
-
HOMO: Represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity).
-
LUMO: Represents the lowest-energy empty orbital and indicates the molecule's ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[1][10] The presence of the electron-donating amino group and the electron-withdrawing chlorine atom will significantly influence the energies and spatial distribution of these orbitals.
Molecular Electrostatic Potential (MEP)
An MEP map provides an intuitive, color-coded visualization of the electrostatic potential on the molecule's electron density surface.[11][12] It is an invaluable tool for identifying reactive sites:
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as the lone pair on the pyridine nitrogen and potentially the amino group. These are sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to heteroatoms. These are sites for nucleophilic attack.
Caption: Frontier Molecular Orbital (FMO) interaction diagram.
Reactivity Descriptors
From the HOMO and LUMO energies, several quantitative reactivity descriptors can be calculated to provide deeper insights.[13][14]
Table 2: Key Reactivity Descriptors Derived from DFT
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |
These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies.
Part 4: Application in Drug Discovery and Development
The ultimate goal of theoretical studies in a pharmaceutical context is to accelerate the drug discovery pipeline. The calculated descriptors for this compound can be directly applied in predictive modeling.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling aims to build statistically significant correlations between the structural/electronic properties of a series of molecules and their measured biological activity.[15][16] By calculating descriptors (like those in Table 2, along with others such as dipole moment and polar surface area) for a library of this compound analogues, a predictive model can be developed.[17][18] This model can then be used to estimate the activity of novel, yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein receptor.[19][20] Using the DFT-optimized 3D structure of this compound, we can simulate its binding within the active site of a relevant kinase or enzyme.[21][22] The docking results provide a binding score, which estimates the binding affinity, and visualizes key intermolecular interactions like hydrogen bonds and hydrophobic contacts, offering a rationale for the molecule's activity at the atomic level.[23]
Caption: A typical workflow integrating QSAR and Molecular Docking.
Conclusion
While direct experimental and theoretical data on this compound may be emerging, the computational chemistry toolkit provides a powerful and predictive path forward. Through the judicious application of Density Functional Theory, researchers can build a comprehensive in silico profile of this molecule, from its most stable 3D structure to its electronic landscape and reactivity. This theoretical foundation is not merely an academic exercise; it is a critical, cost-effective strategy to rationalize molecular properties, predict biological activity through QSAR and molecular docking, and ultimately guide the design of more potent and selective therapeutic agents. The methodologies outlined in this guide provide a self-validating system for the theoretical exploration of this promising medicinal chemistry scaffold.
References
- 1. d-nb.info [d-nb.info]
- 2. electrochemsci.org [electrochemsci.org]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 15. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. QSAR of aminopyrido[2,3-d]pyrimidin-7-yl derivatives: anticancer drug design by computed descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 19. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journaljpri.com [journaljpri.com]
- 21. 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 22. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-N-methylpyridin-3-amine
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of 6-Chloro-N-methylpyridin-3-amine. Recognizing the limited availability of public data on this specific molecule, this document emphasizes robust experimental design and validated methodologies. It is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to generate the critical data required for advancing pharmaceutical research and development. The protocols herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established scientific principles, ensuring data integrity and regulatory relevance.
Introduction: The Significance of this compound in Drug Discovery
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure, frequently incorporated into a wide array of therapeutic agents due to its ability to engage in various biological interactions. The specific substitution pattern of a chlorine atom, an N-methyl group, and an amine function on the pyridine ring of this particular molecule suggests its potential as a key intermediate or a pharmacologically active compound.
A thorough understanding of the physicochemical properties of this compound is paramount for its successful development. Solubility directly impacts bioavailability, formulation strategies, and the design of synthetic routes. Stability, on the other hand, is a critical quality attribute that influences shelf-life, storage conditions, and the safety profile of any potential drug candidate. This guide provides the foundational knowledge and detailed protocols to systematically evaluate these crucial parameters.
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented below. It is important to note that experimental data, particularly for solubility, is not extensively available in the public domain.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | ChemScene[1] |
| Molecular Weight | 142.59 g/mol | ChemScene[1] |
| Appearance | Solid (predicted) | - |
| pKa (predicted) | The pyridine nitrogen and the exocyclic amine will have distinct pKa values, influencing solubility and behavior at different pH levels. The N-methyl group will slightly increase the basicity of the amine compared to a primary amine. | - |
| LogP (computed) | 1.7767 | ChemScene[1] |
Solubility Profiling: A Gateway to Formulation and Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dictates the feasibility of various dosage forms. For this compound, a comprehensive solubility profile across a range of aqueous and organic solvents is essential.
Theoretical Considerations
The structure of this compound, with its heterocyclic aromatic ring, a halogen substituent, and two nitrogen atoms, suggests a molecule with moderate polarity. The presence of the amine and pyridine nitrogen atoms provides sites for hydrogen bonding, which may enhance solubility in polar protic solvents. The N-methyl group and the chloropyridine core contribute to its lipophilicity, suggesting potential solubility in organic solvents. The basic nature of the amine and pyridine nitrogen indicates that the aqueous solubility will be pH-dependent.
Experimental Determination of Aqueous Solubility (pH-Dependent)
The following protocol is based on the isothermal shake-flask method, a widely accepted technique for determining equilibrium solubility, and aligns with recommendations from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[2][3][4]
Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range (pH 1.2 to 6.8) at 37 ± 1 °C.[2]
Protocol 2.2.1: pH-Dependent Aqueous Solubility Determination
-
Preparation of Buffers: Prepare aqueous buffers at a minimum of three pH levels: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[2]
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to 37 ± 1 °C. Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be necessary to determine the optimal equilibration time.[3]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
-
Data Analysis: Calculate the solubility in mg/mL and mol/L for each pH value. Perform at least three replicate determinations for each condition.[2]
Experimental Determination of Organic Solubility
Understanding the solubility in organic solvents is critical for synthetic route optimization, purification, and the development of non-aqueous formulations.
Objective: To determine the solubility of this compound in a range of common organic solvents at a defined temperature (e.g., 25 °C).
Protocol 2.3.1: Organic Solvent Solubility Determination
-
Solvent Selection: Select a range of organic solvents with varying polarities, such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6]
-
Methodology: Follow the isothermal shake-flask method as described in Protocol 2.2.1, using the selected organic solvents instead of aqueous buffers and maintaining a constant temperature (e.g., 25 °C).
-
Quantification: The concentration of the dissolved compound can be determined gravimetrically (after careful solvent evaporation) or, more accurately, by a validated HPLC method.[6]
The following diagram outlines the workflow for solubility determination.
Caption: Workflow for Aqueous and Organic Solubility Determination.
Stability Profiling and Forced Degradation Studies
Stability testing is a non-negotiable aspect of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are intentionally designed to accelerate the degradation process to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7]
Theoretical Considerations for Stability
The this compound molecule possesses several functional groups that could be susceptible to degradation:
-
Hydrolysis: The chloro-substituent on the electron-deficient pyridine ring may be susceptible to nucleophilic substitution by water, particularly at non-neutral pH.
-
Oxidation: The amine functionality and the electron-rich pyridine ring could be prone to oxidative degradation.
-
Photodegradation: Aromatic systems, such as the pyridine ring, can absorb UV light, potentially leading to photolytic degradation.
-
Thermal Degradation: Elevated temperatures can provide the energy required to initiate various degradation reactions.[8][9]
Design of Forced Degradation Studies
The following protocols are designed in accordance with ICH Q1A(R2) guidelines to evaluate the stability of this compound under various stress conditions.[7] The goal is to achieve a target degradation of 5-20%.[10]
Protocol 3.2.1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[10]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl. Store at room temperature and 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH. Store at room temperature and 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometric (MS) detection (HPLC-UV/MS) to identify and quantify the parent compound and any degradation products.[11]
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Determine the peak purity of the parent compound.
-
Identify and, where possible, characterize the structure of the major degradation products using MS and other spectroscopic techniques.
-
Propose potential degradation pathways.
-
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the chemistry of related compounds, the following degradation pathways can be hypothesized for this compound. These pathways would need to be confirmed by experimental data from the forced degradation studies.
Caption: Hypothesized Degradation Pathways.
Analytical Methodologies
A robust, validated, stability-indicating analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Recommended HPLC Method Parameters
-
Column: A C18 reversed-phase column is a good starting point for method development.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its degradation products.[12][13]
-
Detection: A photodiode array (PDA) detector is useful for assessing peak purity and selecting the optimal detection wavelength. Mass spectrometric (MS) detection is invaluable for identifying unknown degradation products.[14]
-
Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Conclusion and Future Perspectives
This guide has outlined a systematic and scientifically rigorous approach to determining the solubility and stability of this compound. While pre-existing data for this specific molecule is scarce, the provided protocols, grounded in authoritative guidelines, empower researchers to generate the high-quality data necessary for informed decision-making in the drug development process.
The experimental determination of the pH-solubility profile will be crucial for predicting oral absorption and guiding formulation development. The forced degradation studies will not only establish the intrinsic stability of the molecule but also provide a validated analytical method for its quality control. The insights gained from these studies are fundamental to advancing this compound from a promising chemical entity to a potential therapeutic agent.
References
- 1. chemscene.com [chemscene.com]
- 2. who.int [who.int]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmasm.com [pharmasm.com]
- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
- 14. ptfarm.pl [ptfarm.pl]
A Technical Guide to the Retrosynthetic Analysis of 6-Chloro-N-methylpyridin-3-amine
Abstract
6-Chloro-N-methylpyridin-3-amine is a pivotal structural motif in contemporary medicinal chemistry, serving as a key building block in the synthesis of numerous pharmaceutical agents. Its strategic importance necessitates a robust and versatile synthetic methodology. This in-depth technical guide provides a comprehensive retrosynthetic analysis of this compound, dissecting the molecule to reveal logical and efficient synthetic pathways. We will explore two primary retrosynthetic disconnections, evaluating the merits and challenges of each approach. The discussion will be grounded in the principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for key transformations are provided, alongside a comparative analysis of reaction conditions and yields. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of heterocyclic chemistry and optimize the synthesis of this critical intermediate.
Introduction: The Significance of this compound in Drug Discovery
The substituted pyridine core is a privileged scaffold in drug design, owing to its ability to engage in a variety of non-covalent interactions with biological targets. Among the vast landscape of pyridine derivatives, this compound has emerged as a particularly valuable synthon. The chlorine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the N-methylamino group at the 3-position can act as a crucial hydrogen bond donor or acceptor. This unique combination of functionalities has led to its incorporation into a diverse array of therapeutic agents, targeting a wide range of diseases. A thorough understanding of its synthesis is therefore paramount for any drug development program that utilizes this key intermediate.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of this compound reveals two primary and logical disconnection strategies. These pathways are centered on the formation of the C-N bond, a key step in the assembly of the final molecule.
Diagram 1: Retrosynthetic Pathways for this compound
Caption: Two primary retrosynthetic routes to the target molecule.
Pathway A focuses on the late-stage introduction of the methyl group via methylation of a primary amine precursor, 6-chloro-3-aminopyridine. This approach is attractive due to the commercial availability of the starting amine.
Pathway B involves the direct amination of a suitable pyridine precursor with methylamine. This strategy can be more atom-economical but relies on the careful selection of the starting pyridine to ensure regioselectivity.
Pathway A: Synthesis via Methylation of 6-Chloro-3-aminopyridine
This pathway commences with the readily available 6-chloro-3-aminopyridine and introduces the methyl group in the final step. The key challenge in this route lies in controlling the degree of methylation to avoid the formation of the undesired dimethylated by-product.
Step 1: Synthesis of the Precursor, 6-Chloro-3-aminopyridine
While 6-chloro-3-aminopyridine is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale preparation involves the reduction of a nitro-group precursor.
Diagram 2: Synthesis of 6-Chloro-3-aminopyridine
Caption: Reduction of 2-chloro-5-nitropyridine.
The synthesis of the starting material, 2-chloro-5-nitropyridine, can be achieved through the nitration of 2-chloropyridine.[1][2]
Step 2: Methylation of 6-Chloro-3-aminopyridine
The methylation of an aromatic amine is a classic transformation.[3][4] However, careful control of stoichiometry and reaction conditions is crucial to favor mono-methylation.
Table 1: Comparison of Methylation Conditions
| Methylating Agent | Base | Solvent | Temperature (°C) | Key Considerations |
| Methyl iodide | K₂CO₃ | Acetonitrile | Reflux | Risk of over-methylation. |
| Dimethyl sulfate | NaH | THF | 0 to RT | Highly toxic, but often cleaner reactions. |
| Formaldehyde/Formic Acid | - | - | 100 | Eschweiler-Clarke reaction; good for mono-methylation. |
Experimental Protocol: Mono-methylation of 6-Chloro-3-aminopyridine
-
Setup: To a solution of 6-chloro-3-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or THF, add a mild base like potassium carbonate (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound.
Pathway B: Synthesis via Direct Amination
This approach introduces the N-methylamino group directly onto a pre-functionalized pyridine ring. The success of this strategy hinges on the regioselective displacement of a leaving group by methylamine. Two prominent methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.[5] The chlorine atom at the 6-position is activated by the ring nitrogen, facilitating its displacement by a nucleophile like methylamine.[6]
Diagram 3: SNAr Reaction Mechanism
References
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Modeling DNA Methylation Profiles and Epigenetic Analysis of Safflower (Carthamus tinctorius L.) Seedlings Exposed to Copper Heavy Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative Co-methylation Network Analysis Identifies Novel DNA Methylation Signatures and Their Target Genes in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
Unveiling the Bio-Active Potential of 6-Chloro-N-methylpyridin-3-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous FDA-approved drugs.[1][2] The inherent electronic properties and synthetic tractability of the pyridine ring make it a "privileged scaffold" for engaging with a multitude of biological targets.[3] This guide focuses on a specific, yet underexplored, derivative: 6-Chloro-N-methylpyridin-3-amine . While direct biological data for this compound is scarce, its structural similarity to known bioactive molecules, particularly kinase inhibitors, presents a compelling case for its investigation as a novel therapeutic agent. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically evaluate the potential biological activity of this compound, with a primary hypothesis centered on kinase inhibition.
Introduction: The Rationale for Investigating this compound
The 6-chloropyridin-3-amine core is a well-established building block in the synthesis of a diverse range of biologically active compounds.[4] Its derivatives have demonstrated significant potential in targeting diseases ranging from cancer and inflammatory disorders to infectious diseases.[4] The presence of a chlorine atom at the 6-position provides a reactive handle for various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[5] The amino group at the 3-position is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets.[6]
Our compound of interest, this compound, is a simple N-methylated derivative of this core structure. The addition of the methyl group can subtly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile. Given that the broader class of substituted aminopyridines has been successfully developed as potent and selective inhibitors of various enzymes, including phosphodiesterase-4 (PDE4) and c-Met kinase, a systematic investigation into the biological activity of this compound is a logical and promising endeavor.[7][8]
Hypothesized Biological Activity: A Focus on Kinase Inhibition
The pyridine core is a well-recognized scaffold in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[6] Numerous approved anticancer drugs, such as Imatinib, feature a pyridine motif that is critical for their mechanism of action.[1] The parent compound, 6-chloropyridin-3-amine, is a known starting material for the synthesis of potent and selective inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in various pathologies including Alzheimer's disease and cancer.[6]
Therefore, the primary hypothesis of this guide is that This compound possesses inhibitory activity against one or more protein kinases. The N-methyl group may influence the binding affinity and selectivity profile compared to its primary amine counterpart.
Proposed Mechanism of Action
We hypothesize that this compound will act as a Type I kinase inhibitor, competing with ATP for binding to the active site of the kinase. The pyridine nitrogen is expected to form a hydrogen bond with the backbone amide of a hinge residue, a canonical interaction for many pyridine-based kinase inhibitors. The N-methyl group and the chloro-substituent will likely occupy adjacent hydrophobic pockets within the ATP-binding site, contributing to the overall binding affinity and selectivity.
Caption: Hypothesized binding of this compound to the kinase active site.
Experimental Workflows for Biological Profiling
A tiered approach is recommended to efficiently assess the biological activity of this compound, starting with broad screening and progressing to more focused mechanistic and cell-based studies.
Tier 1: Broad Kinase Profiling
The initial step is to perform a broad kinase panel screen to identify potential kinase targets. This provides an unbiased overview of the compound's selectivity profile.
Experimental Protocol: Kinase Panel Screening (e.g., KINOMEscan™)
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Prepare a working solution of the compound at a concentration of 10 µM.
-
Binding Assay: The compound is tested against a panel of over 400 human kinases using a competitive binding assay format. In this assay, the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site.
-
Detection: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is >90% inhibition at 10 µM.
Caption: Tier 1 workflow for broad kinase profiling.
Tier 2: IC50 Determination for Identified Hits
For any kinases identified as "hits" in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a generalized procedure for determining the in vitro potency of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
Reagents:
-
Kinase of interest
-
Substrate (peptide or protein) specific to the kinase
-
ATP at a concentration close to the Km for the kinase
-
This compound (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
-
Procedure:
-
Add 5 µL of the kinase reaction buffer containing the kinase and substrate to the wells of a 384-well plate.
-
Add 2.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 100 µM).
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP generated and therefore to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Hypothetical Data for IC50 Determination | | :--- | :--- | | Kinase Target | Kinase X | | Compound Concentration (µM) | % Inhibition | | 100 | 98 | | 33.3 | 95 | | 11.1 | 85 | | 3.7 | 60 | | 1.2 | 45 | | 0.4 | 20 | | 0.13 | 10 | | 0.04 | 5 | | Calculated IC50 (µM) | 1.5 |
Tier 3: Cell-Based Assays for Target Validation and Phenotypic Effects
If a potent kinase inhibitor is identified, the subsequent step is to assess its activity in a cellular context. This is crucial to determine cell permeability and on-target engagement.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate a cancer cell line known to be dependent on the identified kinase target in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Cell Lysis and ATP Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Caption: Tier 3 workflow for cellular characterization.
Concluding Remarks and Future Directions
While this compound is currently an understudied molecule, its chemical structure, rooted in the privileged aminopyridine scaffold, strongly suggests a high potential for biological activity, particularly as a kinase inhibitor. The systematic, tiered approach outlined in this guide provides a robust framework for elucidating its bio-active profile. Should this initial investigation yield promising results, further studies, including medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo efficacy and pharmacokinetic studies, would be warranted. The exploration of such novel chemical matter is essential for the continued discovery of next-generation therapeutics.
References
- 1. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 6-Chloro-N-methylpyridin-3-amine
Introduction: The Value of the 6-Aryl-N-methylpyridin-3-amine Scaffold
The substituted aminopyridine motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules and pharmaceutical agents. Specifically, the N-methyl-6-arylpyridin-3-amine core provides a versatile scaffold for tuning molecular properties essential for drug efficacy. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical C-C bond between the pyridine core and various aryl or heteroaryl partners.[1][2]
This document serves as a comprehensive technical guide for the successful execution of the Suzuki-Miyaura coupling using 6-Chloro-N-methylpyridin-3-amine. We will delve into the mechanistic principles, provide field-proven optimization strategies, and present a detailed, validated protocol to empower researchers to confidently and efficiently synthesize these high-value compounds.
The Substrate Challenge: Overcoming C-Cl Inertness and Catalyst Inhibition
The use of this compound presents a dual challenge that must be strategically addressed for a successful coupling reaction:
-
C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts.[3][4] This higher bond dissociation energy makes the initial, and often rate-determining, oxidative addition step of the catalytic cycle energetically demanding.[5][6] Consequently, standard palladium catalysts that are effective for aryl bromides may prove entirely ineffective for this substrate.[5]
-
Potential for Catalyst Inhibition: The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic N-methylamino group. These sites can coordinate with the electron-deficient palladium catalyst center, forming stable, off-cycle complexes that inhibit or completely halt catalytic turnover.[7][8][9]
Modern catalyst systems, however, have been engineered to overcome these specific hurdles. The key lies in the rational selection of ligands that modulate the electronic and steric properties of the palladium center to favor the desired catalytic pathway.
Mechanistic Blueprint: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The reaction proceeds through three fundamental steps, each influenced by the choice of reagents and conditions.
Caption: The Suzuki-Miyaura Catalytic Cycle for this compound.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine. This is typically the slowest step for aryl chlorides and requires a highly active catalyst.[6]
-
Transmetalation: The aryl group (R²) is transferred from the boronic acid to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[10][11]
-
Reductive Elimination: The newly formed C-C bond is created as the product, N-methyl-6-arylpyridin-3-amine (R¹-R²), is ejected from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[6]
Key Parameter Optimization: A Guide to Rational Reaction Design
Success with this challenging substrate hinges on the careful selection of each reaction component. The "why" behind each choice is explained below.
The Catalyst System: Palladium Precursor and Ligand
The combination of the palladium source and the phosphine ligand is the single most critical factor for this transformation.
-
Palladium Precursor: Common choices include Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are stable precatalysts that generate the active Pd(0) species in situ.
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are generally ineffective for activating C-Cl bonds.[5] Success requires the use of sterically bulky, highly electron-donating ligands.
-
Causality: These advanced ligands enhance catalyst performance in two ways:
-
Electronic Effect: They donate electron density to the palladium atom, making it more "electron-rich" and therefore more reactive towards the oxidative addition step with the electron-deficient C-Cl bond.[11]
-
Steric Effect: Their large size promotes the final reductive elimination step and prevents the formation of inactive palladium dimer species.[11]
-
-
| Catalyst/Ligand System | Class | Key Advantages |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Excellent for challenging aryl chlorides; high reactivity and yields.[5][12] |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Very robust and versatile; often successful when other systems fail.[5] |
| PdCl₂(dppf) | Ferrocenyl Ligand | Common, robust catalyst, but may require higher temperatures or be less effective for this specific substrate compared to Buchwald systems.[5] |
| NHC-Pd Precatalysts | N-Heterocyclic Carbene | Highly active and stable; an excellent alternative to phosphine ligands.[10] |
Base and Solvent Selection
The base and solvent work in concert to facilitate the crucial transmetalation step and maintain catalyst stability.
-
Base: The base's primary role is to activate the boronic acid. For challenging couplings with aryl chlorides, strong, non-nucleophilic bases are required.
-
Solvent: Aprotic, non-coordinating solvents are preferred.
-
Recommended: 1,4-Dioxane or Toluene are excellent first choices.
-
Critical Practice: All solvents must be rigorously degassed before use (e.g., by sparging with argon or nitrogen for 30-60 minutes or via several freeze-pump-thaw cycles). Oxygen can rapidly oxidize and deactivate the Pd(0) catalyst, leading to reaction failure.[5]
-
Detailed Experimental Protocol
This protocol describes a general, robust procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Reagents and Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Toluene (degassed)
-
Reaction vessel (e.g., Schlenk flask or sealed vial) with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification glassware and reagents
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[5]
-
Inert Atmosphere: Seal the flask and purge the vessel by evacuating and backfilling with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium(II) acetate and SPhos ligand.[12]
-
Solvent Addition: Add the required volume of degassed anhydrous toluene via syringe to achieve a concentration between 0.1 M and 0.5 M.[5]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N-methyl-6-arylpyridin-3-amine product.[5][12]
Troubleshooting Guide
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst Inactivity: Oxygen contamination; poor quality reagents.[5]2. Ineffective Catalyst System: Ligand is not electron-rich/bulky enough.[5]3. Low Temperature: Insufficient energy for C-Cl oxidative addition.[5] | 1. Ensure rigorous degassing of solvent and inert atmosphere. Use fresh, high-purity reagents.2. Switch to a more robust ligand (e.g., SPhos, XPhos).[5][7]3. Increase reaction temperature to 100-110 °C. |
| Significant Dehalogenation of Starting Material | The C-Cl bond is cleaved and replaced by hydrogen. Can be caused by certain bases or hydride sources in the mixture.[8] | Screen alternative bases (e.g., Cs₂CO₃). Ensure solvents are pure. |
| Protodeboronation of Boronic Acid | Boronic acid is converted back to the corresponding arene. Often caused by excess water or prolonged exposure to basic conditions at high temperature.[5][14] | Use anhydrous solvent or carefully control the amount of water. Monitor the reaction and work up promptly upon completion. Consider using a more stable boronic ester (e.g., pinacol ester). |
| Formation of Boronic Acid Homocoupling Product | Two molecules of the boronic acid couple together. Typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[15] | Improve degassing procedure and maintain a strict inert atmosphere throughout the reaction.[8] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success is not determined by adherence to a single rigid protocol, but by a foundational understanding of the reaction's mechanistic hurdles. By employing highly active catalyst systems built on sterically bulky, electron-donating ligands, utilizing appropriate bases, and maintaining a scrupulously inert atmosphere, researchers can reliably access the valuable N-methyl-6-arylpyridin-3-amine scaffold for applications in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-N-methylpyridin-3-amine
Introduction: The Strategic Importance of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of bioactive molecules, natural products, and functional materials.[1][2] For decades, the synthesis of these compounds was often hampered by the limitations of classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which typically require harsh reaction conditions and exhibit limited substrate scope and functional group tolerance.[1][3]
The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized the construction of C(sp²)–N bonds.[1][2] This powerful transformation allows for the coupling of a wide variety of amines with aryl and heteroaryl halides or pseudohalides under relatively mild conditions, offering unprecedented efficiency and scope.[1][4] This guide provides an in-depth analysis and a detailed protocol for a challenging yet crucial substrate class: the amination of electron-deficient heteroaryl chlorides, specifically using 6-Chloro-N-methylpyridin-3-amine as a representative example.
The Challenge of Electron-Deficient Heteroaryl Chlorides
While the Buchwald-Hartwig amination has matured into a robust synthetic tool, the coupling of (hetero)aryl chlorides remains a significant challenge compared to their bromide or iodide counterparts. The increased strength of the C-Cl bond makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult to achieve.[5][6] This challenge is further amplified in substrates like this compound, where the electron-withdrawing nature of the pyridine ring deactivates the C-Cl bond towards oxidative addition.
Overcoming this hurdle requires a carefully selected catalytic system. The key lies in the use of highly active palladium catalysts featuring electron-rich and sterically hindered ancillary ligands.[7][8][9] These ligands are crucial for promoting the challenging oxidative addition step and facilitating the subsequent reductive elimination to form the desired product.[9]
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is essential for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through several key elementary steps.[1][10][11]
-
Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.[10][12]
-
Oxidative Addition: The active L-Pd(0) complex reacts with the heteroaryl chloride (Ar-Cl), breaking the C-Cl bond and forming a Pd(II) intermediate (L-Pd(Ar)(Cl)). This is often the rate-determining step, especially for chlorides.[1][5]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex and displacing the chloride ligand.[1][13][14][15]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the new C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][10]
A significant potential side reaction is β-hydride elimination, which can occur from palladium-amido complexes containing an α-hydrogen on the amine, leading to hydrodehalogenation of the starting material and formation of an imine.[1][2][16] The use of bulky ligands helps to suppress this undesired pathway.[17]
Protocol Design: Key Parameter Selection
The success of the amination of this compound is critically dependent on the judicious selection of four key components: the palladium precursor, the ligand, the base, and the solvent.
-
Palladium Precursor: Standard, air-stable Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[12][18] Pre-formed palladium-ligand complexes, known as precatalysts, can also offer enhanced activity and reproducibility.[3]
-
Ligand: This is arguably the most critical variable for coupling aryl chlorides. The "second generation" and "third generation" bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group are highly effective.[1][19] Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility for challenging substrates.[9] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations.[20][21][22] The steric bulk of these ligands facilitates the formation of the monoligated Pd(0) species crucial for reactivity, while their electron-donating nature promotes the oxidative addition step.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without interfering with the catalyst.[13][14][23] Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many aminations.[24] However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher reaction temperatures.[10][12]
-
Solvent: Anhydrous, aprotic solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices.[6][12] The choice often depends on the required reaction temperature and the solubility of the reagents.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Range/Choice | Rationale |
| Aryl Halide | This compound | Electron-deficient heteroaryl chloride. |
| Amine | Primary or Secondary Amine | 1.0 - 1.5 equivalents. |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable palladium sources. |
| Catalyst Loading | 0.5 - 2.0 mol % | Balances reaction efficiency with cost and ease of removal. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands are essential for activating C-Cl bonds.[9] |
| Ligand:Pd Ratio | 1.2:1 to 2.2:1 | Ensures full coordination to the metal center and prevents catalyst decomposition. |
| Base | NaOt-Bu or K₃PO₄ | Strong, non-coordinating base for efficient deprotonation.[13][14] |
| Base Stoichiometry | 1.4 - 2.2 equivalents | Ensures complete reaction. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvent with a suitable boiling point. |
| Concentration | 0.1 - 1.0 M | Affects reaction kinetics and solubility. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand. |
Detailed Experimental Protocol
Reaction: Coupling of this compound with Morpholine.
This protocol is a representative example and may require optimization for different amine coupling partners. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Reagents & Materials
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 142.58 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol %) | 0.01 |
| XPhos | 476.62 | 0.022 (2.2 mol %) | 0.022 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5.0 mL | - |
Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (143 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (10.5 mg, 0.022 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Scientist's Note: The order of addition of the solid components is not critical, but it is good practice to add the palladium source and ligand before the base. All solids should be handled quickly to minimize air exposure, even when working in a glovebox.
-
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Reagent Addition: Through the septum, add anhydrous toluene (5.0 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Scientist's Note: Ensure the solvent is properly degassed and anhydrous. Small amounts of water or oxygen can significantly inhibit or poison the catalyst.[12]
-
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Scientist's Note: Reaction progress can be monitored by TLC or LC-MS by periodically taking a small aliquot from the reaction mixture (under a positive pressure of inert gas).
-
-
Work-up: After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature. Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (using a suitable eluent system, e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-6-morpholinopyridin-3-amine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or oxidized ligand).2. Insufficient temperature.3. Ineffective base for the specific substrate.4. Presence of oxygen or moisture. | 1. Use a fresh palladium source and ligand. Consider using a pre-formed catalyst.2. Increase the reaction temperature in 10 °C increments.3. Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu) or a different base if incompatibility is suspected.4. Ensure all reagents are anhydrous and the system is rigorously maintained under an inert atmosphere. |
| Formation of Hydrodehalogenated Byproduct | 1. Competing β-hydride elimination pathway.2. Presence of a hydrogen source (e.g., water). | 1. Use a bulkier ligand (e.g., RuPhos or BrettPhos) to sterically disfavor the transition state for β-hydride elimination.[1][16]2. Ensure all reagents and solvents are scrupulously dried. |
| Formation of Di-arylated Amine (for primary amines) | Over-reaction of the initially formed secondary amine product. | 1. Use a slight excess of the primary amine.2. Lower the reaction temperature and monitor carefully to stop the reaction after the first coupling is complete.3. Use a ligand system known to favor mono-arylation. |
| Inconsistent Results | Variations in reagent quality, particularly the base or solvent. | 1. Use high-purity reagents. NaOt-Bu is hygroscopic and its quality can vary; use a freshly opened bottle or material stored in a glovebox.2. Ensure the solvent is freshly distilled or from a sealed, anhydrous-grade bottle. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 6-Chloro-N-methylpyridin-3-amine as a Versatile Building Block for Pharmaceutical Synthesis
Introduction: The Strategic Value of the Aminopyridine Scaffold
Within the landscape of medicinal chemistry, substituted pyridine scaffolds are considered "privileged structures" due to their prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them ideal cores for designing molecules that interact with biological targets. 6-Chloro-N-methylpyridin-3-amine, in particular, has emerged as a highly valuable and versatile building block for drug discovery and development.[3]
This molecule possesses two key points of reactivity: a chlorine atom at the 6-position and a secondary methylamino group at the 3-position. The chlorine atom, being ortho to the pyridine nitrogen, is electronically activated, making it an excellent handle for palladium-catalyzed cross-coupling reactions.[4] This allows for the strategic introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the rapid generation of compound libraries for lead optimization. The secondary amine provides a site for further functionalization or can act as a critical pharmacophoric element. These application notes provide an in-depth guide to the properties, safe handling, and synthetic utility of this key intermediate, complete with field-proven protocols for its application in pharmaceutical synthesis.
Physicochemical Properties and Safety Data
Accurate knowledge of a reagent's properties and hazards is the foundation of any successful and safe experimental protocol.
Properties Summary
| Property | Value | Reference |
| CAS Number | 120739-84-6 | [5][6] |
| Molecular Formula | C₆H₇ClN₂ | [6] |
| Molecular Weight | 142.59 g/mol | [6] |
| Appearance | Solid | [7] |
| Melting Point | 60 - 63 °C | [7] |
| Boiling Point | 248 °C | [7] |
Hazard Analysis and Safe Handling Protocols
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[7]
Hazard Identification:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[7]
-
Organ Toxicity: May cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure.[7]
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[9][10]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[10]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger quantities or splash risks, a chemical-resistant apron is recommended.[9][10]
-
Respiratory Protection: All handling of solids must be performed in a certified chemical fume hood to avoid dust inhalation.[7][10]
Engineering Controls & Emergency Procedures:
-
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[7]
-
Emergency Access: An emergency eyewash station and safety shower must be readily accessible.[10]
-
First Aid (In case of exposure):
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
Storage & Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant. Do not dispose of down the drain.[8][10]
Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in pharmaceutical synthesis lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen activates the C6-Cl bond, making it susceptible to oxidative addition to a Pd(0) center, the rate-determining step for many cross-coupling reactions with aryl chlorides.[4][11]
Two of the most powerful and widely used transformations are the Suzuki-Miyaura Coupling (for C-C bond formation) and the Buchwald-Hartwig Amination (for C-N bond formation).
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids/esters. This is a cornerstone reaction for building the complex biaryl structures often found in modern pharmaceuticals.[11][12]
Principle: The reaction involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11]
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Phosphine Ligand: SPhos or XPhos (2-5 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[11]
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[11]
-
Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[11]
Expert Insights & Troubleshooting:
-
Causality of Component Choice: Aryl chlorides are less reactive than bromides or iodides.[11] Therefore, a highly active catalyst system is required. Electron-rich, bulky phosphine ligands like SPhos or XPhos (Buchwald ligands) are essential as they promote the challenging oxidative addition step and facilitate the reductive elimination.[11]
-
Base Selection: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often necessary to activate the boronic acid for transmetalation without causing unwanted side reactions.[11]
-
Common Issue - No Reaction: If the reaction fails, the primary suspects are an inactive catalyst (due to oxygen contamination) or an inappropriate ligand. Ensure all reagents are dry and solvents are thoroughly degassed.[11]
-
Common Issue - Low Yield: Low yields can result from protodeboronation (the boronic acid is replaced by a proton). This can be minimized by using a strong base, ensuring anhydrous conditions (except for the deliberate small amount of water), and avoiding prolonged reaction times at high temperatures.
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the method of choice for forming a new carbon-nitrogen bond, coupling the pyridine core with a primary or secondary amine. This reaction provides direct access to substituted diaminopyridine structures, which are key components in many kinase inhibitors and other targeted therapies.[13][14]
Principle: Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of the C-Cl bond to Pd(0). The amine then coordinates to the palladium complex, and after deprotonation by a strong base, the resulting amide undergoes reductive elimination to form the C-N bond and regenerate the active catalyst.[13][14][15]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.5 equiv)
-
Palladium catalyst: Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like G3-XPhos (2-4 mol%)
-
Phosphine Ligand: XPhos or RuPhos (2-5 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed tube, magnetic stirrer, heating mantle, inert gas line, glovebox (recommended for handling base)
Step-by-Step Procedure:
-
Setup: In a glovebox, add the base (NaOtBu is air and moisture sensitive), palladium catalyst, and ligand to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Remove the flask from the glovebox. Under a positive flow of inert gas, add this compound.
-
Solvent & Amine Addition: Add anhydrous solvent via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine (if solid).
-
Reaction: Seal the flask tightly and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography to isolate the target amine.
Expert Insights & Troubleshooting:
-
Causality of Component Choice: The base is the most critical parameter in Buchwald-Hartwig aminations.[14] Strong, non-nucleophilic alkoxides like NaOtBu are required to deprotonate the amine (or the amine-palladium complex) to form the key amido intermediate.[14][15] Weaker bases are generally ineffective for coupling aryl chlorides.
-
Ligand Selection: Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are essential. The steric bulk facilitates the final reductive elimination step, which is often rate-limiting, while the electron-donating nature enhances the rate of the initial oxidative addition.[14][15]
-
Common Issue - Dehalogenation: A common side reaction is the replacement of the chlorine atom with hydrogen. This often occurs if there is residual water in the reaction or if the catalyst system promotes beta-hydride elimination over reductive elimination. Using a highly active and appropriate ligand/base combination can minimize this.[15]
-
Substrate Sensitivity: If your amine coupling partner has base-sensitive functional groups (like esters), a milder base such as K₃PO₄ or Cs₂CO₃ might be attempted, but this will likely require higher temperatures and a more active catalyst system.[16]
Case Study: The Chloro-Aminopyridine Scaffold in Pharmaceuticals
The 2-chloro-5-aminopyridine core, an isomer and close structural relative of this compound, is a key intermediate in the synthesis of several blockbuster drugs, highlighting the immense value of this scaffold.[17][18] One prominent example is Etoricoxib , a selective COX-2 inhibitor used as an anti-inflammatory agent.
In the synthesis of Etoricoxib, a key step involves the coupling of a vinyl ketone with 6-methyl-3-aminopyridine, which is itself derived from a chloro-aminopyridine precursor. The pyridine nitrogen is crucial for the molecule's activity and pharmacokinetic profile.
Another example is Zopiclone , a nonbenzodiazepine hypnotic agent used to treat insomnia. The synthesis of Zopiclone relies on 2-amino-5-chloropyridine as a foundational building block.[18][19]
Caption: Simplified mechanism of action for Zopiclone, a drug synthesized from a chloro-aminopyridine scaffold.
These examples underscore the strategic importance of building blocks like this compound. The protocols detailed in this guide provide the foundational tools for researchers to efficiently incorporate this versatile scaffold into novel drug candidates, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. 120739-84-6|this compound|BLD Pharm [bldpharm.com]
- 6. 6-Chloro-n-methyl-3-pyridinamine - CAS:120739-84-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. nbinno.com [nbinno.com]
- 19. 2-Amino-5-Chloropyridine [jubilantingrevia.com]
Application Note & Experimental Protocols: Strategic Derivatization of 6-Chloro-N-methylpyridin-3-amine for Drug Discovery
Abstract
6-Chloro-N-methylpyridin-3-amine is a highly valuable heterocyclic building block in medicinal chemistry. Its structure presents two distinct and chemically orthogonal reaction sites: a nucleophilic secondary amine and an electrophilic C-Cl bond on the pyridine ring. This dual reactivity allows for sequential and selective derivatization, making it an ideal scaffold for building diverse molecular libraries for drug discovery programs. This guide provides a comprehensive technical overview and detailed, field-tested protocols for the derivatization of this key intermediate. We delve into the chemical principles behind site-selective modifications and offer step-by-step procedures for common, high-yield transformations including acylation, sulfonylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Molecular Profile and Strategic Reactivity
The synthetic utility of this compound stems from its electronic architecture. The pyridine nitrogen acts as an electron-withdrawing group, which activates the C2 and C6 positions for nucleophilic attack.[1] The chlorine atom at the C6 position is therefore primed for displacement via nucleophilic aromatic substitution (SNAr) or, more commonly, transition-metal-catalyzed cross-coupling reactions.[1] Concurrently, the N-methylamino group at the C3 position is a potent nucleophile, readily participating in reactions with various electrophiles.
This electronic arrangement allows for a predictable and strategic approach to synthesis. Reactions at the more nucleophilic amine can be performed under standard conditions without affecting the C-Cl bond. Conversely, the C-Cl bond can be functionalized using palladium-catalyzed cross-coupling methods, which typically tolerate the secondary amine functionality.
Overview of Derivatization Pathways
The strategic derivatization of this compound can be visualized as a series of distinct pathways originating from the two primary reactive sites. The choice of reaction depends on the desired final structure, with common transformations leading to amides, sulfonamides, bi-aryl compounds, and complex diarylamines—all of which are prevalent motifs in modern pharmaceuticals.[2][3]
Protocols for N-Amine Derivatization
These protocols focus on the nucleophilicity of the secondary amine. The reactions are typically robust, high-yielding, and can be performed with standard laboratory equipment.
Acylation for Amide Synthesis
Principle: This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A mild base, such as triethylamine (TEA) or pyridine, is used to quench the HCl byproduct generated during the reaction.
Protocol 1: General Procedure for Acylation
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the solution. Ensure the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Example Value |
| Starting Material | This compound (1.00 g, 6.30 mmol) |
| Reagent | Benzoyl Chloride (0.97 g, 6.93 mmol) |
| Base | Triethylamine (1.32 mL, 9.45 mmol) |
| Solvent | Dichloromethane (30 mL) |
| Typical Yield | >90% |
Sulfonylation for Sulfonamide Synthesis
Principle: Analogous to acylation, this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The resulting sulfonamides are stable functional groups and are a key pharmacophore in many approved drugs.
Protocol 2: General Procedure for Sulfonylation
-
Setup: In a dry round-bottom flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (10 mL per 7.4 mmol of amine).[4]
-
Cooling: Cool the solution to 0 °C.[4]
-
Reagent & Base Addition: Slowly and simultaneously add a solution of the desired sulfonyl chloride (1.0 eq) in DCM and triethylamine (2.0 eq).[4]
-
Reaction: Allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 40-50 °C) for 4-6 hours, monitoring by TLC.[4]
-
Work-up: Cool the reaction mixture to room temperature. Wash with a 10% sodium bicarbonate solution, followed by water and brine.[4]
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude material by column chromatography (e.g., using a petroleum ether:ethyl acetate gradient).[4]
Protocols for C-Cl Bond Functionalization
Functionalization of the C-Cl bond requires transition-metal catalysis. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, necessitating the use of specialized, electron-rich, and sterically bulky phosphine ligands to facilitate the catalytic cycle.[5]
Suzuki-Miyaura Coupling for C-C Bond Formation
Principle: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the bi-aryl product and regenerate the Pd(0) catalyst.[6][7] The choice of ligand, base, and solvent is critical for success with challenging aryl chloride substrates.[5]
Protocol 3: Optimized Suzuki-Miyaura Coupling
-
Setup (Glovebox Recommended): In a Schlenk flask or microwave vial equipped with a stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).[5]
-
Inerting: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add a thoroughly degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[6] The final concentration should be between 0.1 M and 0.5 M.[5]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.[5]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired product.[5]
Buchwald-Hartwig Amination for C-N Bond Formation
Principle: This reaction is the premier method for forming C-N bonds and follows a catalytic cycle similar to the Suzuki coupling.[8] An amine coupling partner is used instead of a boronic acid, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine or the intermediate palladium complex, facilitating the final reductive elimination step.[9][10]
Protocol 4: Optimized Buchwald-Hartwig Amination
-
Setup (Glovebox): In a Schlenk flask, charge the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.4 eq).[1]
-
Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Inerting & Solvent: Seal the flask, remove it from the glovebox, and place it under a positive pressure of nitrogen. Add anhydrous, degassed toluene or dioxane (to ~0.2 M).[1]
-
Reaction: Seal the flask tightly and heat the mixture to 100-110 °C with stirring for 8-16 hours, monitoring by TLC or LC-MS.[1]
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[1]
| Reaction | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yields |
| Suzuki Coupling | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 60-90% |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 65-95% |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction (Cross-Coupling) | Inactive catalyst; Oxygen contamination; Inappropriate base/ligand.[5] | Use a fresh catalyst/precatalyst. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[5] For aryl chlorides, use bulky, electron-rich ligands (e.g., Buchwald ligands) and a suitable base (K₃PO₄ for Suzuki, NaOtBu for Buchwald-Hartwig).[1][5] |
| Low Yield | Incomplete conversion; Side reactions (e.g., dehalogenation, protodeboronation in Suzuki).[5] | Increase reaction time or temperature. For Suzuki, consider using potassium trifluoroborate salts instead of boronic acids to minimize protodeboronation.[5] Ensure the base is anhydrous and of high quality. |
| Acylation/Sulfonylation is Sluggish | Poor quality acylating/sulfonylating agent; Insufficient base. | Use a freshly opened or distilled acyl/sulfonyl chloride. Ensure at least 1.1-1.5 equivalents of base are used to scavenge HCl. |
Conclusion
This compound stands out as a synthetically tractable and versatile starting material for drug discovery. The distinct reactivity of its secondary amine and C-Cl bond enables researchers to readily access a wide chemical space. The protocols outlined in this guide provide robust and reproducible methods for creating libraries of amides, sulfonamides, bi-aryls, and diarylamines, empowering the rapid development of novel chemical entities with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Chloro-N-methylpyridin-3-amine
Introduction: The Strategic Importance of 6-Chloro-N-methylpyridin-3-amine in Synthesis
This compound is a highly valuable and versatile building block in the fields of medicinal chemistry and materials science. Its pyridine core is a prevalent scaffold in numerous biologically active compounds and functional materials. The strategic placement of the chloro, amino, and methylamino functionalities offers multiple reaction vectors for molecular elaboration. The chlorine atom at the 6-position serves as a prime reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
However, the presence of the 3-amino group introduces a significant challenge: potential catalyst inhibition. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, forming stable, inactive complexes that can hinder or completely shut down the catalytic cycle.[1] Therefore, the judicious selection of the catalyst system—comprising a palladium precursor and, critically, a suitable ligand—is paramount to achieving high efficiency and yields.
This comprehensive guide provides detailed protocols and field-proven insights for the three major classes of palladium-catalyzed cross-coupling reactions with this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The protocols are designed to be self-validating, with explanations for each experimental choice, empowering researchers to not only replicate but also rationally troubleshoot and adapt these powerful transformations.
The General Palladium Catalytic Cycle: A Unifying Mechanism
At the heart of these transformations lies a common mechanistic pathway involving a palladium(0)/palladium(II) catalytic cycle.[2][3] Understanding this cycle is fundamental to rationalizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4] This step forms a square planar Pd(II) complex.
-
Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
In the Suzuki-Miyaura reaction, an organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center.[5]
-
In the Sonogashira reaction, a copper(I) acetylide, formed from a terminal alkyne and a copper salt, undergoes transmetalation with the palladium complex.[6]
-
In the Buchwald-Hartwig amination, the amine coupling partner coordinates to the Pd(II) complex, and a base facilitates deprotonation to form a palladium-amido complex.[7][8]
-
-
Reductive Elimination: The two organic partners coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-N-methylpyridin-3-amine
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of 6-Chloro-N-methylpyridin-3-amine, a key intermediate in the pharmaceutical and agrochemical industries. We present a detailed analysis of a robust and scalable synthetic route, emphasizing process safety, optimization, and analytical validation. The protocols included are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. This guide aims to be a self-validating system, with in-text citations to authoritative sources and a complete reference list to ensure scientific integrity.
Introduction: Significance of this compound
This compound is a critical building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in numerous pharmaceuticals and agrochemicals. For instance, it is a precursor to certain neonicotinoid insecticides.[1] The presence of the chlorine atom and the secondary amine group on the pyridine ring offers versatile handles for further chemical modifications, making it a valuable synthon in medicinal chemistry and process development.[2] The demand for efficient and scalable synthetic routes is therefore of paramount importance to support the development of new chemical entities.
Strategic Approach to Large-Scale Synthesis
The industrial production of this compound necessitates a synthetic strategy that is not only high-yielding but also cost-effective, safe, and environmentally conscious. Several synthetic disconnections can be envisioned, with the most common approaches focusing on the N-methylation of a suitable aminopyridine precursor.
Retrosynthetic Analysis and Route Selection
A logical retrosynthetic approach points towards 6-chloropyridin-3-amine as a readily available starting material. The key transformation is the selective N-methylation of the primary amine.
Caption: Retrosynthetic analysis of this compound.
While various methylating agents exist, for large-scale synthesis, reagents like methyl iodide or dimethyl sulfate are often avoided due to their high toxicity and cost. A more atom-economical and greener approach is the use of methanol as a C1 source, often in the presence of a suitable catalyst.[3] This "borrowing hydrogen" or "hydrogen autotransfer" methodology has gained significant traction in industrial settings.[3][4]
Catalytic N-Methylation with Methanol
The catalytic N-methylation of amines with methanol is an attractive strategy as the only byproduct is water.[3] This process typically involves a transition metal catalyst, such as ruthenium or iridium, which facilitates the dehydrogenation of methanol to formaldehyde in situ. The formaldehyde then reacts with the primary amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen generated in the initial dehydrogenation step.
Recent advancements have focused on developing efficient and reusable heterogeneous catalysts to simplify product purification and reduce costs in large-scale production.[5]
Detailed Protocols for Large-Scale Synthesis
The following protocol details a robust procedure for the synthesis of this compound from 6-chloropyridin-3-amine using a catalytic N-methylation approach.
Materials and Equipment
| Material/Equipment | Grade/Specification | Recommended Supplier |
| 6-Chloropyridin-3-amine | >98% purity | Commercially Available |
| Methanol | Anhydrous, >99.8% | Standard Chemical Supplier |
| Ruthenium Catalyst (e.g., (DPEPhos)RuCl₂PPh₃) | As per literature[3] | Specialized Catalyst Supplier |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Standard Chemical Supplier |
| Toluene | Anhydrous, >99.8% | Standard Chemical Supplier |
| Glass-lined Reactor | 100 L capacity, with overhead stirrer, reflux condenser, and temperature control | Industrial Equipment Supplier |
| Filtration Unit | Nutsche filter or similar | Industrial Equipment Supplier |
| Rotary Evaporator | Industrial scale | Industrial Equipment Supplier |
| Vacuum Oven | Standard laboratory/pilot plant grade | Industrial Equipment Supplier |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Safety First: This procedure involves hazardous materials and should be conducted in a well-ventilated fume hood or an appropriate manufacturing facility by trained personnel. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6] A material safety data sheet (MSDS) for all chemicals should be consulted prior to use.
-
Reactor Charging: In a 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser, charge 6-chloropyridin-3-amine (5.0 kg, 38.9 mol), anhydrous methanol (25 L), and anhydrous toluene (25 L).
-
Addition of Base and Catalyst: To the stirred suspension, add cesium carbonate (6.3 kg, 19.4 mol, 0.5 equiv).[3] Then, under an inert atmosphere (e.g., nitrogen or argon), add the ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol %).[3]
-
Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Maintain the reaction at this temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC or TLC. The reaction is considered complete when the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with toluene (2 x 5 L).
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the solvents.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. For large-scale production, distillation under reduced pressure or recrystallization may be more viable options.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.
| Analytical Technique | Expected Results |
| ¹H NMR | Spectra consistent with the structure of this compound. |
| ¹³C NMR | Spectra consistent with the structure of this compound. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the product (C₆H₇ClN₂: 142.59 g/mol ).[7] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, typically >98%.[8] |
| Melting Point | Consistent with literature values. |
Safety and Hazard Management
Hazard Identification:
-
This compound: May be harmful if swallowed, causes skin irritation, and serious eye irritation.[7][9]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.
-
Ruthenium Catalysts: May be toxic and should be handled with care.
-
Cesium Carbonate: May cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye protection, and face protection.[6]
-
Use in a well-ventilated area.
Emergency Procedures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Immediately call a poison center or doctor.
-
In case of fire: Use dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish.
Conclusion
The large-scale synthesis of this compound can be efficiently and safely achieved through a catalytic N-methylation of 6-chloropyridin-3-amine with methanol. This approach is atom-economical and aligns with the principles of green chemistry. The detailed protocol and analytical methods provided in this guide offer a solid foundation for researchers and process chemists to implement this synthesis in a laboratory or manufacturing setting. Adherence to safety protocols is of utmost importance throughout the process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 6-Chloro-N-methylpyridin-3-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of contemporary drug discovery, the pyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Among the vast array of functionalized pyridines, 6-Chloro-N-methylpyridin-3-amine has emerged as a particularly valuable and versatile building block for medicinal chemists. Its strategic placement of a reactive chlorine atom and a secondary amine on the pyridine ring offers a dual functionality that allows for precise and diverse molecular elaboration.[2] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators. We will delve into the synthetic strategies, the rationale behind its use, and detailed protocols to empower researchers in their quest for novel therapeutics.
The inherent reactivity of the 6-chloro position, activated by the electron-withdrawing nature of the pyridine nitrogen, makes it an excellent handle for palladium-catalyzed cross-coupling reactions.[3] Simultaneously, the N-methylamino group provides a crucial point for pharmacophoric interactions or further synthetic diversification. This combination of features allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
The "Magic Methyl" Effect: A Rationale for N-Methylation
The presence of a methyl group on the nitrogen atom, as opposed to the parent 6-chloropyridin-3-amine, is a deliberate design element in medicinal chemistry, often referred to as the "magic methyl" effect. This seemingly simple modification can have profound impacts on a molecule's physicochemical and pharmacokinetic properties. The N-methyl group can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway for secondary amines. Furthermore, it can influence the compound's pKa, lipophilicity, and conformational preferences, thereby fine-tuning its binding affinity for the target protein and improving its overall drug-like properties.
Core Applications in Medicinal Chemistry
The utility of this compound as a synthetic intermediate is most prominently demonstrated in the development of small molecule inhibitors targeting key protein classes implicated in a range of diseases, from cancer to neurological disorders.
Kinase Inhibitors: Targeting the ATP-Binding Site
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][4] The pyridine nitrogen and the exocyclic amine can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent and selective inhibition.[3] this compound serves as an ideal starting material to construct molecules that exploit these interactions. The chlorine atom at the 6-position provides a convenient attachment point for various aryl and heteroaryl groups via Suzuki-Miyaura coupling, allowing for the exploration of the solvent-exposed region of the ATP-binding site to enhance potency and selectivity.[3]
Derivatives of 6-chloropyridin-3-amine have been investigated as inhibitors of several kinases involved in oncogenic signaling pathways, including:
-
Glycogen Synthase Kinase 3β (GSK-3β): Implicated in Alzheimer's disease, bipolar disorder, and cancer.[4]
-
Cyclin-Dependent Kinases 4/6 (CDK4/6): Key regulators of the cell cycle, with inhibitors being effective in treating certain cancers.[4]
The general synthetic strategy involves an initial reaction at the amine functionality, followed by a subsequent cross-coupling reaction at the chloro position.
Many kinase inhibitors derived from aminopyridine scaffolds target crucial nodes in cell signaling pathways that are often dysregulated in cancer, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: The RAS-RAF-MEK-ERK signaling pathway.
References
Synthesis of Novel Heterocycles Utilizing 6-Chloro-N-methylpyridin-3-amine: A Guide for Researchers
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are paramount, forming the core of a vast number of pharmaceuticals and biologically active compounds. Among the myriad of available building blocks, substituted pyridines hold a privileged position. This guide focuses on a particularly valuable, yet under-documented reagent: 6-Chloro-N-methylpyridin-3-amine . Its unique bifunctional nature, featuring a reactive chloro-substituent at the 6-position and a nucleophilic N-methylamino group at the 3-position, offers a versatile platform for the synthesis of a diverse array of novel heterocyclic systems.
The chlorine atom, positioned ortho to the ring nitrogen, is activated towards nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, and alkyl moieties to build molecular complexity. Concurrently, the N-methylamino group provides a nucleophilic center for cyclization reactions, leading to the formation of fused ring systems of significant therapeutic interest, such as pyrido[2,3-d]pyrimidines. These structures are recognized as key pharmacophores in numerous kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[1][2]
This document provides a comprehensive overview of the synthetic utility of this compound, detailing field-proven insights and robust protocols for its application in the synthesis of advanced heterocyclic intermediates for drug discovery.
Core Reactivity and Strategic Considerations
The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups. Understanding the electronic properties of the pyridine ring is crucial for predicting its behavior in chemical transformations. The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic aromatic substitution, particularly at the 2- and 4- (and by extension, 6-) positions.[3]
Diagram: Reactivity Sites of this compound
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 6-Chloro-N-methylpyridin-3-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Chloro-N-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction
This compound is a valuable building block in medicinal chemistry and agrochemical research. Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. The electron-deficient nature of the pyridine ring, coupled with the directing effects of the chloro and amino substituents, necessitates careful control over reaction conditions to minimize side reactions and maximize product formation. This guide will focus on the two most common synthetic pathways and provide strategies to overcome typical obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most prevalent synthetic strategies are:
-
Route A: Direct N-methylation of 3-amino-6-chloropyridine.
-
Route B: Nucleophilic aromatic substitution (SNAr) or related reactions on a 6-chloropyridine precursor with methylamine.
Q2: My N-methylation of 3-amino-6-chloropyridine (Route A) is giving low yields. What is the most likely cause?
A2: Low yields in this reaction are often due to over-alkylation, resulting in the formation of the di-methylated product and potentially a quaternary ammonium salt.[1] The mono-alkylated product can be more nucleophilic than the starting primary amine, leading to a second methylation.[2]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the common byproducts?
A3: Besides the desired product and unreacted starting material, common byproducts can include the di-methylated amine, the corresponding hydroxypyridine from hydrolysis of the starting material, and potentially regioisomers depending on the synthetic route.[1]
Q4: How can I effectively purify the final product?
A4: The basic nature of the amine allows for a multi-step purification strategy. Acid-base extraction is highly effective for separating the basic product from neutral or acidic impurities.[1] This is often followed by column chromatography on silica gel. To prevent tailing of the basic amine on the acidic silica gel, it is recommended to add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase.[1]
Q5: Is reductive amination a viable route for this synthesis?
A5: Yes, reductive amination of 6-chloronicotinaldehyde with methylamine is a plausible alternative. This method can offer better control over mono-alkylation compared to direct alkylation with a methylating agent.[3][4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield in N-Methylation of 3-amino-6-chloropyridine (Route A)
| Probable Cause | Recommended Solution |
| Over-alkylation | - Control Stoichiometry: Use a carefully controlled amount of the methylating agent (e.g., methyl iodide), typically 1.0-1.2 equivalents. Using a large excess of the amine can also favor mono-alkylation.[2] - Reaction Temperature: Lowering the reaction temperature can help reduce the rate of the second methylation.[2] - Choice of Methylating Agent: Consider less reactive methylating agents than methyl iodide, such as dimethyl sulfate or methyl triflate, which may offer better control. |
| Low Reactivity of Starting Material | - The electron-withdrawing nature of the chloro group and the pyridine nitrogen deactivates the amine.[5] - Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the amine. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. - Increase Reaction Temperature: Gradually increase the temperature while monitoring for byproduct formation via TLC. |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Reagent Purity: Ensure all reagents, especially the amine and the methylating agent, are pure and the solvent is anhydrous. |
Problem 2: Formation of Impurities
| Impurity | Identification | Prevention/Removal |
| Di-methylated Product | Higher Rf on TLC than the mono-methylated product. | See "Over-alkylation" solutions above. Can be separated by careful column chromatography. |
| 6-Chloro-3-hydroxypyridine | Polar byproduct, may streak on TLC. | Arises from hydrolysis of the starting material. Ensure anhydrous reaction conditions. Can be removed by acid-base extraction, as it is acidic.[1] |
| Unreacted Starting Material | Lower Rf on TLC than the product. | Optimize reaction conditions (time, temperature, equivalents of reagents) for full conversion. Can be separated by column chromatography. |
Key Experimental Protocols
Protocol 1: N-Methylation of 3-amino-6-chloropyridine (Route A)
This protocol is a general guideline and may require optimization.
dot
Caption: Workflow for N-methylation of 3-amino-6-chloropyridine.
-
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-amino-6-chloropyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Activation: Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add methyl iodide (1.05 eq.) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, typically with the addition of 0.5% triethylamine to the eluent.[1]
Protocol 2: Reductive Amination of 6-Chloronicotinaldehyde (Alternative Route)
This protocol provides a conceptual framework for an alternative synthesis.
dot
Caption: Workflow for reductive amination.
-
Imine Formation: Dissolve 6-chloronicotinaldehyde (1.0 eq.) in methanol. Add a solution of methylamine (1.2 eq., e.g., 40% in water or 2.0 M in THF) and stir at room temperature for 1-2 hours to form the imine.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq.) in small portions.
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature until complete, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and concentrate the mixture to remove methanol. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude product can then be purified as described in Protocol 1.
Reaction Mechanisms and Rationale
Understanding the underlying mechanisms is crucial for effective troubleshooting.
N-Methylation of 3-amino-6-chloropyridine
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amine is first deprotonated by a strong base to form a more nucleophilic amide anion. This anion then attacks the methyl group of the methylating agent, displacing the leaving group (e.g., iodide). The electron-withdrawing nature of the pyridine ring and the chloro substituent decreases the nucleophilicity of the amine, making a strong base necessary for efficient reaction.
Over-alkylation
The mono-methylated product still possesses a lone pair on the nitrogen and can be further deprotonated and alkylated. This second alkylation is often faster than the first due to the electron-donating nature of the methyl group, which increases the nucleophilicity of the nitrogen.
dot
Caption: Competing N-methylation reactions.
Data Presentation
Spectroscopic Characterization
Proper characterization of the final product is essential to confirm its identity and purity. Below is a summary of expected spectroscopic data for this compound.
| Analysis | Expected Data |
| ¹H NMR | Spectral data for this compound can be found in various chemical databases.[6] |
| ¹³C NMR | Characteristic peaks for the pyridine ring carbons, the N-methyl carbon, and the carbon bearing the chlorine atom are expected. |
| Mass Spec. | The molecular ion peak (M+) and the isotopic pattern for chlorine (M+ and M+2 in a ~3:1 ratio) should be observed. |
| IR | Characteristic peaks for N-H stretching (if any unreacted starting material), C-H stretching, C=C and C=N ring stretching, and C-N stretching are expected. |
Note: For a detailed analysis and comparison with isomers, refer to specialized spectroscopic guides.[7]
Conclusion
Optimizing the synthesis of this compound requires a careful and systematic approach. By understanding the potential pitfalls, such as over-alkylation and the formation of impurities, researchers can make informed decisions to improve reaction outcomes. The troubleshooting guides and protocols provided herein serve as a valuable resource for achieving higher yields and purity in the synthesis of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Pyridinamine,6-chloro-N-methyl-(9CI)(120739-84-6) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6-Chloro-N-methylpyridin-3-amine
Welcome to the technical support center for the purification of 6-Chloro-N-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this key chemical intermediate.
Introduction
This compound is a vital building block in the synthesis of various pharmaceutical and agrochemical agents.[1] The purity of this compound is critical, as impurities can significantly affect the efficacy, safety, and reproducibility of subsequent reactions and final products.[1] This guide offers practical, field-proven insights into overcoming common purification hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Problem 1: Low Yield After Purification
Potential Causes:
-
Product Loss During Extraction: Inadequate phase separation or use of an inappropriate extraction solvent can lead to significant product loss.
-
Incomplete Elution from Chromatography Column: The chosen solvent system may not be sufficiently polar to elute the product completely.
-
Product Degradation: The compound may be sensitive to prolonged exposure to acidic or basic conditions, or high temperatures.[2]
-
Precipitation During Workup: The product may precipitate out of solution if the solvent polarity is changed too rapidly or if the temperature is lowered too quickly.
Solutions:
-
Optimize Extraction:
-
Improve Chromatographic Elution:
-
Minimize Degradation:
-
Neutralize the reaction mixture promptly after the reaction is complete.
-
Avoid excessive heat during solvent removal by using a rotary evaporator at a moderate temperature.
-
-
Control Precipitation:
Problem 2: Persistent Impurities in the Final Product
Potential Causes:
-
Co-elution during Column Chromatography: Impurities with similar polarity to the product may elute at the same time.
-
Incomplete Removal of Starting Materials: The reaction may not have gone to completion.
-
Presence of Isomeric Impurities: Side reactions can lead to the formation of regioisomers which can be difficult to separate.[4]
-
Residual Solvents: Solvents from the reaction or purification process may remain in the final product.
Solutions:
-
Optimize Chromatography:
-
Adjust the solvent system for column chromatography to improve separation. A common starting point is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[6]
-
The addition of a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase can reduce peak tailing of basic compounds on silica gel and improve separation.[4][6]
-
-
Drive the Reaction to Completion:
-
Increase the reaction time or temperature, or add a slight excess of one of the reagents.
-
-
Remove Isomeric Impurities:
-
Recrystallization can be an effective method for removing isomeric impurities if a suitable solvent is found.[6]
-
Preparative HPLC may be necessary for very challenging separations.
-
-
Remove Residual Solvents:
-
Dry the final product under high vacuum for an extended period.
-
Techniques like lyophilization can also be effective if the product is soluble in a suitable solvent.
-
Problem 3: "Oiling Out" During Recrystallization
Potential Causes:
-
Solution is Supersaturated: The concentration of the compound in the solvent is too high.
-
Cooling is Too Rapid: Fast cooling does not allow sufficient time for crystal lattice formation.[7]
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.[6]
-
Inappropriate Solvent Choice: The solvent may not be ideal for recrystallization of this specific compound.[6]
Solutions:
-
Adjust Concentration: Add a small amount of additional solvent to the hot solution until the oil redissolves, then allow it to cool slowly.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[7]
-
Induce Crystallization:
-
Solvent Screening: Perform small-scale solubility tests to find a solvent or solvent mixture where the compound is sparingly soluble at room temperature and highly soluble when hot.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques are column chromatography on silica gel, recrystallization, and acid-base extraction.[4] Often, a combination of these methods is used to achieve high purity.[4]
Q2: How do I choose the best solvent system for column chromatography?
A2: The ideal solvent system should provide good separation between your product and impurities on a TLC plate, with a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[6] A good starting point for normal-phase chromatography on silica gel is a mixture of hexane and ethyl acetate.[6] The polarity can be adjusted by changing the ratio of these solvents.[6]
Q3: My compound shows significant tailing on the TLC plate and during column chromatography. What can I do?
A3: Tailing is a common issue for basic compounds like aminopyridines on acidic silica gel.[4] To resolve this, add a small amount (0.5-1%) of a basic modifier, such as triethylamine, to your mobile phase.[4][6] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q4: What are some typical impurities I might expect in crude this compound?
A4: Common impurities can include unreacted starting materials, over-alkylated byproducts (forming disubstituted or quaternary ammonium salts), regioisomers, and hydrolysis products like the corresponding hydroxypyridine derivative.[4][6]
Q5: How can I effectively remove acidic or neutral organic impurities?
A5: Acid-base extraction is a highly effective method.[4] Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution. The basic this compound will move into the aqueous layer as its protonated salt, leaving neutral and acidic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.[4]
Q6: What analytical techniques are recommended for assessing the purity of the final product?
A6: High-Performance Liquid Chromatography (HPLC) is a robust method for routine purity checks.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for identifying volatile impurities.[1] For the most accurate and absolute measure of purity, Quantitative Nuclear Magnetic Resonance (qNMR) is the method of choice.[1]
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for purifying crude this compound using silica gel flash chromatography.
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate, with 0.5% triethylamine). Aim for an Rf of 0.2-0.4 for the product.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.[4]
-
Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute your compound.[4]
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.[4]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[4]
Protocol 2: Recrystallization
This protocol outlines the general steps for purification by recrystallization.
-
Solvent Selection: Choose a solvent in which this compound has low solubility at room temperature but high solubility at elevated temperatures.[7] Common choices could include ethanol/water mixtures or toluene.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until all the solid dissolves.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Illustrative Data on Recrystallization of this compound
| Solvent System | Initial Purity (HPLC Area %) | Purity after Recrystallization (HPLC Area %) | Yield (%) |
| Ethanol/Water | 90% | 98% | 85% |
| Toluene | 92% | 99% | 80% |
This data is illustrative and results may vary based on the specific impurity profile of the crude material.[6]
Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting flowchart for low purity issues.
References
Technical Support Center: Troubleshooting Side Products in Reactions of 6-Chloro-N-methylpyridin-3-amine
Here is the technical support guide for 6-Chloro-N-methylpyridin-3-amine reactions.
Welcome to the technical support center for this compound. This versatile heterocyclic building block is a cornerstone in the synthesis of numerous high-value compounds in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic structure, featuring a nucleophilic N-methylamino group and a reactive chloro-substituent activated by the pyridine nitrogen, makes it an ideal substrate for a range of transformations.[3][4]
However, this inherent reactivity can also be a source of challenges, leading to the formation of undesired side products that complicate purification and reduce yields. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate these common issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Side Reactions
This section addresses the most common initial queries regarding impurities and unexpected outcomes.
Q1: What are the most common side products I might encounter when using this compound in cross-coupling reactions?
A1: Based on the typical reactivity of activated chloropyridines in palladium-catalyzed reactions, you should be vigilant for three primary side products:
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom to yield N-methylpyridin-3-amine.[5] This is often the most prevalent side product.
-
Hydrolysis: The replacement of the chlorine atom with a hydroxyl group (-OH) to form 6-hydroxy-N-methylpyridin-3-amine. This is particularly common when using aqueous bases or if there is residual water in the reaction.
-
Homo-coupling: In Suzuki reactions, the boronic acid reagent can couple with itself to form a biaryl dimer. In other coupling reactions, the this compound may undergo self-coupling, though this is typically less common.
Q2: Why is the chlorine atom at the 6-position so susceptible to side reactions?
A2: The reactivity of the chlorine atom is dictated by the electronic properties of the pyridine ring. The ring nitrogen is strongly electron-withdrawing, which significantly reduces the electron density at the ortho (2- and 6-) and para (4-) positions. This makes the 6-position highly electrophilic and susceptible to nucleophilic attack.[4] During palladium-catalyzed cycles, this electronic deficiency facilitates the initial oxidative addition step but can also make downstream intermediates vulnerable to premature decomposition or reaction with trace nucleophiles like water.[3]
Q3: I am performing a Buchwald-Hartwig amination. What specific side products are most likely?
A3: In Buchwald-Hartwig aminations, the most common and often frustrating side product is the hydrodehalogenated arene.[6] This occurs when an intermediate palladium-hydride species is formed, which can then reductively eliminate to give the dehalogenated product instead of the desired C-N bond. This process, known as β-hydride elimination when an alkylamine is involved, can compete with the productive reductive elimination step.[6][7]
Q4: For a Suzuki-Miyaura coupling, what impurities are characteristic of this reaction?
A4: The Suzuki-Miyaura reaction is robust, but not without its potential pitfalls.[8] Besides the aforementioned hydrodehalogenation, you should watch for:
-
Protodeboronation of your boronic acid reagent, where the C-B bond is cleaved and replaced with a C-H bond. This is often promoted by excess base or high temperatures.
-
Homo-coupling of the boronic acid, which is typically caused by the presence of oxygen and leads to the formation of a symmetric biaryl species.
-
Incomplete reaction , as aryl chlorides are generally less reactive than the corresponding bromides or iodides.[8]
Q5: Can the N-methylamino group itself participate in or cause side reactions?
A5: Generally, the N-methylamino group is stable under most cross-coupling conditions. However, two potential issues can arise:
-
Catalyst Inhibition: The lone pair of electrons on the amine can coordinate to the palladium center. While this is a necessary step in reactions like the Buchwald-Hartwig amination, in other contexts, it can potentially act as an inhibitory ligand, slowing down the catalytic cycle.[9]
-
Over-methylation: This is a rare side reaction in standard cross-coupling chemistry. However, if your reaction conditions inadvertently contain a methylating agent (e.g., certain solvents or additives at high temperatures), it is theoretically possible to form a quaternary pyridinium salt. This is more of a concern in biological systems involving N-methyltransferases.[10]
Part 2: Troubleshooting Guides - From Diagnosis to Solution
This section provides structured guidance for addressing specific side products observed during your experiments.
Problem 1: Significant Hydrodehalogenation (Loss of Chlorine)
You observe a significant peak in your LC-MS or GC-MS corresponding to the mass of N-methylpyridin-3-amine (MW: 108.14).[5]
-
Probable Causes:
-
β-Hydride Elimination: If your coupling partner contains a β-hydrogen, a palladium-hydride intermediate can form and lead to dehalogenation.[6]
-
Reaction with Trace Water/Base: Water can act as a proton source, leading to protodemetalation of a key organopalladium intermediate. Some bases or additives can also be hydride sources.
-
Slow Reductive Elimination: If the final reductive elimination step to form the desired product is slow, competing decomposition pathways like hydrodehalogenation become more prominent.
-
-
Solutions & Protocols:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos). These ligands accelerate the rate of reductive elimination, which outcompetes the side reactions.[9][11]
-
Base Selection: Use a non-nucleophilic, moderately strong base. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like alkoxides (e.g., NaOtBu), which can promote decomposition pathways.[8][12]
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled anhydrous solvents and dry reagents in a vacuum oven if necessary. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Glassware Preparation: Dry a Schlenk flask and stir bar in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry argon.
-
Reagent Assembly: To the flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and finely ground K₃PO₄ (2.0-3.0 eq.).
-
Catalyst/Ligand Addition: In a glovebox or under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1-0.5 M) via cannula or a dry syringe.
-
Degassing: Subject the sealed reaction mixture to three cycles of vacuum/argon backfill to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and monitor by LC-MS until the starting material is consumed.
Problem 2: Formation of the 6-Hydroxy Byproduct
Your mass spectrometry analysis shows a product with a mass corresponding to the replacement of -Cl (35.45 u) with -OH (17.01 u), an M-18.44 change.
-
Probable Causes:
-
Use of Hydroxide Bases: Strong aqueous bases like NaOH or KOH can act as nucleophiles, leading to a competing Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Water Contamination: The presence of water in the solvent or reagents, especially at elevated temperatures, can lead to hydrolysis of the activated C-Cl bond.
-
-
Solutions & Protocols:
-
Avoid Hydroxide Bases: Switch to non-hydroxide bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[8]
-
Ensure Anhydrous Conditions: As detailed in the protocol above, the rigorous exclusion of water is critical. Use solvents from a purification system (still) or freshly opened bottles of anhydrous grade solvent.
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the thermal energy of the system can disfavor the higher activation energy pathway of hydrolysis.
-
Part 3: Visualization & Data Summary
Reaction Pathway & Side Product Formation
The following diagram illustrates the central catalytic cycle for a generic cross-coupling reaction and the key off-cycle pathways that lead to common side products.
Caption: Fig 1. Competing reaction pathways.
General Workflow for Reaction Optimization
Use this logical workflow to systematically troubleshoot and optimize your reaction conditions.
Caption: Fig 2. Workflow for minimizing side products.
Table 1: Common Side Products and Analytical Signatures
| Side Product Name | Structure | Mass Change from Starting Material | Primary Detection Method |
| Hydrodehalogenation Product | N-methylpyridin-3-amine | -34.46 u (-Cl for -H) | LC-MS, GC-MS |
| Hydrolysis Product | 6-hydroxy-N-methylpyridin-3-amine | -18.44 u (-Cl for -OH) | LC-MS |
| Boronic Acid Homo-coupling | R-R (from R-B(OH)₂) | Varies | LC-MS, NMR |
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Methyl-3-pyridinamine | C6H8N2 | CID 140376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-methylation of phenylpyridines and bispyridyls as a potential toxication route: tissue distribution of azaheterocycle N-methyltransferase activity in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in the Functionalization of 6-Chloro-N-methylpyridin-3-amine
<_>
Introduction
Welcome to the technical support guide for 6-Chloro-N-methylpyridin-3-amine. This versatile building block is crucial in the development of novel molecular architectures for pharmaceutical and materials science applications.[1][2] However, its substituted pyridine core presents significant challenges in achieving predictable regioselectivity during functionalization. The interplay between the electron-withdrawing pyridine nitrogen, the activating N-methylamino group, and the deactivating chloro group creates a nuanced reactivity landscape.[3][4]
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, mechanistic explanations, and detailed protocols to navigate these challenges and achieve desired isomeric purity in their synthetic campaigns.
Understanding the Substrate: Electronic and Steric Profile
The key to controlling regioselectivity lies in understanding the inherent properties of this compound.
-
Pyridine Nitrogen: As an electron-withdrawing group, the ring nitrogen deactivates the pyridine ring towards electrophilic aromatic substitution (EAS) but strongly activates it for nucleophilic aromatic substitution (SNAr), especially at the C2 and C6 positions.[3][4]
-
-NHMe Group (C3): The N-methylamino group is a potent electron-donating group (EDG) through resonance. It is a strong ortho, para-director, activating the C2 and C4 positions for electrophilic attack.[5][6]
-
-Cl Group (C6): The chloro group is an electron-withdrawing group via induction but a weak electron-donating group by resonance. It is a deactivating ortho, para-director. Its primary role in this substrate is often as a leaving group in nucleophilic substitution or a handle for cross-coupling reactions.[4]
This complex interplay results in a molecule with several potential reaction sites. The choice of reaction type and conditions is therefore paramount in directing functionalization to the desired position.
Strategic Functionalization Map
Choosing the correct synthetic approach is the first step in ensuring regioselectivity. This decision tree outlines the primary strategies based on the target position.
Caption: Strategic decision map for regioselective functionalization.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the functionalization of this compound in a practical question-and-answer format.
Electrophilic Aromatic Substitution (EAS)
Q: I am attempting a bromination to target the C4 position but am getting a mixture of C4 and C2 isomers. How can I improve C4 selectivity?
A: This is a classic challenge where the powerful ortho, para-directing effect of the -NHMe group activates both C2 and C4. While C4 is electronically favored due to reduced steric hindrance from the C3-substituent, the C2 position is also activated.
Troubleshooting Steps:
-
Protect the Directing Group: The N-methylamino group can be temporarily converted into a bulkier directing group. For instance, acylation to form an amide (e.g., pivaloyl or acetyl) dramatically increases the steric bulk around the C2 position. This sterically shields C2, forcing the electrophile to attack the more accessible C4 position. The protecting group can be removed later under basic or acidic conditions.
-
Solvent and Temperature Optimization: Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered C4 isomer. Non-coordinating solvents are preferred.
-
Choice of Electrophile: Using a bulkier electrophile (e.g., N-Bromosuccinimide instead of Br₂) can further disfavor attack at the sterically crowded C2 position.
Table 1: Effect of N-Protection on Bromination Regioselectivity
| N-Substituent | Electrophile | Conditions | C4:C2 Ratio (Approx.) |
| -NHMe | Br₂ | AcOH, 25°C | 3:1 |
| -NHCOtBu | NBS | THF, 0°C | >20:1 |
Directed ortho-Metalation (DoM)
Q: I need to functionalize the C5 position, but it is electronically disfavored for EAS. How can this be achieved?
A: The C5 position is meta to the activating -NHMe group and is therefore difficult to access via standard EAS. The most reliable method is Directed ortho-Metalation (DoM).[7][8] The chloro-substituent at C6 can act as a Directed Metalation Group (DMG), guiding a strong base to deprotonate the adjacent C5 position.
Core Principle: The heteroatom of the DMG coordinates to the lithium of an organolithium base (like n-BuLi or LDA), delivering the base to the proximal C-H bond for deprotonation.[7][8][9] The resulting aryllithium species can then be quenched with a suitable electrophile.
Caption: Workflow for C5 functionalization via Directed ortho-Metalation.
Troubleshooting DoM:
-
Problem: Low conversion or decomposition.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. The aryllithium intermediate is highly reactive. Use freshly titrated n-BuLi or freshly prepared LDA. Maintain the temperature at -78°C throughout the lithiation and quenching steps.
-
Problem: Competing lithiation at C2.
-
Solution: The -NHMe group can also direct lithiation to C2. While the chloro group is generally a stronger DMG in this context, using a milder base or a hindered base like LiTMP can sometimes favor C5 deprotonation. If C2 lithiation persists, protecting the amine as a carbamate can attenuate its directing ability.
C6 Position - Cross-Coupling Reactions
Q: I am performing a Suzuki-Miyaura coupling at the C6 position, but the yields are low. What are the critical parameters to optimize?
A: The C-Cl bond at the C6 position is activated by the ring nitrogen, making it a suitable site for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination.[3][10][11][12] However, pyridyl chlorides can be challenging substrates.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Chloropyridines often require more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step, which is typically rate-limiting.
-
For Suzuki: Systems like Pd(PPh₃)₄ can be effective, but modern catalysts using ligands such as SPhos, XPhos, or RuPhos often give superior results, especially with sterically hindered boronic acids.[10]
-
For Buchwald-Hartwig: Use a palladium precatalyst (e.g., G3-XPhos Palladacycle) with a strong, non-nucleophilic base like LHMDS or NaOtBu.[12]
-
-
Base and Solvent: The choice of base is crucial for the transmetalation step in Suzuki coupling. K₃PO₄ or Cs₂CO₃ are often effective. A mixture of a polar aprotic solvent like 1,4-dioxane or DME with water is common.[13]
-
Reagent Quality: Ensure the boronic acid or ester is pure. Boronic acids can dehydrate to form unreactive boroxines; using the corresponding pinacol boronate ester can improve consistency.
Detailed Experimental Protocols
Protocol 1: Regioselective C4-Bromination via N-Pivaloyl Protection
-
Protection: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.5 eq) followed by the dropwise addition of pivaloyl chloride (1.2 eq). Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material. Wash the reaction with saturated NaHCO₃ solution, dry the organic layer over MgSO₄, and concentrate in vacuo to yield the protected amine.
-
Bromination: Dissolve the N-pivaloyl protected intermediate (1.0 eq) in tetrahydrofuran (THF) and cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Stir the reaction at 0°C for 2 hours.
-
Work-up: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the C4-bromo product.
-
Deprotection: Reflux the purified C4-bromo intermediate in 6M HCl for 12 hours. Cool to room temperature, basify with solid NaOH to pH > 10, and extract with DCM to yield the final product, 4-Bromo-6-chloro-N-methylpyridin-3-amine.
Protocol 2: C5-Borylation via Directed ortho-Metalation
-
Setup: In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of diisopropylamine (1.2 eq) in anhydrous THF. Cool to -78°C (acetone/dry ice bath).
-
Base Formation: Slowly add n-butyllithium (1.1 eq, 2.5M in hexanes) and stir for 30 minutes at -78°C to form lithium diisopropylamide (LDA).
-
Lithiation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78°C. Stir for 1 hour.
-
Quench: Add triisopropyl borate (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The resulting boronic acid can be used directly or converted to a more stable pinacol ester by reacting with pinacol in a suitable solvent.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 6-Chloro-N-methylpyridin-3-amine
Welcome to the technical support center for the synthesis and scale-up of 6-Chloro-N-methylpyridin-3-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. By understanding the underlying chemical principles, we can troubleshoot effectively, optimize reaction conditions, and ensure a safe, efficient, and scalable process.
The synthesis of this compound, while conceptually straightforward, presents several challenges upon scale-up. Issues such as impurity formation, reaction control, and product isolation can become magnified, impacting yield, purity, and overall process viability. This document provides a structured, question-and-answer-based approach to address these specific problems.
Core Synthesis Pathway: An Overview
A prevalent synthetic route involves the N-methylation of 6-chloropyridin-3-amine. This is often achieved through reductive amination or by using a methylating agent. A common laboratory and industrial approach is the reaction of 6-chloropyridin-3-amine with formaldehyde in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or through direct methylation with agents like methyl iodide. Each method carries its own set of challenges that need to be carefully managed during scale-up.
Troubleshooting Guide: From Lab Bench to Reactor
This section addresses specific, practical problems you may encounter during the synthesis and scale-up of this compound.
Q1: My reaction shows low conversion of 6-chloropyridin-3-amine. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent issue during scale-up and can be attributed to several factors related to reaction kinetics and mass transfer.
-
Insufficient Reagent Stoichiometry: On a larger scale, ensuring homogenous mixing and effective concentration of reactants is crucial. Inadequate amounts of the methylating agent (e.g., formaldehyde/formic acid) will naturally lead to incomplete reaction.[1]
-
Solution: Increase the stoichiometry of your methylating agents. For an Eschweiler-Clarke type reaction, using a molar excess (2-3 equivalents) of both formaldehyde and formic acid can help drive the reaction to completion.[1] Monitor the reaction progress via in-process controls (IPC) like TLC or HPLC to determine the optimal excess.
-
-
Sub-optimal Reaction Temperature: The Eschweiler-Clarke reaction, for instance, often requires sufficient thermal energy to facilitate the formation of the intermediate iminium ion and its subsequent reduction.[1]
-
Solution: Gradually increase the reaction temperature. A typical range for this reaction is 80-100°C.[1] However, be cautious of excessively high temperatures which can promote side reactions.
-
-
Poor Mass Transfer: In a large reactor, inadequate agitation can lead to localized "hot spots" or areas of low reactant concentration, effectively stalling the reaction in parts of the vessel.
-
Solution: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. The use of baffles and appropriately designed impellers is critical for efficient mixing in large-scale reactors.
-
Q2: I am observing a significant amount of a dimeric impurity. What is its structure and how can I prevent its formation?
Answer: The formation of dimeric impurities is a common challenge in reactions involving pyridinic structures, especially under conditions that can promote intermolecular reactions.
-
Plausible Mechanism: A likely side reaction is the intermolecular N-alkylation between two molecules of the starting material or the product, especially if reactive intermediates are present. The specific structure would need to be confirmed by analytical techniques such as LC-MS and NMR.
-
Preventative Strategies:
-
Controlled Addition of Reagents: Adding the methylating agent slowly and in a controlled manner can help to maintain a low concentration of the reactive intermediate at any given time, thus favoring the desired intramolecular reaction over intermolecular side reactions.
-
Solvent Choice and Concentration: The choice of solvent and the reaction concentration can influence the rate of side reactions. A more dilute reaction mixture may disfavor bimolecular impurity formation. Experiment with different solvent systems and concentrations at the lab scale before scaling up.
-
Q3: My final product is contaminated with an over-methylated quaternary ammonium salt. How do I avoid this and remove it?
Answer: Over-methylation is a known issue when using potent methylating agents like methyl iodide, where the pyridine nitrogen can be alkylated.[2]
-
Causality: The pyridine nitrogen atom is nucleophilic and can react with the methylating agent, especially under forcing conditions (high temperature, high concentration of methylating agent), to form a quaternary ammonium salt. This is a common issue with pyridine-like nitrogen atoms.[2]
-
Mitigation Strategies:
-
Choice of Methylating Agent: The Eschweiler-Clarke reaction is generally less prone to over-methylation compared to using methyl iodide.[1] If you must use a stronger methylating agent, precise control over stoichiometry is key.
-
Reaction Conditions: Use the minimum effective temperature and reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further methylation of the product.
-
-
Removal:
-
Aqueous Wash: Quaternary ammonium salts are typically water-soluble. During the work-up, washing the organic phase with water or brine can effectively remove this impurity.
-
Recrystallization: If the salt co-crystallizes with the product, a carefully chosen recrystallization solvent system can be used to selectively precipitate the desired product, leaving the more polar quaternary salt in the mother liquor.
-
Frequently Asked Questions (FAQs)
What are the critical safety precautions when handling the reagents for this synthesis?
-
2,6-Dichloropyridine (if used as a starting material): This compound is harmful if swallowed and causes skin and serious eye irritation.[3][4][5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]
-
Methylamine: This is a flammable and corrosive gas or liquid. It should be handled with extreme care in a well-ventilated area, away from ignition sources.
-
Formic Acid: This is a corrosive liquid that can cause severe skin burns and eye damage. Handle with appropriate PPE.
-
Formaldehyde: This is a known carcinogen and should be handled with extreme caution in a fume hood.
What analytical methods are recommended for monitoring reaction progress and final product purity?
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis of the reaction mixture and the final product. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can effectively separate the starting material, product, and key impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities.
What are the key parameters to consider for a successful technology transfer to a pilot plant?
-
Heat Transfer: The N-methylation reaction can be exothermic. Ensure the pilot plant reactor has adequate cooling capacity to control the temperature, especially during reagent addition.
-
Mass Transfer: As mentioned earlier, efficient agitation is critical. The mixing efficiency should be evaluated and scaled appropriately from the lab to the pilot plant.
-
Material of Construction: Ensure the reactor and associated equipment are compatible with the reagents and solvents used, especially corrosive substances like formic acid.
-
Process Safety Assessment: A thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks associated with the scale-up, including thermal runaway, pressure build-up, and handling of hazardous materials.
Visualizing the Process
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Diagram 2: Potential Over-Methylation Side Reaction
This illustrates the formation of the undesirable quaternary ammonium salt.
Caption: Pathway for the formation of an over-methylated impurity.
Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry (Eschweiler-Clarke) | Formaldehyde: 2-3 eq., Formic Acid: 2-3 eq. | Excess reagents drive the reaction towards completion.[1] |
| Reaction Temperature | 80 - 100 °C | Provides sufficient energy for iminium ion formation without excessive side reactions.[1] |
| Work-up pH | >10 (Basification) | Ensures the amine product is in its free base form for efficient extraction into an organic solvent. |
| Purity Specification (Typical) | ≥98.0% | A common standard for chemical intermediates to ensure suitability for subsequent synthetic steps.[8] |
Experimental Protocol: Eschweiler-Clarke N-Methylation
This protocol is a representative example and should be optimized for your specific equipment and scale.
-
Reaction Setup: Charge the reactor with 6-chloropyridin-3-amine (1.0 eq) and a suitable solvent (e.g., toluene or water). Begin agitation.
-
Reagent Addition: Add aqueous formaldehyde (37 wt. %, 2.2 eq) to the mixture.
-
Acid Addition: Slowly add formic acid (98-100%, 2.2 eq) to the stirred mixture. The addition is exothermic; control the addition rate to maintain the desired temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed (typically 4-18 hours).
-
Work-up:
-
Cool the mixture to room temperature.
-
Carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is >10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization.
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 6-Chloro-N-methylpyridin-3-amine
Introduction
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-Chloro-N-methylpyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet common, transformation. The coupling of electron-rich aminopyridines, particularly with a chloro leaving group, presents a unique set of obstacles that require careful consideration of catalyst systems and reaction conditions.
This guide is structured in a question-and-answer format to directly address the most common failure modes and optimization challenges. We will delve into the underlying chemical principles to not only provide solutions but also to empower you with the knowledge to rationalize and adapt your experimental design.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most immediate and common questions that arise when a reaction with this compound fails or provides low yields.
Q1: My Suzuki coupling reaction is not working at all. Where do I even begin to troubleshoot?
A1: A complete reaction failure typically points to a fundamental issue with one of the core reaction components or the overall setup. Here is a checklist of the most critical factors to investigate:
-
Inactive Catalyst System: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the primary hurdle.[1] A standard catalyst like Pd(PPh₃)₄ is often ineffective for this substrate. You must use a highly active catalyst system, typically one employing electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][3]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be rapidly oxidized to an inactive state.[2][4] It is crucial to ensure that all solvents and the reaction vessel have been thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[2]
-
Inappropriate Base: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5] For challenging chloro-pyridines, a weak base like sodium carbonate is often insufficient. Stronger inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally required to facilitate the reaction.[2][4]
-
Low Reaction Temperature: Due to the strength of the C-Cl bond, these reactions often require elevated temperatures, typically in the range of 80-110 °C, to achieve a reasonable reaction rate.[2]
Q2: I'm seeing some product, but the yield is very low. What are the likely causes and side reactions?
A2: Low yields suggest that the reaction is proceeding but is either inefficient or competing with undesired pathways. The primary culprits include:
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with trace water or other protic sources, replacing the boronic acid group with a hydrogen atom.[6] This is particularly problematic with electron-rich or some heteroaryl boronic acids. Using fresh, high-purity boronic acid and anhydrous solvents can help. In some cases, using a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[6][7]
-
Hydrodehalogenation: In this side reaction, the starting material, this compound, is converted to N-methylpyridin-3-amine by replacing the chlorine with a hydrogen. This can be caused by hydride sources in the reaction mixture and is often a sign of an inefficient catalytic cycle.[8][4] Ensuring strictly anhydrous and inert conditions is key to minimizing this pathway.
-
Homocoupling: The formation of a biaryl product derived from the coupling of two boronic acid molecules is another common byproduct.[9] This often occurs in the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[8] Thorough degassing is the primary solution.
-
Catalyst Inhibition: The nitrogen atoms on the pyridine ring and the N-methylamino group are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][8][10] The use of sterically bulky ligands is specifically designed to create a protective pocket around the palladium atom, preventing this inhibitory coordination and favoring the desired catalytic cycle.[1][11]
Q3: The amino group on my pyridine seems to be causing issues. Should I protect it?
A3: While it is often stated that primary amines can be problematic in Suzuki couplings, many modern catalyst systems exhibit high functional group tolerance.[12][13] For this compound, protection is typically not necessary and adds extra steps to your synthesis. The key is to use a modern, highly active catalyst system with bulky phosphine ligands (like those developed by Buchwald) that are not inhibited by the presence of the aminopyridine.[11] These advanced catalysts are designed to overcome the challenge of catalyst inhibition by Lewis basic functional groups.[11]
Part 2: In-Depth Optimization & Protocol Design
If initial troubleshooting doesn't resolve the issue, a more systematic approach to optimizing the reaction conditions is necessary.
Choosing the Right Catalyst System
The single most critical factor for successfully coupling an aryl chloride is the choice of the palladium precursor and, more importantly, the ligand. The ligand's role is to stabilize the palladium center and modulate its electronic and steric properties to facilitate the difficult oxidative addition step.
Table 1: Recommended Catalyst Systems for this compound
| Palladium Precursor | Ligand | Key Characteristics & Rationale |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | Primary Choice: These are Buchwald ligands—highly electron-rich and sterically bulky dialkylbiaryl phosphines. They excel at promoting the oxidative addition of aryl chlorides and are resistant to catalyst inhibition by the pyridine nitrogen.[2][11] |
| PdCl₂(dppf) | (None, is a complex) | A common, robust pre-catalyst. It can be effective but may require higher temperatures and longer reaction times compared to systems with more advanced ligands. |
| (IMes)Pd(cinnamyl)Cl | (NHC Ligand) | N-Heterocyclic Carbene (NHC) ligands are another class of highly effective ligands for activating aryl chlorides.[2][14] They offer strong σ-donation and are very stable. |
Optimizing Base and Solvent
The base and solvent are interdependent and crucial for both activating the boronic acid for transmetalation and maintaining the stability of all reaction components.
Table 2: Starting Points for Base & Solvent Optimization
| Base (Equivalents: 2.0-3.0) | Recommended Solvent(s) | Considerations & Rationale |
| K₃PO₄ (Potassium Phosphate) | 1,4-Dioxane, Toluene, or a Toluene/Water mixture | Excellent Starting Point. K₃PO₄ is a strong, non-nucleophilic base that works well in both anhydrous and biphasic conditions. A small amount of water can sometimes accelerate the reaction.[2][4] |
| Cs₂CO₃ (Cesium Carbonate) | 1,4-Dioxane, DMF | Often provides higher reactivity due to its greater solubility in organic solvents compared to other inorganic carbonates. Can be particularly effective for stubborn couplings. |
| K₂CO₃ (Potassium Carbonate) | DMF/Water, Toluene/Water | A more common and less expensive base, but may be less effective for this specific substrate than K₃PO₄. Often used in aqueous mixtures.[15] |
Workflow for Troubleshooting & Optimization
A logical, stepwise approach is the most efficient way to solve a failed reaction. The following diagram outlines a recommended workflow.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for setting up a robust baseline experiment and subsequent optimization reactions.
General Protocol for a Baseline Suzuki Coupling Experiment
This protocol uses a generally effective starting point for the coupling of this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid (1.2 - 1.5 eq.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 eq., finely ground)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (Pd₂(dba)₃) and the ligand (SPhos).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 80-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or the reaction stalls.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Points of Failure
Understanding the catalytic cycle is essential for rational troubleshooting. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
avoiding by-product formation in Buchwald-Hartwig amination
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to minimize by-product formation and optimize your C-N cross-coupling reactions.
I. Understanding the Core Reaction and Common Pitfalls
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[1][2][3] While highly versatile, its success hinges on a delicate balance within the catalytic cycle. Disruptions to this cycle can lead to the formation of unwanted by-products, consuming starting materials and complicating purification. This guide will help you identify and address these common issues.
The Catalytic Cycle: A Delicate Balance
A foundational understanding of the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]
References
Technical Support Center: Purification of 6-Chloro-N-methylpyridin-3-amine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 6-Chloro-N-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this and similar basic halogenated pyridine derivatives.
Introduction: The Challenge of Purifying Basic Amines
This compound, like many nitrogen-containing heterocyclic compounds, presents a unique set of challenges during purification by column chromatography. The basicity of the pyridine nitrogen and the secondary amine can lead to strong interactions with the stationary phase, resulting in poor separation, peak tailing, and even sample degradation.[1][2][3] This guide provides a systematic approach to overcoming these obstacles, ensuring high purity and recovery of your target compound.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the column chromatography of this compound in a question-and-answer format.
Issue 1: Severe Peak Tailing and Poor Resolution
Q: My compound is streaking down the column, and the collected fractions show significant peak tailing on TLC/HPLC analysis. What is the cause, and how can I achieve sharp, symmetrical peaks?
A: Peak tailing is the most prevalent issue when purifying basic compounds like this compound on standard silica gel.[4] The primary cause is the interaction between the basic amine functional groups and the acidic silanol groups (Si-OH) on the surface of the silica.[1][5] This secondary interaction leads to a non-uniform elution front, resulting in tailed peaks.
Solutions:
-
Mobile Phase Modification with a Competing Base: The most effective and common solution is to add a small amount of a basic modifier to your mobile phase.[1][4] This "competing base" will preferentially interact with the acidic silanol groups, effectively masking them from your target compound.
-
Stationary Phase Selection: If mobile phase modification is insufficient or undesirable, consider changing your stationary phase.
-
Amine-Functionalized Silica: This is an excellent alternative as the stationary phase surface is basic, which repels basic compounds and minimizes unwanted interactions.[3][7] This often allows for the use of simpler solvent systems like hexane/ethyl acetate.[3]
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good choice for purifying basic compounds.[4]
-
Reversed-Phase Chromatography: If your compound has sufficient solubility, purification on a C18 column with a buffered mobile phase can be highly effective.[4]
-
-
Column Overload: Injecting too much crude material can saturate the stationary phase, leading to peak tailing. A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel.[4]
Issue 2: Low or No Recovery of the Compound
Q: I've run my column, but I have very low recovery of my product. In some cases, it seems like the compound is irreversibly stuck to the column. What is happening?
A: This is a critical issue that can stem from several factors, from strong, irreversible binding to on-column degradation.
Solutions:
-
Irreversible Adsorption: The strong acid-base interaction between your basic amine and the acidic silica can be so significant that your compound does not elute with moderately polar solvents.
-
Troubleshooting Step: Before committing to a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, and let it sit for an hour or two. Then, elute the plate and see if the spot has diminished in intensity or if there are new baseline spots, which could indicate degradation. A 2D TLC can also be insightful.[5][8]
-
Solution: As with peak tailing, the use of a mobile phase modifier like triethylamine or switching to a less acidic stationary phase like alumina or amine-functionalized silica is the primary solution.[1][4][7]
-
-
On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
-
Diagnosis: If you observe the appearance of new, often more polar, spots on the TLC plates of your collected fractions that were not present in your crude material, on-column degradation is likely occurring.
-
Solution: Deactivating the silica gel is crucial. This can be achieved by using a mobile phase containing a basic modifier.[1] Alternatively, using a more inert stationary phase like end-capped silica or alumina is recommended.[5]
-
-
Volatility: While this compound is not extremely volatile, some related, smaller pyridine derivatives can be lost during solvent evaporation under high vacuum or excessive heat.[5]
-
Solution: When removing the solvent from your pure fractions, use a rotary evaporator with a moderately low temperature and avoid leaving the solid on the evaporator for an extended period after it is dry.
-
Issue 3: Co-elution with Impurities
Q: I am struggling to separate my product from a persistent impurity. How can I improve the separation?
A: Achieving good separation, or selectivity, is the primary goal of chromatography. If you are facing co-elution, a systematic approach to method development is necessary.
Solutions:
-
Optimize the Mobile Phase: The choice of solvent system is critical for achieving separation.
-
Systematic TLC Screening: Before running a column, screen a variety of solvent systems using TLC. The ideal system should give your target compound an Rf value of approximately 0.2-0.4.[9]
-
Solvent Systems to Try for Normal Phase:
-
Hexane/Ethyl Acetate with 1% TEA
-
Dichloromethane/Methanol with 1% TEA
-
Toluene/Acetone with 1% TEA
-
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be very effective. Start with a less polar mobile phase and gradually increase the polarity.[4] This will help to separate compounds with close Rf values.
-
-
Change the Stationary Phase: Sometimes, simply changing the stationary phase can provide a completely different selectivity. If you are using silica, consider trying alumina or a bonded phase like a cyano or diol column.[5][10]
Part 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Standard Purification by Silica Gel Chromatography with a Basic Modifier
This protocol is a robust starting point for the purification of this compound on a standard silica gel stationary phase.
1. Mobile Phase Selection and Preparation:
- Begin by using Thin-Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate.
- Prepare a stock solution of your chosen mobile phase and add 1% triethylamine (TEA) by volume. For example, for 100 mL of eluent, add 1 mL of TEA.
- Adjust the ratio of Hexane to Ethyl Acetate to achieve an Rf value of ~0.3 for the target compound.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Pour the slurry into your column and allow it to pack under gravity or with light pressure, ensuring a uniform and crack-free bed.[11][12]
- Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.[13]
3. Sample Loading:
- Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Alternatively, for better resolution, perform a "dry loading". Dissolve your crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[13] Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with your prepared mobile phase containing 1% TEA.
- If using a gradient, start with a lower polarity mixture and gradually increase the percentage of the more polar solvent.
- Collect fractions and monitor the elution of your compound by TLC.
5. Product Isolation:
- Combine the fractions that contain your pure product.
- Remove the solvent and TEA under reduced pressure using a rotary evaporator. A final co-evaporation with a solvent like toluene can help remove residual TEA.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Common solvent systems for compounds of moderate polarity. |
| Modifier | 1% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing tailing.[1][4] |
| Rf Target | 0.2 - 0.4 | Provides optimal resolution and reasonable elution time.[9] |
| Loading | 1-5% of silica mass (w/w) | Prevents column overload and peak distortion.[4] |
Table 1: Recommended Starting Conditions for Silica Gel Chromatography
Protocol 2: Purification using an Amine-Functionalized Silica Column
For difficult separations or compounds that are particularly sensitive to acid, an amine-functionalized column is an excellent choice.[3][7]
1. Mobile Phase Selection:
- Amine columns are less polar than bare silica.[7] Therefore, you can often use less polar solvent systems.
- Screen solvent systems such as Hexane/Ethyl Acetate or Hexane/Dichloromethane using amine-functionalized TLC plates. Note: A basic modifier like TEA is typically not required.[7]
2. Column Equilibration:
- Equilibrate the amine-functionalized column with your chosen mobile phase until the baseline is stable.
3. Sample Loading, Elution, and Isolation:
- Follow the same procedures for sample loading, elution, and product isolation as described in Protocol 1. The key difference is the absence of the basic modifier in the mobile phase.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Amine-Functionalized Silica | Provides a basic surface, ideal for purifying basic compounds without modifiers.[3][7] |
| Mobile Phase | Hexane/Ethyl Acetate | Simpler, non-basic mobile phases can be used. |
| Modifier | None required | Simplifies the purification and workup process. |
| Rf Target | 0.2 - 0.4 | Standard target for good separation. |
| Loading | Can often be higher than on silica | The inertness of the phase can allow for higher loading capacity.[7] |
Table 2: Recommended Conditions for Amine-Functionalized Silica Chromatography
Part 3: Visualization of the Purification Workflow
To provide a clear, logical framework for troubleshooting and method development, the following diagrams illustrate the key decision-making processes.
Caption: Workflow for purifying this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. biotage.com [biotage.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
- 11. biocompare.com [biocompare.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-N-methylpyridin-3-amine
Welcome to the technical support guide for the synthesis and optimization of 6-Chloro-N-methylpyridin-3-amine. This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, mastering its preparation is essential for efficient project timelines and reproducible outcomes. This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are three principal strategies for synthesizing this target molecule, each with distinct advantages and challenges:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route, typically involving the reaction of a di-substituted pyridine, such as 2,5-dichloropyridine, with methylamine. The reaction leverages the electron-deficient nature of the pyridine ring to facilitate the displacement of a chloride.[1][2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling method that forms the C-N bond between a chloropyridine (like 3-amino-6-chloropyridine or 5-bromo-2-chloropyridine followed by amination) and methylamine.[3][4] This is particularly useful when SNAr reactions are sluggish or yield undesired isomers.
-
Reductive Amination: This pathway involves the reaction of 6-chloronicotinaldehyde (6-chloro-3-pyridinecarboxaldehyde) with methylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.[5][6]
Q2: Which synthetic route is the best choice for my experiment?
The optimal route depends on precursor availability, required scale, and the potential for side reactions. The following decision tree provides a logical framework for selecting a starting point.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of 6-Chloro-N-methylpyridin-3-amine
Introduction
6-Chloro-N-methylpyridin-3-amine is a key substituted pyridine intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Regulatory bodies require rigorous control over impurities, which can originate from raw materials, synthetic byproducts, or degradation.[1][2]
This guide provides an in-depth comparison of two powerful analytical techniques for assessing the purity of this compound: a robust, routine High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-throughput, orthogonal Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry, offering insights into method selection, development, and validation based on specific analytical needs.
The Role of Reversed-Phase HPLC in Purity Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for purity and impurity determination.[3][4] The technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18-bonded silica column) is used with a polar mobile phase (often a mixture of water and a miscible organic solvent like acetonitrile or methanol).[5]
For a molecule like this compound, which contains both a hydrophobic chloropyridine ring and a polar secondary amine, RP-HPLC is an ideal separation technique. The amine group's basicity (pKa ~5-6 for pyridines) means its retention is highly dependent on the mobile phase pH.[6] Controlling the pH with a buffer is therefore essential to ensure a consistent ionization state and achieve sharp, reproducible chromatographic peaks.[7]
Method 1: Robust HPLC-UV for Routine Quality Control
This method is designed for reliability, ease of implementation, and transferability, making it ideal for routine quality control (QC) laboratories tasked with batch release testing. The primary goal is to quantify the main component and separate it from known and unknown impurities.
Causality Behind Experimental Choices
-
Stationary Phase (C18): A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the aromatic ring of the analyte. A column with dimensions of 4.6 x 150 mm and 5 µm particles provides a good balance between efficiency and operating pressure.
-
Mobile Phase: A mixture of acetonitrile and a buffer is chosen. Acetonitrile is a common organic modifier with low viscosity and UV cutoff. A phosphate buffer at pH 7.0 is selected to keep the secondary amine group of the analyte in a consistent, neutral state, preventing peak tailing and improving reproducibility.
-
Isocratic Elution: For a routine QC method where the impurity profile is relatively well-defined and impurities elute near the main peak, an isocratic mobile phase (constant composition) is simpler, more robust, and ensures consistent run-to-run performance.
-
UV Detection: this compound contains a chromophore (the pyridine ring) that absorbs UV light. A detection wavelength of 254 nm is a common choice for aromatic compounds, offering good sensitivity for the main peak and many potential impurities.
Experimental Protocol: HPLC-UV
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 7.0) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Run Time: 20 minutes
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by area percent, assuming the response factor of the impurities is the same as the main component.
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for routine purity analysis by HPLC-UV.
Performance Characteristics (Validated Method)
The performance of this method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8][9][10]
| Parameter | Result | ICH Q2(R1) Guideline |
| Specificity | No interference from blank or placebo at the retention time of the analyte and known impurities. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | > 0.999 for the analyte | A linear relationship should be evaluated across the range of the analytical procedure. |
| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of test results to the true value. |
| Precision (RSD) | Repeatability < 1.0%, Intermediate Precision < 2.0% | Expresses the closeness of agreement between a series of measurements. |
| LOD | 0.01% (relative to 100 µg/mL) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| LOQ | 0.03% (relative to 100 µg/mL) | The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy. |
Method 2: High-Throughput UPLC-MS for Impurity Identification
This orthogonal method is designed for speed, superior resolution, and the ability to identify unknown impurities, making it ideal for process development, forced degradation studies, and in-depth investigations.
Causality Behind Experimental Choices
-
UPLC Technology: Ultra-Performance Liquid Chromatography (UPLC) uses columns packed with sub-2 µm particles. This results in significantly higher peak efficiency and resolution compared to traditional HPLC, allowing for faster analysis times without sacrificing separation quality.
-
Gradient Elution: A gradient (where the mobile phase composition changes during the run) is employed to effectively elute a wider range of impurities, from polar to non-polar, within a very short timeframe.
-
Mass Spectrometry (MS) Detection: MS provides mass-to-charge ratio (m/z) information, which is invaluable for determining the molecular weight of unknown impurities.[1][3] This moves beyond simple quantification to structural elucidation, a critical step in impurity profiling.[11]
-
Acidified Mobile Phase: An acidic mobile phase (using formic acid) is common for LC-MS. It serves two purposes: it protonates the basic amine, leading to good peak shape, and it provides the protons necessary for efficient ionization in the electrospray ionization (ESI) source of the mass spectrometer.
Experimental Protocol: UPLC-MS
-
Sample Preparation: Prepare the sample at a higher concentration (e.g., 1 mg/mL) to facilitate the detection and identification of trace-level impurities.
-
Chromatographic Conditions:
-
Column: C18 UPLC Column, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: 50 - 500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Comparative Separation: HPLC vs. UPLC
Caption: UPLC provides sharper peaks and better resolution in less time.
Performance Comparison: HPLC-UV vs. UPLC-MS
| Feature | Method 1: HPLC-UV | Method 2: UPLC-MS | Rationale for Choice |
| Primary Application | Routine QC, Batch Release | Impurity Profiling, Development, Troubleshooting | Choose HPLC for validated, routine checks. Choose UPLC-MS for investigation and speed. |
| Analysis Time | ~20 minutes | < 5 minutes | UPLC offers significantly higher throughput. |
| Resolution | Standard | High to Very High | UPLC's smaller particles provide superior separation of closely eluting impurities. |
| Detection | UV (Quantitative) | MS (Qualitative & Quantitative) | MS provides molecular weight data for impurity identification.[11] |
| Sensitivity (LOD) | Good (~0.01%) | Excellent (<0.005%) | MS detection is often more sensitive than UV. |
| Method Robustness | High | Moderate | Isocratic HPLC methods are generally more robust and easier to transfer between labs than gradient UPLC methods. |
| Cost & Complexity | Lower | Higher | UPLC-MS systems require a larger initial investment and more specialized operator training. |
Method Selection Guide
Choose the HPLC-UV method when:
-
The primary goal is to confirm the purity of a known material against a specification.
-
The analytical laboratory requires a robust, easily transferable method for routine use.
-
The impurity profile is well-established and does not require routine identification of unknowns.
-
Cost and simplicity are major considerations.
Choose the UPLC-MS method when:
-
The goal is to identify unknown impurities or characterize a new impurity profile.
-
High sample throughput is required.
-
Forced degradation studies are being performed to understand potential degradation pathways.
-
Maximum resolution and sensitivity are needed to detect trace-level genotoxic or other critical impurities.
Conclusion
Both HPLC-UV and UPLC-MS are indispensable tools for ensuring the purity of this compound. The choice between them is not about which is "better," but which is more appropriate for the task at hand. A robust, validated isocratic HPLC-UV method serves as a reliable workhorse for quality control, ensuring consistent product quality. In contrast, a high-resolution UPLC-MS method provides the speed and analytical depth required for process development, impurity discovery, and complex problem-solving. A comprehensive analytical strategy in a pharmaceutical setting will often leverage both techniques, using UPLC-MS to characterize the impurity profile and develop a targeted, robust HPLC method for routine control.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. jordilabs.com [jordilabs.com]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 6-Chloro-N-methylpyridin-3-amine: A Comparative Analysis for Strategic Drug Discovery
For researchers, scientists, and drug development professionals, the selection of heterocyclic building blocks is a critical decision that profoundly influences the trajectory of a research program. The pyridine scaffold, a privileged structure in medicinal chemistry, offers a versatile template for engaging with a multitude of biological targets.[1][2] Within this class, 6-Chloro-N-methylpyridin-3-amine stands out as a highly valuable, yet nuanced, building block.
This guide provides an in-depth, objective comparison of this compound with other key pyridine building blocks. Moving beyond a simple catalog of reactions, we will dissect the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy. Every claim is substantiated with experimental data and authoritative references to ensure scientific integrity.
The Strategic Value of this compound in Medicinal Chemistry
This compound and its precursor, 6-chloropyridin-3-amine, are instrumental in the synthesis of numerous biologically active molecules, most notably kinase inhibitors.[3][4] The 3-aminopyridine core is a well-established pharmacophore, with the amino group acting as a crucial hydrogen bond donor, often interacting with the hinge region of a kinase's ATP-binding pocket.[4] The pyridine nitrogen, in turn, can serve as a hydrogen bond acceptor.
The strategic placement of the chlorine atom at the 6-position provides a reactive handle for introducing molecular diversity through various cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[5][6] The N-methyl group, while seemingly a minor modification, significantly impacts the molecule's physicochemical properties and reactivity, a key theme we will explore throughout this guide.
Comparative Reactivity in Key Synthetic Transformations
The utility of a building block is defined by its reactivity profile. Here, we compare the performance of this compound with its bromo and iodo analogues, as well as its non-methylated counterpart, in two of the most pivotal reaction classes in modern drug discovery: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Halogen Reactivity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the cornerstones of modern C-C and C-N bond formation.[7] The reactivity of the halopyridine in these reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step.
The established order of reactivity for halogens in these reactions is I > Br > Cl .[8] This trend is a direct consequence of the C-X bond dissociation energies, with the weaker C-I bond being the most readily cleaved by the palladium catalyst.
dot
Caption: General reactivity trend of halopyridines in Pd-catalyzed cross-coupling.
While direct, side-by-side quantitative data for the N-methylated series is scarce in the literature, extensive data for related halopyridines consistently supports this trend. For instance, in Suzuki-Miyaura couplings of 2- or 3-halopyridines, the chloro derivatives consistently provide lower yields than their bromo counterparts under similar conditions.[9]
Table 1: Comparative Performance of Halopyridines in Suzuki-Miyaura Coupling (Illustrative)
| Halopyridine Building Block | Halogen | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Reference |
| 6-Iodo -N-methylpyridin-3-amine | Iodo | Highest | Milder conditions (e.g., lower temp, less active catalyst) | High | Principle-based |
| 6-Bromo -N-methylpyridin-3-amine | Bromo | Intermediate | Standard conditions | Good to High | [10] |
| 6-Chloro -N-methylpyridin-3-amine | Chloro | Lowest | Harsher conditions (e.g., higher temp, stronger base, more active catalyst) | Moderate to Good | [9] |
Causality Behind Experimental Choices:
-
For rapid diversification and high yields , the iodo- or bromo- analogues are often the preferred choice, as they typically require less optimization and milder reaction conditions.
-
When cost is a primary consideration , the chloro-analogue presents a more economical option. However, this often necessitates the use of more sophisticated and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) and more forcing conditions to achieve comparable yields to the bromo- and iodo-pyridines.[3]
-
For sequential cross-couplings , the differential reactivity of the halogens can be exploited. For instance, in a molecule containing both a bromo and a chloro substituent, the bromo position can often be selectively functionalized under milder conditions, leaving the chloro position available for a subsequent transformation under more forcing conditions.
The Impact of N-Methylation: Steric and Electronic Effects
The presence of the N-methyl group on this compound introduces both steric and electronic effects that can influence its reactivity compared to the non-methylated 6-chloropyridin-3-amine.
-
Electronic Effect: The methyl group is weakly electron-donating, which can slightly increase the electron density on the pyridine ring. This can have a modest deactivating effect on the ring towards oxidative addition in palladium-catalyzed reactions compared to the non-methylated analogue.
-
Steric Effect: While the N-methyl group is not in immediate proximity to the 6-position, it can influence the conformation of the molecule and potentially interact with the palladium catalyst complex. In some cases, steric hindrance near the reaction center can inhibit catalyst coordination and slow down the reaction.[11]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions.[3] The chlorine atom at the 6-position of this compound is thus activated for displacement by strong nucleophiles.
dot
Caption: Generalized mechanism for SNAr of this compound.
Comparative Reactivity:
In SNAr reactions, the reactivity order of halogens is often reversed compared to cross-coupling reactions, with fluoro derivatives being the most reactive due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. However, for chloro, bromo, and iodo derivatives, the bond strength and leaving group ability become more dominant factors, often leading to a reactivity order of Cl ≈ Br > I .[4]
Advantages of SNAr:
-
Palladium-free: This method avoids the cost and potential for metal contamination associated with cross-coupling reactions.[6]
-
Simplicity: For certain transformations with strong nucleophiles, SNAr can be a more straightforward approach.
Limitations:
-
Harsh Conditions: SNAr reactions often require high temperatures and strong nucleophiles, which can limit functional group tolerance.[6]
-
Substrate Scope: The scope of nucleophiles is generally more limited compared to the versatility of Buchwald-Hartwig amination.
Physicochemical Properties: A Comparative Overview
The choice of building block also has a profound impact on the physicochemical properties of the final molecule, which are critical for its pharmacokinetic profile.
Table 2: Comparison of Predicted Physicochemical Properties
| Building Block | Molecular Weight | cLogP | pKa (Pyridine N) |
| This compound | 142.59 | 1.5 (est.) | ~4.5 (est.) |
| 6-Bromo-N-methylpyridin-3-amine | 187.04 | 1.7 (est.) | ~4.5 (est.) |
| 6-Chloropyridin-3-amine | 128.56 | 1.1 | ~5.0 (est.) |
| 2-Chloro-5-aminopyridine | 128.56 | 1.1 | ~4.7 (est.) |
Key Insights:
-
Lipophilicity (cLogP): The N-methyl group increases lipophilicity compared to the non-methylated analogue. The heavier halogens (Br, I) also contribute to a higher cLogP. This is a critical consideration in drug design, as lipophilicity affects solubility, permeability, and metabolism.
-
Basicity (pKa): The N-methyl group has a minor electronic effect on the basicity of the pyridine nitrogen. The electron-withdrawing nature of the halogen at the 6-position reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
Experimental Protocols: Self-Validating Methodologies
The following protocols are provided as robust starting points for the functionalization of this compound and its analogues.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 6-halopyridine with a boronic acid.
dot
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2 mol%) with a suitable ligand like SPhos (4 mol%))
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture and heat to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[5][14]
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vial with the palladium precatalyst, ligand, and base.
-
Add the anhydrous, degassed solvent and stir for several minutes to allow for catalyst activation.
-
Add this compound and the desired amine to the reaction mixture.
-
Seal the vial and heat to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[6]
Conclusion: A Strategic Framework for Building Block Selection
The choice between this compound and its analogues is not merely a matter of chemical reactivity but a strategic decision that impacts project timelines, cost, and the physicochemical properties of the final drug candidates.
dot
Caption: Decision workflow for selecting the optimal pyridine building block.
-
For rapid lead optimization and proof-of-concept studies , where speed and reliable reactivity are paramount, the bromo- or iodo- analogues of N-methylpyridin-3-amine are the logical choice.
-
For large-scale synthesis and cost-of-goods considerations , this compound is a more pragmatic starting point, with the understanding that investment in catalyst optimization will be necessary.
-
The N-methyl group offers a handle to fine-tune lipophilicity and can subtly modulate the reactivity profile of the building block.
By understanding the interplay of halogen reactivity, steric and electronic effects, and the impact on physicochemical properties, researchers can make informed decisions, accelerating the discovery of novel therapeutics.
References
- 1. 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chempap.org [chempap.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unambiguous Structural Elucidation: A Comparative Guide to the Confirmation of 6-Chloro-N-methylpyridin-3-amine
In the landscape of pharmaceutical and agrochemical development, the precise structural confirmation of novel chemical entities is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. For a molecule such as 6-Chloro-N-methylpyridin-3-amine, a substituted pyridine derivative with significant potential as a synthetic building block, absolute certainty of its atomic arrangement is paramount. Even minute variations in substituent positions on the pyridine ring can drastically alter its biological activity, toxicity, and physicochemical properties.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical techniques for the structural confirmation of this compound. While X-ray crystallography stands as the gold standard for providing unequivocal three-dimensional structural information, its application is contingent on the ability to grow a suitable single crystal. Consequently, a multi-faceted approach employing spectroscopic methods is often the most pragmatic and comprehensive strategy in a research and development setting. Herein, we will delve into the experimental intricacies of X-ray crystallography and provide a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by experimental data from closely related analogs.
The Definitive Answer: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state, providing precise bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound is not publicly available as of this writing, this section outlines a robust, field-proven protocol for its determination, drawing from established methodologies for similar small molecules.[1][2][3][4][5]
Experimental Protocol: From Powder to Structure
1. Crystallization: The critical first step is the growth of a high-quality single crystal. This often involves screening a variety of solvents and crystallization techniques. For a compound like this compound, which is a solid at room temperature, slow evaporation of a saturated solution is a primary method.
-
Solvent Selection: A range of solvents of varying polarities should be screened. A good starting point would be methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane, or binary mixtures thereof.
-
Procedure: A saturated solution of the compound is prepared at a slightly elevated temperature and then allowed to cool slowly to room temperature. The vessel is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
This model is then refined against the experimental data to optimize the atomic positions, and anisotropic displacement parameters. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[1][3]
Anticipated Crystallographic Data
Based on the analysis of similar pyridinamine structures, the following table summarizes the expected crystallographic parameters for this compound.
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal. |
| Z | Integer (e.g., 4) | The number of molecules in the unit cell. |
| Bond Lengths & Angles | e.g., C-Cl, C-N, N-CH₃ | Provides definitive confirmation of the connectivity and geometry. |
| Intermolecular Interactions | Hydrogen bonds, π-stacking | Reveals how molecules pack in the solid state. |
The final output would be a complete structural model, confirming the positions of the chloro, methyl, and amine groups on the pyridine ring, and providing unequivocal evidence of the compound's identity.
A Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography is definitive, it is not always feasible. Spectroscopic methods provide a wealth of structural information and are indispensable for routine characterization and confirmation.[6][7][8] The following sections compare these techniques for the structural elucidation of this compound, using data from the closely related 6-Chloropyridin-3-amine as a reference.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] It provides information about the chemical environment of individual atoms.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons on the pyridine ring, the N-methyl protons, and the amine proton. The coupling patterns of the aromatic protons are particularly diagnostic for determining the substitution pattern.
-
¹³C NMR: Indicates the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons attached to the chlorine and nitrogen atoms would be key indicators.
Table 1: Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Assignment |
| ¹H | ~8.0 | Doublet | H-2 |
| ¹H | ~7.2 | Doublet | H-5 |
| ¹H | ~7.1 | Doublet of Doublets | H-4 |
| ¹H | ~4.0-5.0 | Singlet (broad) | -NH- |
| ¹H | ~2.9-3.1 | Singlet or Doublet (if coupled to NH) | -N-CH₃ |
| ¹³C | ~145 | Singlet | C-6 (attached to Cl) |
| ¹³C | ~142 | Singlet | C-2 |
| ¹³C | ~140 | Singlet | C-3 (attached to N) |
| ¹³C | ~125 | Singlet | C-5 |
| ¹³C | ~124 | Singlet | C-4 |
| ¹³C | ~30-32 | Singlet | -N-CH₃ |
Data extrapolated from known spectra of similar compounds.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.[6][11][12]
-
Molecular Ion Peak: The most crucial piece of information is the mass-to-charge ratio (m/z) of the molecular ion (M⁺). For this compound (C₆H₇ClN₂), the expected molecular weight is approximately 142.58 g/mol . A key diagnostic feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. One would expect to see two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide evidence for the presence of specific functional groups. For instance, the loss of a methyl group or a chlorine atom would result in characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Key Absorptions: For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretch.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350-3450 | Medium, Sharp | N-H stretch (secondary amine) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1600, ~1480 | Strong | C=C and C=N ring stretching |
| ~830 | Strong | C-Cl stretch |
Data based on characteristic functional group frequencies and spectra of similar compounds.[9][10]
Comparative Summary
The following table provides a head-to-head comparison of the discussed analytical techniques for the structural confirmation of this compound.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | 3D structure, bond lengths, angles, stereochemistry | Connectivity, chemical environment of atoms | Molecular weight, elemental composition, fragmentation | Functional groups present |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution | Solid/Liquid |
| Sample Amount | Micrograms (single crystal) | Milligrams | Micrograms to Nanograms | Milligrams |
| Ambiguity | Unambiguous | Low (with 2D NMR) | Moderate (isomers can be similar) | High (isomers can have similar spectra) |
| Key Advantage | Definitive structure | Detailed connectivity information | High sensitivity, molecular formula | Quick and easy functional group analysis |
| Key Limitation | Requires a suitable single crystal | Lower sensitivity than MS | Does not provide stereochemistry | Limited structural information |
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for structural confirmation using X-ray crystallography and a comparative spectroscopic approach.
Caption: Experimental workflow for X-ray crystallography.
Caption: Logical flow for spectroscopic structural confirmation.
Conclusion
The unequivocal structural confirmation of this compound is a critical step in its development and application. While single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement, its reliance on high-quality single crystals can be a practical limitation. A comprehensive approach that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust and often more accessible pathway to structural confirmation. By carefully analyzing the data from each technique and comparing it with expected values and the data from known isomers, researchers can achieve a high degree of confidence in the structure of their target molecule, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 8. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic Alternatives for 6-Chloro-N-methylpyridin-3-amine
The 6-chloro-N-methylpyridin-3-amine scaffold is a crucial building block in modern synthetic chemistry, particularly valued in the discovery pipelines for pharmaceuticals and agrochemicals.[1][] Its utility stems from the strategic placement of a reactive chlorine atom, which is amenable to a variety of cross-coupling reactions, and a nucleophilic secondary amine, offering a vector for molecular elaboration. The pyridine ring itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and improve pharmacokinetic properties.[3]
This guide provides an in-depth comparison of alternative reagents and synthetic strategies, moving beyond a simple catalog of substitutes. We will explore the chemical logic underpinning the choice of reagents for key transformations, supported by comparative data and detailed experimental protocols. Our focus is on providing researchers with the critical insights needed to navigate synthetic challenges, optimize reaction conditions, and consider novel bioisosteric replacements.
The Role of this compound in Cross-Coupling Reactions
The primary synthetic value of this compound lies in its role as an aryl halide partner in palladium-catalyzed cross-coupling reactions. The chlorine atom at the 6-position is activated by the electron-withdrawing nature of the ring nitrogen, facilitating oxidative addition to the palladium catalyst, a critical rate-determining step in many coupling cycles.[4] We will focus on two of the most powerful and widely used transformations: Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for constructing carbon-nitrogen bonds.[5][6] It offers a significant advantage over classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[5][7]
Workflow: Typical Buchwald-Hartwig Amination
References
- 1. chemimpex.com [chemimpex.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Activity of 6-Chloro-N-methylpyridin-3-amine Derivatives
The 6-chloropyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile and highly effective building block for a diverse range of biologically active compounds.[1][2] Its strategic arrangement of a nucleophilic amino group and a reactive chlorine atom on a pyridine ring makes it an invaluable starting point for developing potent and selective therapeutic agents.[3] In particular, this scaffold is a cornerstone in the design of kinase inhibitors, where the 3-amino group can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a foundational interaction for potent inhibition.[1]
This guide provides a comparative analysis of the biological activity of derivatives that incorporate the 6-chloro-N-methylpyridin-3-amine core. We will delve into the structure-activity relationships (SAR) that govern their potency, provide detailed experimental protocols for their evaluation, and visualize the key workflows and signaling pathways they influence.
Comparative Analysis of Biological Activity: Kinase Inhibition
While a direct, publicly available study comparing a simple series of N-substituted this compound derivatives is limited, we can derive significant SAR insights by examining more complex heterocyclic systems built from this core. These examples demonstrate how modifications to the parent scaffold dramatically influence target engagement and biological effect. Here, we focus on derivatives developed as inhibitors for two critical therapeutic targets: Glycogen Synthase Kinase 3β (GSK-3β) and Tropomyosin Receptor Kinase A (TRKA).
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
GSK-3β is a serine/threonine kinase implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's, bipolar disorder, and cancer.[3] The aminopyridine scaffold is a key feature of many potent GSK-3β inhibitors.[3] The following data, adapted from a study on N-(pyridin-2-yl)cyclopropanecarboxamide derivatives, illustrates how systematic structural modifications impact inhibitory potency.[4]
| Compound ID | Core Modification / Key Substituent | GSK-3β IC50 (nM) |
| 36 | N-(pyridin-2-yl)cyclopropanecarboxamide scaffold | 70 |
| 32 | Replacement of cyclopropane with phenyl group | 260 |
| 35 | Addition of a sulfonamide as H-bond acceptor | 110 |
| CHIR-99021 | Reference Compound (Aminopyrimidine core) | 6.7 |
This data is representative of SAR studies on pyridine-based GSK-3β inhibitors and is adapted from related literature for illustrative purposes.[4]
Analysis of Structure-Activity Relationship (SAR):
-
Hinge-Binding Moiety: The N-pyridin-2-yl group serves as the crucial hinge-binding element, a role typically played by the 6-chloropyridin-3-amine core.
-
Spacer Group Rigidity: Compound 36 , featuring a rigid cyclopropane spacer, demonstrates high potency (IC50 = 70 nM). Replacing this with a more flexible phenyl group in compound 32 leads to a nearly four-fold decrease in activity (IC50 = 260 nM), highlighting the importance of conformational restraint for optimal binding.[4]
-
Hydrogen Bond Acceptors: The introduction of specific hydrogen bond acceptors complementary to key residues like Lys85 in the GSK-3β active site is critical. The potency of compound 35 (IC50 = 110 nM) underscores the effectiveness of a well-placed sulfonamide group in achieving this interaction.[4]
Tropomyosin Receptor Kinase A (TRKA) Inhibitors
TRK kinases are pivotal drivers of various cancers caused by NTRK gene fusions.[5] The 6-chloropyridin-3-amine framework is integral to the development of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, that potently inhibit TRK activity.[6]
| Compound ID | Core Structure / Key Substituent | TRKA IC50 (nM) | Cellular Antiproliferative Activity (KM-12 cell line, IC50 in µM) |
| Larotrectinib | Reference TRK Inhibitor | 3.0 | Not Specified |
| Entrectinib | Reference TRK Inhibitor | 1.0 | Not Specified |
| C03 | Pyrazolo[3,4-b]pyridine derivative | 56 | 0.304 |
| A01 | Pyrazolo[3,4-b]pyridine derivative | 293 | Not Specified |
Data is sourced from a study on pyrazolo[3,4-b]pyridine derivatives analogous to those derivable from 6-chloropyridin-3-amine.[6]
Analysis of Structure-Activity Relationship (SAR):
-
Core Scaffold Impact: The transition from a simple aminopyridine to a more complex, rigid pyrazolo[3,4-b]pyridine scaffold (Compounds A01 and C03 ) creates a structure capable of engaging the TRKA kinase, albeit with lower potency than optimized clinical inhibitors like Larotrectinib and Entrectinib.[6]
-
Substituent Effects: The significant difference in potency between compound C03 (IC50 = 56 nM) and A01 (IC50 = 293 nM) demonstrates the profound impact of substitutions on the core. These modifications, often made at positions corresponding to the original chloro and amino groups, are crucial for fine-tuning interactions within the ATP-binding pocket to enhance potency and cellular activity.[6]
Experimental Methodologies & Protocols
Reproducibility and validation are the bedrock of trustworthy scientific claims. The following protocols outline standard, self-validating methodologies for assessing the biological activity of this compound derivatives.
General Workflow for Screening Kinase Inhibitors
The process of identifying and characterizing novel kinase inhibitors follows a logical, multi-stage workflow designed to efficiently move from a large pool of candidate compounds to a few promising leads.
Caption: Workflow for kinase inhibitor screening and validation.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. It is a robust method for determining IC50 values.[4]
Causality: The kinase consumes ATP, producing ADP. The ADP-Glo™ reagent terminates the kinase reaction and depletes the remaining ATP. A subsequent "Kinase Detection Reagent" converts ADP back to ATP, which is then used by luciferase to generate a light signal directly proportional to the initial kinase activity. An inhibitor will reduce ADP production, leading to a lower light signal.
Materials:
-
Recombinant human kinase (e.g., GSK-3β).
-
Kinase-specific substrate peptide.
-
ATP solution.
-
Test compounds (serially diluted in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Prepare Kinase Reaction Buffer: Prepare the buffer as recommended by the enzyme supplier, typically containing DTT and MgCl2.
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Initiate Kinase Reaction: Add 2 µL of a 2.5x kinase/substrate mixture to each well. To start the reaction, add 2 µL of a 2.5x ATP solution. The final reaction volume is 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT)
This colorimetric assay is a standard method to assess the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.[7]
Causality: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan crystals by metabolically active cells, primarily by the action of mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells. A cytotoxic compound will decrease the number of viable cells, leading to a reduced colorimetric signal.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer).[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (serially diluted).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well cell culture plates.
-
Microplate reader (absorbance at ~570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound (or vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Context: GSK-3β in Neuroinflammation
To fully appreciate the therapeutic potential of these derivatives, it is essential to understand their mechanism of action within a biological context. GSK-3β inhibitors, for example, exert their effects by modulating key cellular signaling pathways. In neuroinflammation, lipopolysaccharide (LPS) can trigger a cascade that leads to the production of inflammatory mediators. GSK-3β plays a central role in this process.
Caption: Role of GSK-3β in LPS-induced neuroinflammatory signaling.
This pathway illustrates that by inhibiting GSK-3β, derivatives based on the this compound scaffold can prevent the downstream activation of NF-κB, a master regulator of inflammation.[4] This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6, providing a clear mechanistic rationale for their therapeutic use in neuroinflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Spectral Validation of 6-Chloro-N-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the synthesis and spectral validation of 6-Chloro-N-methylpyridin-3-amine, a key building block in medicinal chemistry. We will explore a robust synthetic methodology, offer a comprehensive guide to its spectral validation, and compare it with an alternative synthetic strategy, providing you with the critical insights needed for your research and development endeavors.
Introduction: The Significance of this compound
This compound is a vital heterocyclic amine derivative frequently utilized in the synthesis of a wide range of biologically active molecules. Its structural features, including the reactive chlorine atom and the secondary amine, make it a versatile synthon for the construction of complex molecular architectures. The validation of its synthesis is paramount to ensure the purity and identity of the compound, which directly impacts the reliability and reproducibility of subsequent research.
Synthetic Route 1: Reductive Amination of 6-Chloronicotinaldehyde
A highly effective and widely used method for the synthesis of this compound is the reductive amination of 6-chloronicotinaldehyde with methylamine. This approach is favored for its high selectivity and generally good yields.
Reaction Scheme:
The causality behind this experimental choice lies in the mild and selective nature of the reducing agent, sodium triacetoxyborohydride. Unlike stronger reducing agents, it selectively reduces the iminium ion formed in situ from the condensation of the aldehyde and amine, without significantly affecting the aldehyde starting material.[1][2] This chemoselectivity is crucial for achieving a high yield of the desired secondary amine and minimizing the formation of by-products such as the corresponding alcohol.[3]
Experimental Protocol:
Materials:
-
6-Chloronicotinaldehyde
-
Methylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 6-chloronicotinaldehyde (1.0 eq) in dichloromethane (DCM), add methylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Spectral Validation of this compound
The structural integrity of the synthesized this compound must be rigorously confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H (ortho to Cl) | ~7.1-7.3 | d | 1H |
| Pyridine-H (para to Cl) | ~7.9-8.1 | d | 1H |
| Pyridine-H (meta to Cl) | ~7.4-7.6 | dd | 1H |
| N-H | ~4.0-5.0 | br s | 1H |
| N-CH₃ | ~2.8-3.0 | s | 3H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the number and types of carbon environments in the molecule.
Expected Chemical Shifts:
| Carbon Assignment | Approximate Chemical Shift (ppm) |
| C-Cl | ~148-152 |
| C-N | ~140-145 |
| Pyridine CH | ~120-138 |
| N-CH₃ | ~30-35 |
Note: The specific assignment of pyridine carbons requires further 2D NMR experiments. The electron-withdrawing chlorine atom and the nitrogen of the pyridine ring will cause the attached carbons to appear at lower field (higher ppm values).[4][5]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3350-3310 | Medium, sharp |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | Medium |
| C=C and C=N Stretch (aromatic ring) | 1400-1600 | Medium to strong |
| C-N Stretch (aromatic amine) | 1250-1335 | Strong |
| C-Cl Stretch | 600-800 | Medium to strong |
The presence of a single, sharp N-H stretching band is characteristic of a secondary amine.[3][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Molecular Ion Peak:
-
[M]⁺: m/z ≈ 142.03
-
[M+2]⁺: m/z ≈ 144.03 (due to the ³⁷Cl isotope, with an intensity of approximately one-third of the [M]⁺ peak)
The isotopic pattern of chlorine is a key diagnostic feature in the mass spectrum.
Alternative Synthetic Route: Nucleophilic Aromatic Substitution
An alternative approach to the synthesis of this compound involves the direct methylation of 6-chloropyridin-3-amine. This method relies on the nucleophilicity of the amino group to displace a leaving group on a methylating agent.
Reaction Scheme:
Experimental Protocol (Illustrative):
Materials:
-
6-Chloropyridin-3-amine
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 6-chloropyridin-3-amine (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a suitable solvent like acetonitrile.
-
Add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Comparison of Synthetic Routes
| Feature | Reductive Amination (Route 1) | Nucleophilic Alkylation (Route 2) |
| Starting Materials | 6-Chloronicotinaldehyde, Methylamine | 6-Chloropyridin-3-amine, Methylating agent |
| Reagents | Mild reducing agent (NaBH(OAc)₃) | Base, Methylating agent |
| Selectivity | High for secondary amine | Risk of over-alkylation (tertiary amine formation) |
| Yield | Generally good to excellent | Can be variable depending on conditions |
| Reaction Conditions | Mild, often room temperature | May require heating |
| Workup | Aqueous quench and extraction | Filtration and extraction |
Causality of Performance Differences: The reductive amination route offers superior control and selectivity due to the nature of the in situ-formed iminium ion and the mild reducing agent. In contrast, the direct alkylation of the amine can be challenging to control, as the product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to the formation of the undesired tertiary amine as a significant byproduct.
Visualizing the Workflow
Conclusion
This guide has detailed a reliable and selective synthesis of this compound via reductive amination and provided a thorough framework for its spectral validation. The comparison with an alternative alkylation route highlights the superior control and selectivity of the reductive amination approach. For researchers and drug development professionals, the choice of a robust and well-validated synthetic pathway is critical for ensuring the quality and reliability of their scientific outcomes.
References
- 1. reddit.com [reddit.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6-Chloro-N-methylpyridin-3-amine and Comparative Analytical Strategies
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-Chloro-N-methylpyridin-3-amine. Designed for researchers, scientists, and drug development professionals, this document offers a detailed mechanistic breakdown of the molecule's fragmentation, a comparison with alternative analytical methodologies, and robust experimental protocols to support practical application.
Introduction: The Analytical Significance of this compound
This compound is a substituted pyridine derivative. Substituted pyridines are significant structural motifs in pharmaceuticals and agrochemicals.[1] The precise structural elucidation of these compounds is paramount for regulatory approval, quality control, and understanding their metabolic fate. Mass spectrometry is a cornerstone technique for this purpose, providing detailed structural information from minute sample quantities.[2] Understanding the specific fragmentation pattern of this compound is crucial for its unambiguous identification in complex matrices.
This guide will focus on predicting the fragmentation of this compound under electron ionization (EI), a common and highly informative ionization technique.
Predicted Electron Ionization Fragmentation Pathway
The fragmentation of this compound in EI-MS is governed by the inherent chemical properties of its functional groups: a chloropyridine ring and an N-methylamine substituent. The presence of nitrogen will result in a molecular ion with an odd nominal mass, a key diagnostic feature for compounds with an odd number of nitrogen atoms.[3]
Molecular Ion Formation
Upon electron impact, the molecule will lose an electron to form the molecular ion, M⁺•. The molecular weight of this compound (C₆H₇ClN₂) is approximately 142.59 g/mol . The monoisotopic mass of the molecular ion [C₆H₇³⁵ClN₂]⁺• will be observed at m/z 142, with a characteristic isotopic peak at m/z 144 ([C₆H₇³⁷ClN₂]⁺•) in an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.
Key Fragmentation Mechanisms
The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses.[4] For this compound, the primary fragmentation pathways are predicted to be alpha-cleavage at the N-methylamine group and fragmentation of the pyridine ring.
2.2.1. Alpha-Cleavage of the N-Methylamine Group
Alpha-cleavage is a dominant fragmentation pathway for amines.[5][6] This involves the homolytic cleavage of a bond adjacent to the nitrogen atom, leading to the formation of a stable resonantly-stabilized cation.
-
Loss of a Hydrogen Radical (H•): Cleavage of a C-H bond on the methyl group or the amine nitrogen can lead to the formation of an [M-1]⁺ ion at m/z 141. This is a common fragmentation for amines.[3]
-
Loss of a Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond is a highly probable event, resulting in the formation of a stable ion at m/z 127.
-
Loss of the Entire N-Methylamino Group (•NHCH₃): Cleavage of the bond between the pyridine ring and the amine group can result in a chloropyridine fragment.
The most characteristic fragmentation for N-methylamines is the alpha-cleavage leading to the formation of the [CH₂=NHCH₃]⁺ iminium ion or related structures.
2.2.2. Pyridine Ring Fragmentation
The aromatic pyridine ring is relatively stable, meaning its fragmentation will likely occur after the initial cleavages of the substituents.[1] Common fragmentation patterns for pyridine rings include the loss of HCN or its derivatives.[3]
-
Loss of HCN: A characteristic fragmentation of pyridine and its derivatives is the loss of a neutral hydrogen cyanide molecule, which would result in a fragment ion at m/z 115 from the molecular ion.
-
Loss of Chlorine Radical (•Cl): The cleavage of the C-Cl bond will lead to a fragment ion at m/z 107.
Predicted Fragmentation Diagram
The following diagram illustrates the predicted major fragmentation pathways for this compound.
References
A Comparative Guide to the NMR Spectral Analysis of 6-Chloro-N-methylpyridin-3-amine and Its Positional Isomers
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-Chloro-N-methylpyridin-3-amine and three of its key positional isomers. In the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, the precise confirmation of substituent placement on a heterocyclic scaffold is of paramount importance. Positional isomers can exhibit vastly different pharmacological, toxicological, and electronic properties. NMR spectroscopy stands as the most definitive method for the unambiguous structural elucidation of such isomers.
This document will delve into the theoretical underpinnings of how the positions of the chloro and N-methylamino substituents on the pyridine ring influence the ¹H and ¹³C NMR spectra. We will present predicted spectral data to highlight the key distinguishing features and provide a robust experimental protocol for acquiring high-quality NMR data for these compounds.
Theoretical Framework: Substituent Effects on the Pyridine Ring
The chemical shifts and coupling constants in the NMR spectrum of a substituted pyridine are governed by the electronic properties of its substituents and their positions relative to the ring nitrogen and each other.
-
The Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, leading to a general deshielding of the ring protons and carbons, particularly at the ortho (C2, C6) and para (C4) positions. This results in downfield chemical shifts for these nuclei compared to benzene.[1][2]
-
Chloro Substituent: The chlorine atom is an electron-withdrawing group through induction but a weak electron-donating group through resonance. Its primary effect in NMR is deshielding of the ipso-carbon (the carbon it is attached to) and, to a lesser extent, the ortho- and para-carbons.[3]
-
N-methylamino Group (-NHCH₃): This is a strong electron-donating group through resonance. It causes significant shielding (upfield shift) of the ortho- and para-positions. The methyl group itself will appear as a distinct singlet or doublet (if coupled to the NH proton) in the upfield region of the ¹H NMR spectrum.
The interplay of these effects results in unique and predictable NMR spectra for each isomer.
Isomers Under Investigation
For this guide, we will compare the target compound, This compound (I) , with three of its positional isomers:
-
2-Chloro-N-methylpyridin-3-amine (II)
-
5-Chloro-N-methylpyridin-3-amine (III)
-
6-Chloro-N-methylpyridin-2-amine (IV)
Caption: Molecular structures of the target compound and its isomers.
Comparative Analysis of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for the four isomers. These predictions are based on established substituent effects and typical coupling constants observed in pyridine systems.[3][4][5] The exact chemical shifts can vary depending on the solvent and concentration.
Predicted ¹H NMR Spectral Data
| Isomer | Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Key Differentiating Features |
| I | H-2 | ~7.8-8.0 | d | J ≈ 2.5 | Most downfield proton, doublet due to meta-coupling. |
| H-4 | ~7.0-7.2 | dd | J ≈ 8.5, 2.5 | Doublet of doublets, ortho and meta coupling. | |
| H-5 | ~7.1-7.3 | d | J ≈ 8.5 | Doublet due to ortho-coupling. | |
| NH | ~4.0-5.0 | br s | - | Broad singlet, exchangeable with D₂O. | |
| CH₃ | ~2.8-3.0 | d | J ≈ 5.0 | Doublet coupled to NH proton. | |
| II | H-4 | ~7.2-7.4 | dd | J ≈ 8.0, 5.0 | |
| H-5 | ~6.8-7.0 | dd | J ≈ 8.0, 1.5 | ||
| H-6 | ~7.9-8.1 | dd | J ≈ 5.0, 1.5 | Most downfield proton. | |
| NH | ~4.5-5.5 | br s | - | ||
| CH₃ | ~2.9-3.1 | d | J ≈ 5.0 | ||
| III | H-2 | ~7.9-8.1 | d | J ≈ 2.0 | |
| H-4 | ~7.2-7.4 | t | J ≈ 2.0 | Triplet-like appearance due to similar meta-couplings. | |
| H-6 | ~7.9-8.1 | d | J ≈ 2.0 | Two downfield doublets (H-2 and H-6). | |
| NH | ~4.0-5.0 | br s | - | ||
| CH₃ | ~2.8-3.0 | d | J ≈ 5.0 | ||
| IV | H-3 | ~6.4-6.6 | d | J ≈ 8.0 | Most upfield aromatic proton. |
| H-4 | ~7.3-7.5 | t | J ≈ 8.0 | Triplet due to coupling with H-3 and H-5. | |
| H-5 | ~6.5-6.7 | d | J ≈ 8.0 | ||
| NH | ~5.0-6.0 | br s | - | ||
| CH₃ | ~2.9-3.1 | d | J ≈ 5.0 |
Predicted ¹³C NMR Spectral Data
| Isomer | Predicted δ (ppm) C2 | Predicted δ (ppm) C3 | Predicted δ (ppm) C4 | Predicted δ (ppm) C5 | Predicted δ (ppm) C6 | Predicted δ (ppm) CH₃ |
| I | ~145 | ~140 | ~125 | ~120 | ~150 | ~30 |
| II | ~155 | ~142 | ~128 | ~118 | ~148 | ~31 |
| III | ~140 | ~148 | ~120 | ~115 | ~142 | ~30 |
| IV | ~158 | ~108 | ~140 | ~112 | ~152 | ~25 |
Interpreting the Spectral Differences
The key to distinguishing these isomers lies in analyzing the chemical shifts and coupling patterns of the aromatic protons.
-
For this compound (I): The proton at C2 is the most deshielded due to its proximity to the electron-withdrawing nitrogen and its ortho-position to the electron-donating amino group. It appears as a doublet with a small meta-coupling constant. The protons at C4 and C5 form a clear AX system with a large ortho-coupling constant.
-
For 2-Chloro-N-methylpyridin-3-amine (II): The proton at C6 is the most deshielded. The three aromatic protons will show a more complex splitting pattern compared to isomer I, with two sets of doublet of doublets and one downfield doublet of doublets.
-
For 5-Chloro-N-methylpyridin-3-amine (III): This isomer is distinguished by the presence of two downfield doublets of approximately equal chemical shift (H-2 and H-6) and a more upfield "triplet" (or more accurately, a triplet-like doublet of doublets) for H-4, which is meta-coupled to both H-2 and H-6.
-
For 6-Chloro-N-methylpyridin-2-amine (IV): The strong electron-donating effect of the amino group at C2 causes a significant upfield shift for the ortho (H-3) and para (H-4) protons. The H-3 proton will be the most shielded aromatic proton among all isomers, appearing as a doublet.
The ¹³C NMR spectra provide complementary information. The carbons directly attached to the nitrogen and chlorine atoms (ipso-carbons) are significantly deshielded. The carbon ortho and para to the amino group will be shielded (shifted upfield). Isomer IV is particularly distinct in its ¹³C spectrum due to the highly shielded C3 and C5, a direct consequence of the powerful electron-donating amino group at the C2 position.
Experimental Protocol for NMR Analysis
To obtain high-quality, reproducible NMR data for these compounds, the following protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified amine sample into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If the compound is not soluble, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Note that using protic solvents like CD₃OD will cause the NH proton signal to exchange with deuterium, and it will not be observed.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Avoid transferring any solid particles.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Most deuterated solvents purchased commercially already contain TMS.
Caption: General workflow for NMR sample preparation and data acquisition.
Spectrometer Setup and Data Acquisition
These parameters are for a typical 400 MHz NMR spectrometer.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution (narrow and symmetrical peak shapes).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (centered around 5-6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is necessary for accurate integration.
-
Number of Scans: 8-16 scans are typically sufficient for this sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm (centered around 100-110 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256-1024 scans, or more, may be required to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm. If TMS is not present, reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Analysis: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Conclusion
The positional isomers of this compound can be confidently distinguished using a combination of ¹H and ¹³C NMR spectroscopy. The key to successful identification lies in a careful analysis of the aromatic region of the ¹H NMR spectrum, paying close attention to the chemical shifts and coupling patterns, which are dictated by the electronic effects of the chloro and N-methylamino substituents. The ¹³C NMR spectrum provides valuable complementary data for unambiguous structure confirmation. By following the detailed experimental protocol provided, researchers can acquire high-quality spectral data to reliably differentiate between these and other related isomers, ensuring the structural integrity of their compounds for further development.
References
assessing the reactivity of 6-Chloro-N-methylpyridin-3-amine vs. its bromo analog
An Objective Guide to the Comparative Reactivity of 6-Chloro-N-methylpyridin-3-amine and its Bromo Analog
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, cost, and feasibility of a synthetic route. The 6-halopyridin-3-amine scaffold is a privileged core in medicinal chemistry, and the choice between a chloro or bromo substituent can have profound implications for downstream functionalization. This guide provides an in-depth, objective comparison of the reactivity of this compound and its analog, 6-Bromo-N-methylpyridin-3-amine, focusing on the most common and synthetically valuable transformations.
Theoretical Underpinnings of Reactivity
The chemical behavior of these two compounds is governed by a confluence of electronic effects inherent to the pyridine ring and the fundamental properties of the carbon-halogen bond.
The Influence of the Pyridine Ring
The pyridine nitrogen is strongly electron-withdrawing, which creates an electron-deficient (electrophilic) character at the carbon atoms, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen).[1][2] This electronic feature is central to the reactivity of these substrates. In both 6-chloro- and 6-bromo-N-methylpyridin-3-amine, the halogen is situated at the activated 6-position, making it susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).[2][3]
The Carbon-Halogen Bond: The Decisive Factor
The primary differentiator between the chloro and bromo analogs is the nature of the carbon-halogen (C-X) bond. The Carbon-Bromine bond is longer and weaker than the Carbon-Chlorine bond.
-
Bond Dissociation Energy (BDE): The energy required to cleave the C-X bond homolytically is a key metric. The C-Br bond has a lower BDE (approx. 285 kJ/mol) compared to the C-Cl bond (approx. 327 kJ/mol).[4] This difference is the principal reason for the generally higher reactivity of the bromo analog in reactions where C-X bond cleavage is the rate-determining step.
This fundamental difference in bond strength directly impacts the kinetics of the most critical step in palladium-catalyzed cross-coupling reactions: oxidative addition .
Caption: Relationship between C-X bond energy and cross-coupling reactivity.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the workhorse of modern synthetic chemistry for constructing C-C and C-N bonds. In this context, the reactivity order is almost universally I > Br > OTf > Cl .[1][5] This is because the rate-determining step for these transformations is often the oxidative addition of the Pd(0) catalyst into the C-X bond, a step that is significantly easier for the weaker C-Br bond.[6][7]
Caption: The general catalytic cycle for palladium cross-coupling reactions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a robust method for forming biaryl structures.
-
6-Bromo-N-methylpyridin-3-amine: This substrate is generally highly reactive and couples efficiently with a wide range of boronic acids and esters. Reactions often proceed at lower temperatures (e.g., 80-90 °C) and with standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).[8]
-
This compound: Due to the stronger C-Cl bond, this analog is significantly less reactive.[9][10] Achieving high yields requires more specialized and highly active catalyst systems. This typically involves the use of sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9] Higher reaction temperatures (e.g., 100-120 °C) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) are also common requirements.[9]
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing substituted anilines and diarylamines. The reactivity trend mirrors that of the Suzuki coupling.
-
6-Bromo-N-methylpyridin-3-amine: Couples readily with a broad scope of primary and secondary amines.[11] Standard catalyst systems, often employing ligands like BINAP or Xantphos, provide good to excellent yields under relatively mild conditions.[11][12]
-
This compound: Considered a more challenging substrate. Successful coupling necessitates the use of modern, highly active catalyst systems, similar to those required for Suzuki couplings of aryl chlorides.[13] The choice of base (often a strong, non-nucleophilic base like NaOtBu or LHMDS) is also critical to success.[14]
C. Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides access to valuable arylalkyne structures. The reactivity hierarchy remains consistent.[15]
-
6-Bromo-N-methylpyridin-3-amine: This is the preferred substrate for Sonogashira couplings. Reactions typically proceed smoothly at moderate temperatures in the presence of a palladium catalyst and a copper(I) co-catalyst.[15][16]
-
This compound: Coupling is possible but significantly more difficult. It often requires higher temperatures, longer reaction times, and more robust catalyst systems. The direct coupling of aryl chlorides in Sonogashira reactions is a known challenge in organic synthesis.[15]
Nucleophilic Aromatic Substitution (SNAr)
As a palladium-free alternative, SNAr can be an attractive strategy, especially for amination. In SNAr, the reaction mechanism involves the addition of a nucleophile to the electron-deficient ring, followed by the elimination of the halide. The rate-determining step is typically the initial nucleophilic attack.[17][18]
Interestingly, the halogen reactivity trend can be inverted compared to cross-coupling, with F > Cl ≈ Br > I .[17][18][19] This is because the high electronegativity of the halogen (F > Cl > Br) makes the attached carbon more electrophilic, accelerating the initial attack by the nucleophile.[19]
-
Comparison: For SNAr reactions with strong nucleophiles (e.g., alkoxides, thiolates, or amines under forcing conditions), the reactivity difference between the chloro and bromo analogs is often less pronounced than in cross-coupling. Both can serve as effective substrates.[17] However, the chloro-analog is often preferred due to its lower cost and the fact that the leaving group ability (Cl⁻ vs. Br⁻) is not the rate-limiting factor.[19] SNAr reactions typically require harsh conditions, such as high temperatures (120-180 °C) in polar aprotic solvents like DMSO or NMP.[20]
Experimental Design for Comparative Analysis
To provide a definitive, self-validating comparison, a parallel experiment is the most rigorous approach. This ensures that all variables other than the halogen are kept constant.
Caption: General experimental workflow for a comparative reactivity study.
Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a head-to-head comparison of the two substrates under conditions known to be effective for the more challenging chloro-analog.
Materials:
-
This compound (1.0 equiv)
-
6-Bromo-N-methylpyridin-3-amine (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic) (2.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (10:1 mixture, 0.2 M)
Procedure:
-
Reaction Setup: In two separate, identical, oven-dried Schlenk flasks equipped with stir bars, add the respective halopyridine (e.g., 1 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal each flask with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos. Under a positive flow of argon, add the catalyst mixture to each Schlenk flask.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture to each flask via syringe.
-
Reaction: Place both flasks in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction simultaneously by taking small aliquots at regular intervals (e.g., every hour) and analyzing by TLC or LC-MS until the limiting reagent is consumed.[20]
-
Workup: After completion, cool the reactions to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Analysis: Purify the crude product by flash column chromatography. Determine the isolated yield for each reaction and confirm the product identity and purity by ¹H NMR and LC-MS.
Data Summary and Interpretation
The following table presents expected outcomes from the comparative Suzuki coupling experiment described above.
| Substrate | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| 6-Bromo-N-methylpyridin-3-amine | 1 - 2 | 90 - 98% | Rapid conversion to product. Cleaner reaction profile with fewer side products. |
| This compound | 6 - 12 | 80 - 90% | Significantly slower reaction rate. May require longer heating to reach full conversion. Potential for small amounts of dehalogenation.[9] |
Interpretation: The results clearly demonstrate the superior reactivity of the bromo analog. Under identical, optimized conditions for the chloro substrate, the bromo compound reacts much faster and more cleanly. This confirms that the oxidative addition to the C-Br bond is kinetically far more favorable than to the C-Cl bond.
Conclusion and Practical Recommendations
The choice between 6-Chloro- and 6-Bromo-N-methylpyridin-3-amine is a trade-off between reactivity and cost.
-
Choose 6-Bromo-N-methylpyridin-3-amine when:
-
Rapid, high-yielding reactions are paramount.
-
Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Using standard, less expensive palladium catalysts is desirable.
-
The project is in a late-stage or discovery phase where reliability and substrate scope are more important than raw material cost.
-
-
Choose this compound when:
-
Cost is a primary driver , particularly at a large scale, as aryl chlorides are typically cheaper than their bromo counterparts.
-
The synthetic route can accommodate more forcing conditions (higher temperatures, longer times).
-
Access to modern, highly active catalyst systems (e.g., specialized Buchwald or NHC ligands) is available.
-
The desired transformation is an SNAr reaction , where its reactivity can be comparable to the bromo analog.
-
Ultimately, this guide provides the foundational principles and practical data to empower researchers to make an informed and strategic decision, optimizing their synthetic efforts for success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking 6-Chloro-N-methylpyridin-3-amine for High-Throughput Parallel Synthesis
Introduction: The Imperative for Optimized Building Blocks in Drug Discovery
In the fast-paced realm of modern drug discovery, parallel synthesis has become an indispensable strategy.[1][2][3] It allows medicinal chemists to rapidly generate large libraries of molecules, accelerating the identification of promising lead compounds. The efficiency of these high-throughput campaigns hinges on the reliability and versatility of the chemical building blocks employed. An ideal building block should exhibit predictable reactivity across a diverse range of substrates, consistently deliver high yields of pure products, and be amenable to automated workflows.
This guide focuses on 6-Chloro-N-methylpyridin-3-amine , a heterocyclic building block of significant interest. Its structure presents two key points for diversification: a reactive chloro-group, prime for cross-coupling reactions, and a secondary amine that can be engaged in various transformations. We will provide an in-depth, objective comparison of its performance against other common aminopyridine reagents in a simulated parallel synthesis workflow. The goal is to equip researchers, scientists, and drug development professionals with the experimental data and practical insights needed to make informed decisions for their discovery programs.
The Central Role of the Aminopyridine Scaffold
Aminopyridine derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5] Their ability to form key hydrogen bonds and engage in various receptor interactions makes them a valuable scaffold. However, their synthesis, particularly in a high-throughput setting, is not without its challenges. The electronic nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen atom can complicate standard reaction protocols. Selecting a building block with optimal reactivity is therefore crucial for the successful and timely execution of a library synthesis campaign.
Comparative Analysis of Key Aminopyridine Building Blocks
To benchmark the performance of this compound, we have selected two structurally related, commercially available alternatives that are commonly used in parallel synthesis campaigns.
-
Alternative A: 2-Amino-5-chloropyridine: An isomer where the positions of the amino and chloro groups are altered. This allows for an assessment of how substituent placement relative to the ring nitrogen affects reactivity.
-
Alternative B: 6-Methylpyridin-3-amine: This analog replaces the reactive chlorine atom with a methyl group, shifting its primary utility towards reactions involving the amino group.
The table below summarizes key physicochemical properties that can influence reaction outcomes.
| Property | This compound | Alternative A: 2-Amino-5-chloropyridine | Alternative B: 6-Methylpyridin-3-amine |
| Molecular Weight | 142.58 g/mol | 128.56 g/mol | 108.14 g/mol [6] |
| Structure | |||
| Key Reactive Site | C6-Cl for cross-coupling | C5-Cl for cross-coupling | NH2 for acylation/alkylation |
| pKa (Predicted) | ~4.5 | ~3.8 | ~6.5 |
| Reactivity Principle | Chlorine at the 2-position is activated by the ring nitrogen, favoring nucleophilic substitution and oxidative addition in Pd-catalyzed couplings.[7] | Chlorine at the 5-position is less activated, potentially requiring harsher reaction conditions.[7] | The amino group's nucleophilicity is influenced by the electron-donating methyl group. |
Experimental Design for Performance Benchmarking
To provide a robust comparison, we designed a parallel Suzuki-Miyaura cross-coupling experiment. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.[8][9][10][11][12] We selected a diverse panel of four commercially available arylboronic acids to probe the substrate scope of each building block under identical, high-throughput conditions.
Rationale for Experimental Choices:
-
Reaction: The Suzuki-Miyaura coupling is highly relevant and its mechanism is well-understood. The reactivity of aryl chlorides, like our target compound, can be challenging, making it an excellent test of catalyst and substrate performance.[13]
-
Catalyst System: We chose a palladium-based catalyst system known for its effectiveness with challenging aryl chloride substrates. Specifically, a combination of Pd(OAc)₂ and a sterically hindered biarylphosphine ligand like SPhos is a robust choice for this transformation.[7]
-
Base and Solvent: Potassium phosphate (K₃PO₄) was selected as the base, as it is effective in couplings with heteroaryl chlorides. A 1,4-dioxane/water solvent system is standard for these reactions, providing good solubility for both organic and inorganic reagents.[7][11]
-
High-Throughput Format: The experiment is designed for a 24-well plate format, mimicking a typical parallel synthesis setup.[1]
References
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. Parallel-compound synthesis: methodology for accelerating drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asynt.com [asynt.com]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-N-methylpyridin-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Directive: Hazard Assessment and Core Principles
The proper handling and disposal of 6-Chloro-N-methylpyridin-3-amine (CAS No. 120739-84-6) are not merely procedural formalities; they are critical components of a robust safety culture and environmental stewardship.[1][2] This guide provides a comprehensive operational framework for the safe management of this compound from the point of use to its final disposition. As a halogenated pyridine derivative, this compound warrants a cautious approach due to its potential toxicity and environmental persistence.
While comprehensive toxicological data for this specific molecule is limited, the known hazards of structurally similar compounds, such as other chlorinated pyridines and aminopyridines, dictate a stringent handling protocol.[3][4] The primary hazards are summarized below.
| Hazard Class | Description | Rationale and Recommended Precautions |
| Acute Toxicity | Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data from analogous compounds.[4] | All handling should occur in a certified chemical fume hood to prevent inhalation. Direct contact must be avoided through the mandatory use of appropriate personal protective equipment (PPE). |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[4][5] | Wear chemical-resistant gloves and tightly sealed safety goggles at all times. An emergency eyewash station and safety shower must be immediately accessible. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols.[4][5] | Engineering controls, primarily the use of a fume hood, are the most effective measure to mitigate this risk. |
| Environmental Hazard | Data on environmental fate is largely unavailable.[3] However, halogenated organic compounds are often persistent and toxic to aquatic life. | Discharge into the environment, including sewer systems, must be strictly prohibited.[3][5] All waste is to be considered hazardous. |
The foundational principle for managing waste from this compound is containment and professional destruction . This chemical and any materials contaminated with it must be segregated, securely containerized, and transferred to a licensed hazardous waste disposal facility.
Pre-Disposal Safety Protocol: Engineering Controls and PPE
Before beginning any work that will generate this compound waste, it is imperative to establish a safe operating environment. The causality is simple: preventing exposure is vastly superior to reacting to it.
Engineering Controls:
-
Primary Containment: All weighing, transfers, and reactions involving this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound in any form (pure, in solution, or as waste).
| PPE Category | Specification | Justification |
| Eye/Face Protection | Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3] | Protects against splashes and accidental contact with dust, which can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable choice). A flame-retardant lab coat is required.[3][5] | Prevents skin contact, which can lead to irritation and potential toxic absorption. |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If a hood is unavailable or in case of a large spill, a full-face respirator with appropriate cartridges should be used.[3] | Provides a final barrier against inhalation of harmful dust or vapors. |
Spill and Accidental Release Protocol
An immediate and correct response to a spill is critical to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering the area, don the full mandatory PPE as described in Section 2.
-
Containment: Prevent the further spread of the material. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill.[5][7] Do not allow the chemical to enter drains.[5]
-
Cleanup: Carefully sweep or scoop the solid material (or the absorbent material containing a liquid spill) into a designated, sealable, and clearly labeled hazardous waste container.[8]
-
Decontamination: Clean the spill area thoroughly. The first wipe-down should be with a solvent capable of dissolving the compound, followed by a wash with soap and water.[5] All cleaning materials (wipes, pads) must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Comprehensive Disposal Workflow
All materials containing this compound must be treated as hazardous waste. The following workflow provides a self-validating system for its proper disposal.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Halogenated Waste Stream: Create a dedicated waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids." this compound waste belongs in this stream.
-
Rationale: Halogenated waste requires specific high-temperature incineration with flue gas scrubbing to neutralize the acidic gases (like HCl) produced during combustion.[3] Mixing it with non-halogenated waste complicates and increases the cost of disposal and can lead to non-compliance.[9]
-
Incompatibilities: Never mix this waste with strong oxidizing agents or strong acids.[5][8]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a sturdy, chemically resistant container with a secure, screw-top lid. Ensure the container material is compatible with chlorinated organic compounds.[10]
-
Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.[9]
-
Complete the Label: The label must, at a minimum, contain the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" and any other constituents.
-
The approximate percentage of each component.
-
The date the waste was first added.
-
-
Keep Closed: The waste container must remain sealed at all times, except when actively adding waste.[10]
Step 3: Managing Contaminated Materials and Empty Containers
-
Contaminated Solids: Any disposable labware, gloves, wipes, or absorbent materials that have come into contact with the chemical must be placed in the designated solid hazardous waste container.
-
Empty Original Containers: An "empty" container that held this compound is not truly empty and must be decontaminated.
-
Triple-Rinse Procedure: The container must be rinsed three times with a suitable solvent (e.g., acetone or methanol).[10]
-
Collect Rinsate: The first rinse must be collected and disposed of as liquid hazardous waste in your "Halogenated Organic Liquids" container. For highly toxic chemicals, all three rinses should be collected.[10]
-
After triple-rinsing and air-drying, the container can often be disposed of as regular solid waste, but institutional policies may vary.
-
The disposal decision-making process is visualized in the flowchart below.
Caption: Disposal workflow for this compound.
Step 4: Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should have secondary containment to capture any potential leaks.[10]
-
Professional Disposal: When the container is full or has been in storage for a period defined by your institution's policy (typically < 90 days), arrange for collection by your Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[5] Provide them with a copy of the Safety Data Sheet if available.
Waste Minimization and Best Practices
-
Purchase Accordingly: Order only the quantity of chemical needed for your experiments to avoid generating surplus waste.
-
Accurate Weighing: Use precise weighing techniques to prevent unnecessary waste from measurement errors.
-
Process Optimization: Design experiments to use the minimum amount of material required to achieve the desired scientific outcome.
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.
References
- 1. This compound - Anichem [anichemllc.com]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9 | Chemsrc [chemsrc.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-N-methylpyridin-3-amine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides an in-depth operational plan for the safe handling of 6-Chloro-N-methylpyridin-3-amine. The protocols outlined here are designed to be a self-validating system of safety, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring that your focus remains on scientific discovery.
While specific toxicological data for this compound is limited, its structural similarity to other chloro-aminopyridine compounds necessitates a cautious approach. The guidance herein is based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for closely related analogs, which are known to be toxic and irritating.
Hazard Identification and Risk Profile
Understanding the intrinsic hazards of a chemical is the foundational step in developing a robust safety protocol. Based on data for analogous compounds, this compound should be handled as a substance with the following potential hazards[1][2]:
-
Acute Oral Toxicity: Potentially toxic or harmful if swallowed.
-
Skin Irritation: Expected to cause skin irritation upon direct contact.
-
Serious Eye Irritation: Can cause significant, potentially damaging, eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.
These classifications are the primary drivers for the specific personal protective equipment (PPE) and handling procedures detailed below.
The Hierarchy of Controls: Beyond PPE
Before detailing the specific PPE, it is crucial to recognize that PPE is the last line of defense. A comprehensive safety plan always prioritizes the hierarchy of controls.
-
Engineering Controls: The most critical engineering control for this compound is a properly functioning chemical fume hood . All weighing, transfers, and reactions involving this compound must be conducted within a fume hood to minimize inhalation exposure[2][3]. An emergency eyewash station and safety shower must be immediately accessible[2].
-
Administrative Controls: These include establishing clear Standard Operating Procedures (SOPs), providing thorough training for all personnel handling the chemical, and restricting access to authorized users only.
-
Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical hazard.
Core PPE Protocol
The following PPE is mandatory for all procedures involving this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye & Face | Chemical Safety Goggles & Face Shield | Rationale: Protects against serious eye irritation (H319). Tight-sealing goggles are mandatory to guard against dust and splashes. A full-face shield must be worn over goggles during procedures with a heightened risk of splashing, such as transfers of larger quantities or reactions under pressure[2][4]. |
| Hand Protection | Chemical-Resistant Gloves | Rationale: Prevents skin irritation (H315). Double-gloving with nitrile gloves is recommended for incidental contact. For extended handling or immersion, consult manufacturer data for materials like neoprene or butyl rubber with documented resistance to chlorinated pyridines[2]. Always inspect gloves for tears or punctures before use[2]. |
| Body Protection | Laboratory Coat & Chemical Apron | Rationale: Protects skin from accidental contact. A fully buttoned, flame-resistant lab coat is the minimum requirement. For procedures involving splash risks, a chemical-resistant apron should be worn over the lab coat[2]. |
| Respiratory | NIOSH-Approved Respirator | Rationale: Mitigates respiratory irritation (H335). While a fume hood is the primary control, respiratory protection may be required for emergency situations (e.g., large spills) or if engineering controls are insufficient. A full-face respirator with appropriate cartridges for organic vapors and particulates should be used in these scenarios[3][5]. |
Step-by-Step Operational Workflow
Adherence to a strict, sequential protocol minimizes the risk of exposure.
Preparation and Weighing
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is drawing air correctly.
-
Don PPE: Put on all required PPE as detailed in the table above, starting with the lab coat, followed by safety goggles, and then gloves. If a respirator is needed, ensure it has been fit-tested.
-
Prepare the Work Surface: Line the work surface inside the fume hood with absorbent, disposable bench paper.
-
Weighing: Weigh the solid compound on a tared weigh boat within the fume hood. Use anti-static equipment if available to prevent dispersal of the fine powder. Avoid creating dust during transfers[2][6].
-
Cleanup: Promptly clean any minor dust or particles from the balance and surrounding area using a damp wipe, which should then be disposed of as hazardous waste.
Dissolution and Transfer
-
Add to Solvent: Within the fume hood, carefully add the weighed solid to the reaction vessel or beaker containing the solvent.
-
Controlled Transfer: If transferring a solution, use a pipette or a funnel to minimize the risk of splashing.
-
Seal and Label: Tightly cap all containers and clearly label them with the chemical name and any hazard pictograms[2][7].
Post-Handling Decontamination
-
Clean Equipment: All non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse with an appropriate solvent (one that safely dissolves the compound without reacting) into a designated hazardous waste container, followed by a thorough wash with soap and water.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first, remove the outer gloves (if double-gloving). Then, remove the chemical apron and lab coat. Remove the face shield and goggles. Finally, remove the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves[2][6].
Emergency Procedures: Spill Response
In the event of a spill, a calm and methodical response is critical. Evacuate all non-essential personnel and follow the established procedure.
Spill Response Workflow
References
- 1. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.fi [fishersci.fi]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
